molecular formula C13H8ClN B074977 9-Chloroacridine CAS No. 1207-69-8

9-Chloroacridine

Cat. No.: B074977
CAS No.: 1207-69-8
M. Wt: 213.66 g/mol
InChI Key: BPXINCHFOLVVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloroacridine is a versatile and highly valuable chemical intermediate extensively used in organic synthesis and pharmaceutical research. Its primary research utility stems from the reactivity of the chloro group at the 9-position, which serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the efficient synthesis of a wide array of 9-substituted acridine derivatives, which are core structures in medicinal chemistry. These derivatives are investigated for their potential as intercalating agents in DNA-binding studies, as topoisomerase inhibitors in anticancer research, and as fluorescent probes and dyes in materials science due to the inherent photophysical properties of the acridine scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-chloroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXINCHFOLVVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061622
Record name Acridine, 9-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207-69-8
Record name 9-Chloroacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Chloroacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Chloroacridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acridine, 9-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acridine, 9-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-chloroacridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 9-Chloroacridine from N-Phenylanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of 9-chloroacridine, a critical precursor in the development of various pharmaceutical compounds. The primary focus is on the efficient and widely utilized method starting from N-phenylanthranilic acid. This guide details the underlying chemical principles, comprehensive experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound is a key heterocyclic intermediate renowned for its role in the synthesis of a wide array of biologically active molecules, including antimalarial, antibacterial, and anticancer agents.[1][2] Its planar structure allows it to intercalate with DNA, a property exploited in the design of chemotherapeutics.[3] The synthesis from N-phenylanthranilic acid via a one-pot reaction with phosphorus oxychloride (POCl₃) is a robust and high-yielding method, making it a preferred route in both academic and industrial settings.[4][5] This reaction proceeds through an initial cyclization to form an acridone intermediate, which is subsequently chlorinated.

Synthetic Pathway and Mechanism

The conversion of N-phenylanthranilic acid to this compound is typically achieved in a one-pot synthesis using phosphorus oxychloride (POCl₃), which serves as both a dehydrating agent for the initial cyclization and a chlorinating agent for the subsequent conversion.

The overall reaction can be depicted as follows:

  • Intramolecular Cyclization (Friedel-Crafts Acylation): N-phenylanthranilic acid undergoes an intramolecular electrophilic substitution reaction in the presence of POCl₃. The POCl₃ activates the carboxylic acid group, facilitating the attack of the adjacent phenyl ring to form the tricyclic acridone structure.

  • Chlorination: The resulting acridone tautomerizes to its enol form, 9-hydroxyacridine. This hydroxyl group is then substituted by a chlorine atom from the phosphorus oxychloride, yielding the final product, this compound.

The logical flow of this synthetic process is illustrated in the diagram below.

G NPA N-Phenylanthranilic Acid Acridone Acridone Intermediate (via Cyclization) NPA->Acridone Heat POCl3_reagent POCl₃ POCl3_reagent->Acridone Reagent Chloroacridine This compound Acridone->Chloroacridine Chlorination Workup Work-up (Hydrolysis, Neutralization, Extraction) Chloroacridine->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound from N-phenylanthranilic acid.

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound.

ParameterMethod 1[4]Method 2[5]Method 3[6]
Starting Material N-phenylanthranilic acidN-phenylanthranilic acidN-phenylanthranilic acid
Reagent Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃)
Scale (Start Material) 50 g (0.23 mol)2.3 g (11 mmol)Not specified
Reagent Molar Ratio ~7.6 equivalents~4.5 equivalentsNot specified (10 mL used)
Initial Temperature 85–90°C120°C (carefully heated)100°C (reflux)
Final Temperature 135–140°C120°C100°C
Reaction Time 2 hours1.5 hours3–5 hours
Work-up Poured into NH₃/ice/CHCl₃Poured onto ice, neutralized with NaOHPoured into ice-water, neutralized with NaOH
Reported Yield ~100% (crude)95%38% (two-step total)
Melting Point (°C) 117–118 (crude), 119-120 (pure)Not specified119.2–119.8

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound. The primary protocol is adapted from the well-established procedure in Organic Syntheses, which is noted for its reliability and high yield.[4]

This method is adapted from Organic Syntheses, Coll. Vol. 3, p.209 (1955); Vol. 24, p.28 (1944).[4]

Materials:

  • N-phenylanthranilic acid (50 g, 0.23 mol)

  • Phosphorus oxychloride (POCl₃), freshly distilled (160 mL, 270 g, 1.76 mol)

  • Concentrated ammonia solution

  • Chloroform (CHCl₃)

  • Calcium chloride (CaCl₂), anhydrous

  • Ice

Equipment:

  • 500-mL round-bottomed flask

  • Water-cooled condenser

  • Water bath and oil bath

  • Vacuum distillation setup

  • Large beaker (1-L)

  • Separatory funnel

  • Mechanical stirrer

Procedure:

  • Reaction Setup: In a 500-mL round-bottomed flask fitted with a water-cooled condenser, combine N-phenylanthranilic acid (50 g) and phosphorus oxychloride (160 mL).[4]

  • Initial Heating: Slowly heat the mixture on a water bath to 85–90°C over approximately 15 minutes. A vigorous reaction will begin. Immediately remove the flask from the heat source. If the reaction becomes too violent, briefly immerse the flask in a cold water bath.[4]

  • Sustained Heating: After the initial vigorous boiling subsides (5–10 minutes), place the flask in an oil bath. Raise the bath temperature to 135–140°C and maintain it for 2 hours.[4]

  • Reagent Removal: After cooling, remove the excess phosphorus oxychloride by distillation under vacuum (approx. 50 mm) using an oil bath at 140–150°C.[4]

  • Work-up and Isolation:

    • Caution: this compound is sensitive to hydrolysis and is an irritant.[4] Perform the following steps in a well-ventilated fume hood.

    • Pour the cooled, viscous residue into a well-stirred mixture of concentrated ammonia solution (200 mL), crushed ice (500 g), and chloroform (200 mL).[4]

    • Rinse the reaction flask with a small amount of the chloroform-ammonia mixture to recover all product.

    • Continue stirring for about 30 minutes until all solid has dissolved.

    • Transfer the mixture to a separatory funnel and separate the chloroform layer. Extract the aqueous layer with an additional 40 mL of chloroform.[4]

  • Drying and Concentration: Combine the chloroform extracts and dry over anhydrous calcium chloride (10 g). Filter the solution and remove the chloroform by distillation.[4]

  • Final Product: Dry the resulting greenish-gray powder at 70°C for 20 minutes. The yield of crude this compound is approximately 50 g (nearly theoretical), with a melting point of 117–118°C.[4]

Purification (Optional): To obtain pure this compound, dissolve the crude product in a minimal amount of boiling alcohol. Add 0.5% ammonia solution until the solution becomes slightly milky. Add a small amount of activated carbon (e.g., Norit), filter the hot solution quickly, and immediately cool the filtrate in an ice bath. White crystals of pure this compound will form (m.p. 119–120°C).[4]

This method provides an alternative work-up procedure using n-hexane for extraction.[5]

Materials:

  • N-phenylanthranilic acid (2.3 g, 11 mmol)

  • Phosphorus oxychloride (POCl₃) (5 mL, 50 mmol)

  • 2 M Sodium hydroxide (NaOH) solution

  • n-Hexane

  • Ice

Procedure:

  • Reaction: In a suitable flask, carefully heat a mixture of N-phenylanthranilic acid (2.3 g) and POCl₃ (5 mL) at 120°C for 1.5 hours.[5]

  • Work-up: After cooling to room temperature, pour the mixture onto crushed ice. Neutralize the solution to pH 7 with 2 M NaOH solution.[5]

  • Extraction: Transfer the neutralized solution to a 1-L Erlenmeyer flask and add n-hexane (300 mL). Stir the mixture vigorously for 12 hours to facilitate the transfer of this compound into the organic phase.[5]

  • Isolation: Separate the yellow organic layer and evaporate the solvent under reduced pressure to yield this compound as a yellow powder (2.2 g, 95% yield).[5]

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations should be conducted in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • This compound: An irritant, particularly to the eyes. It is also sensitive to hydrolysis in neutral or acidic conditions.[4]

  • Reaction Vigor: The initial reaction between N-phenylanthranilic acid and POCl₃ can be vigorous. Careful heating and readiness to cool the reaction are essential.[4]

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and scale, always prioritizing safety.

References

9-Chloroacridine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical and physical properties, synthesis, and biological significance of 9-Chloroacridine, a pivotal scaffold in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its planar tricyclic structure and the reactive chlorine atom at the 9-position make it a versatile building block for the development of therapeutic agents with applications ranging from oncology to infectious diseases. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in modulating key cellular signaling pathways.

Chemical and Physical Properties

This compound presents as a green to brown solid and is characterized by the following properties:

PropertyValueReference(s)
Molecular Formula C₁₃H₈ClN[1][2]
Molecular Weight 213.66 g/mol [1][2]
CAS Number 1207-69-8[1]
Melting Point 116-120 °C[2]
Boiling Point ~379.4 °C at 760 mmHg (Predicted)[2]
Density ~1.3 g/cm³ (Predicted)[2]
Appearance Green to brown solid[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR ¹³C NMR
The proton NMR spectrum of this compound typically exhibits signals in the aromatic region, corresponding to the protons on the acridine core.The carbon NMR spectrum provides characteristic chemical shifts for the thirteen carbon atoms of the acridine ring system.

Detailed spectral data can be accessed through databases such as PubChem and SpectraBase.[1][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key peaks include those for C-H stretching of the aromatic rings and C-Cl stretching.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis of this compound typically shows a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can provide further structural information.[1][2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of N-phenylanthranilic acid or acridone with phosphorus oxychloride (POCl₃).

Materials:

  • N-phenylanthranilic acid or Acridone

  • Phosphorus oxychloride (freshly distilled)

  • Chloroform

  • Concentrated ammonia solution

  • Ice

  • Calcium chloride

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, mix N-phenylanthranilic acid (or acridone) with an excess of phosphorus oxychloride.

  • Slowly heat the mixture on a water bath to 85–90 °C. A vigorous reaction will occur. Remove the flask from the heat and moderate the reaction by cooling if necessary.

  • After the initial reaction subsides, heat the mixture in an oil bath at 135–140 °C for 2 hours.

  • Remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Cool the residue and carefully pour it into a well-stirred mixture of concentrated ammonia solution, crushed ice, and chloroform.

  • Ensure all the solid dissolves in the chloroform layer. Separate the chloroform layer and extract the aqueous layer with additional chloroform.

  • Combine the chloroform extracts, dry over calcium chloride, and filter.

  • Remove the chloroform by distillation to obtain crude this compound.

Purification:

  • Dissolve the crude product in a minimal amount of boiling alcohol.

  • Add 0.5% ammonia solution until the solution becomes milky.

  • Add activated charcoal (e.g., Norit) and filter the hot solution.

  • Immediately cool the filtrate in an ice bath to crystallize the pure this compound.

  • Collect the white crystals by filtration. The melting point of the purified product is 119–120 °C.

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification A Mix N-phenylanthranilic acid and POCl₃ B Heat to 85-90°C (Water Bath) A->B C Heat to 135-140°C (Oil Bath) for 2h B->C D Distill off excess POCl₃ C->D E Pour residue into NH₃/ice/CHCl₃ D->E F Extract with Chloroform E->F G Dry and Evaporate Chloroform F->G H Crude this compound G->H I Dissolve in hot alcohol H->I J Add dilute NH₃ solution I->J K Add activated charcoal and filter J->K L Cool filtrate in ice bath K->L M Collect pure crystals L->M Signaling_Pathways Signaling Pathways Modulated by 9-Aminoacridine Derivatives cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB NF-κB Inflammation Inflammation & Survival NFkB->Inflammation p53 p53 Apoptosis Apoptosis p53->Apoptosis Acridine 9-Aminoacridine Derivatives Acridine->PI3K inhibition Acridine->NFkB inhibition Acridine->p53 activation

References

9-Chloroacridine: A Pivotal Intermediate in Contemporary Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine-based compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and antiviral properties.[1][2] At the heart of the synthesis of many of these potent therapeutic agents lies 9-chloroacridine, a highly reactive and versatile chemical intermediate. Its unique planar structure allows for intercalation into DNA, and its reactivity at the 9-position enables the introduction of diverse functional groups, leading to a wide array of derivatives with tailored biological activities.[2][3] This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug development, complete with experimental protocols and quantitative data to support researchers in this field.

Synthesis of this compound

The primary and most common method for synthesizing this compound is through the cyclization of N-phenylanthranilic acid using phosphorus oxychloride (POCl₃).[3][4] This process is a crucial first step in the journey to creating more complex acridine derivatives.

A general workflow for the synthesis of this compound and its subsequent derivatization is depicted below:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Derivative Synthesis N-phenylanthranilic acid N-phenylanthranilic acid This compound This compound N-phenylanthranilic acid->this compound POCl₃, Reflux N-(9-Acridinyl) Amino Acid Derivative N-(9-Acridinyl) Amino Acid Derivative This compound->N-(9-Acridinyl) Amino Acid Derivative 1. Sodium Alkoxide 2. Amino Acid, Reflux G This compound This compound 9-Aminoacridine Derivative 9-Aminoacridine Derivative This compound->9-Aminoacridine Derivative Nucleophilic Aromatic Substitution Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->9-Aminoacridine Derivative

References

9-Chloroacridine and its Derivatives: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acridine scaffold, a nitrogen-containing heterocyclic framework, has long been a privileged structure in medicinal chemistry, giving rise to a plethora of compounds with a wide array of biological activities. Among these, 9-chloroacridine serves as a crucial intermediate for the synthesis of a diverse range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.

Synthesis of this compound Derivatives

The primary route to a vast number of biologically active acridine derivatives commences with the nucleophilic substitution of the chlorine atom at the 9-position of the acridine ring. This compound itself is typically synthesized from N-phenylanthranilic acid through a cyclization reaction using phosphorus oxychloride (POCl₃)[1][2]. This versatile precursor readily reacts with a variety of nucleophiles, including amines, phenols, and hydrazides, to yield a diverse library of 9-substituted acridines.

A general synthetic scheme involves the reaction of this compound with an appropriate amine or phenol in a suitable solvent, often with the addition of a base to neutralize the hydrochloric acid formed during the reaction[3]. For instance, the synthesis of 9-anilinoacridine derivatives is achieved by reacting this compound with the corresponding aniline[3]. Similarly, reaction with amino acids or their esters leads to the formation of N-(9-acridinyl) amino acid derivatives[4].

More complex derivatives can be prepared through multi-step synthetic pathways. For example, 9-aminoacridine-4-carboxamide derivatives are synthesized by first chlorinating 9-oxoacridine-4-carboxylic acid, followed by reaction with an amine to form an amide, and finally, substitution of the 9-chloro group with another amine[5].

General Synthetic Workflow for 9-Substituted Acridine Derivatives

G N_phenylanthranilic_acid N-Phenylanthranilic Acid nine_chloroacridine This compound N_phenylanthranilic_acid->nine_chloroacridine  Cyclization POCl3 POCl₃ POCl3->N_phenylanthranilic_acid nine_substituted_acridine 9-Substituted Acridine Derivative nine_chloroacridine->nine_substituted_acridine  Nucleophilic Substitution Nucleophile Nucleophile (R-NH₂, R-OH, etc.) Nucleophile->nine_chloroacridine

Caption: General synthesis of 9-substituted acridine derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The anticancer properties of acridine derivatives are the most extensively studied. Their primary mechanism of action involves the intercalation of the planar acridine ring between the base pairs of DNA, leading to cell cycle arrest and apoptosis[1][6]. Furthermore, many 9-substituted acridines are potent inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and repair.[7][8]

For example, a series of 9-aminoacridine derivatives have shown significant in vitro anticancer activity against lung (A-549) and cervical (HeLa) cancer cell lines.[1][9] Structure-activity relationship (SAR) studies have revealed that substitutions on both the acridine ring and the 9-amino side chain can significantly influence the cytotoxic potency.[9][10] For instance, the presence of an electron-donating group at the C2 position of the acridine ring has been shown to enhance anticancer activity[10].

Compound TypeCancer Cell LineActivity (IC₅₀/CTC₅₀)Reference
9-Aminoacridine derivativesLung (A-549)18.75 - 36.25 µg/ml[1]
Cervical (HeLa)13.75 - 31.25 µg/ml[1]
9-Aminoacridine-4-carboxamidesLung (A-549)~100 µg/ml[5]
Cervical (HeLa)~47.50 µg/ml[5]
Chloroacridine derivativesMelanoma (amelanotic)High sensitivity[11]

Table 1: Anticancer Activity of Selected this compound Derivatives

Proposed Mechanism of Anticancer Action

G Acridine_Derivative 9-Substituted Acridine Derivative DNA_Intercalation DNA Intercalation Acridine_Derivative->DNA_Intercalation Topo_Inhibition Topoisomerase I/II Inhibition Acridine_Derivative->Topo_Inhibition DNA_Damage DNA Damage & Replication Stress DNA_Intercalation->DNA_Damage Topo_Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis G cluster_0 Preparation cluster_1 Incubation & Reaction cluster_2 Measurement & Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Addition Add Test Compounds Cell_Seeding->Compound_Addition Incubation Incubate (e.g., 48h) Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan (e.g., with DMSO) Formazan_Formation->Solubilization Read_Absorbance Read Absorbance Solubilization->Read_Absorbance Data_Analysis Calculate IC₅₀/CTC₅₀ Read_Absorbance->Data_Analysis

References

The Discovery and Enduring Legacy of 9-Chloroacridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Chloroacridine is a halogenated derivative of acridine, a tricyclic aromatic heterocycle. It has garnered significant attention in synthetic and medicinal chemistry, primarily serving as a crucial intermediate for the synthesis of a wide array of acridine-based compounds with diverse biological activities. The reactivity of the chlorine atom at the 9-position makes it a versatile scaffold for developing pharmaceuticals, including antibacterial, antimalarial, anticancer, and antiviral agents.[1] The planar structure of the acridine ring system allows these molecules to intercalate with DNA, a mechanism central to their biological function.[1][2] This guide provides an in-depth overview of the discovery, history, synthesis, and chemical properties of this compound for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The history of this compound is intrinsically linked to the parent compound, acridine, which was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro.[3] The development of synthetic methods for the acridine core, such as the Bernthsen acridine synthesis first reported in 1878 and 1884, paved the way for the creation of various derivatives.[4][5][6]

The synthesis of this compound itself became a pivotal step in the production of more complex acridine compounds. One of the well-established methods involves the cyclization of N-phenylanthranilic acid using phosphorus oxychloride (POCl₃).[2][7][8] This N-phenylanthranilic acid is often prepared via an Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine.[8][9] The importance of this compound surged during World War II with the widespread use of the acridine-based antimalarial drug mepacrine (Quinacrine), as this compound is a key precursor in its synthesis.[3]

Physicochemical Properties of this compound

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₃H₈ClN[10]
Molecular Weight 213.7 g/mol [10]
Melting Point 116-120 °C[11]
Boiling Point 346.74 °C (estimate)[11]
Density 1.1961 g/cm³ (estimate)[11]
Refractive Index 1.5868 (estimate)[11]
Appearance Fine yellow needle-like crystals[11]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed. The most common methods start from N-phenylanthranilic acid or acridone.

Synthesis from N-phenylanthranilic Acid

This is a widely used laboratory and industrial method. It involves a two-step process starting from aniline and o-chlorobenzoic acid.

Step 1: Ullmann Condensation to form N-phenylanthranilic acid

This reaction involves the copper-catalyzed coupling of aniline and o-chlorobenzoic acid.[8]

  • Experimental Protocol:

    • A mixture of aniline (7.4 ml, 0.08 mol) and o-chlorobenzoic acid (6.3 g, 0.04 mol) is prepared.[2]

    • Sodium acetate and copper powder are added as the catalyst and base.[12]

    • The mixture is refluxed in a high-boiling polar solvent such as Dimethylformamide (DMF) for 6-8 hours.[9][12]

    • After cooling, the reaction mixture is worked up to isolate the N-phenylanthranilic acid.

    • The typical yield for this step is around 74%, with a melting point of 182-183 °C.[2]

Step 2: Cyclization to this compound

The N-phenylanthranilic acid is then cyclized using a dehydrating and chlorinating agent, typically phosphorus oxychloride (POCl₃).[2][7]

  • Experimental Protocol:

    • N-phenylanthranilic acid (5 g, 0.023 mol) is mixed with freshly distilled phosphorus oxychloride (16 ml, 0.176 mol) in a round-bottomed flask fitted with a condenser.[2]

    • The mixture is heated under reflux for 2 hours at 135-140 °C.[13]

    • The excess phosphorus oxychloride is removed by distillation under vacuum.[13]

    • The residue is cooled and then carefully poured into a mixture of concentrated ammonia solution, ice, and chloroform.[13]

    • The chloroform layer containing the product is separated, dried, and the solvent is evaporated to yield crude this compound.

    • The product can be purified by recrystallization or column chromatography.[11] This method typically results in a high yield of 85-90%.[2]

Synthesis_of_9_Chloroacridine Aniline Aniline N_Phenylanthranilic_Acid N-Phenylanthranilic Acid Aniline->N_Phenylanthranilic_Acid Ullmann Condensation (Cu, DMF, Reflux) o_Chlorobenzoic_Acid o-Chlorobenzoic Acid o_Chlorobenzoic_Acid->N_Phenylanthranilic_Acid Chloroacridine This compound N_Phenylanthranilic_Acid->Chloroacridine Cyclization (POCl₃, Reflux) in1 in2

Workflow for the synthesis of this compound via Ullmann condensation and cyclization.
Synthesis from Acridone

An alternative route involves the direct chlorination of acridone, which can be synthesized via the cyclization of N-phenylanthranilic acid in the absence of a chlorinating agent.

  • Experimental Protocol:

    • Acridone (4.01 g, 21 mmol) is dissolved in phosphorus oxychloride (105 mL, 1.13 mol).[11]

    • The mixture is refluxed for 12 hours.[11]

    • After completion, the solution is cooled and slowly poured into crushed ice.[11]

    • The pH is adjusted to a weak base using concentrated ammonium hydroxide, causing the product to precipitate.[11]

    • The solid is collected by filtration, washed with water, and dried. Purification by column chromatography yields this compound as fine yellow needle-like crystals with a yield of around 89%.[11]

Chemical Reactivity and Applications

The primary utility of this compound lies in the high reactivity of the C9-Cl bond towards nucleophilic substitution. The electron-withdrawing nature of the nitrogen atom in the acridine ring activates the 9-position for attack by nucleophiles. This allows for the straightforward introduction of various functional groups, leading to a vast library of derivatives.

Common nucleophiles that react with this compound include:

  • Amines (R-NH₂): To produce 9-aminoacridine derivatives, which are potent DNA intercalators and form the basis for many anticancer and antimalarial drugs.[2][14]

  • Phenols (Ar-OH): To yield 9-phenoxyacridine derivatives, which also exhibit significant biological activities.[14]

  • Alcohols/Alkoxides (R-OH/R-O⁻): To form 9-alkoxyacridines.[15]

Derivatization_of_9_Chloroacridine Chloroacridine This compound Aminoacridine 9-Aminoacridines Chloroacridine->Aminoacridine + R-NH₂ (Nucleophilic Substitution) Phenoxyacridine 9-Phenoxyacridines Chloroacridine->Phenoxyacridine + Ar-OH Alkoxyacridine 9-Alkoxyacridines Chloroacridine->Alkoxyacridine + R-OH / R-O⁻ Thioacridine 9-Thioacridines Chloroacridine->Thioacridine + R-SH

Key derivatization pathways of this compound via nucleophilic substitution.

These derivatization reactions have led to the development of numerous compounds with therapeutic applications:

  • Anticancer Agents: Many 9-aminoacridine derivatives are known to intercalate with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells.[2]

  • Antimalarial Drugs: As a precursor to quinacrine and other related compounds, this compound has been fundamental in the fight against malaria.[3][16]

  • Antimicrobial Agents: Derivatives have shown activity against various bacteria and parasites like Toxoplasma gondii.[3][15]

  • Fluorescent Probes: The acridine core is fluorescent, and derivatives of this compound have been explored for use in biomedical imaging.[1]

Conclusion

This compound is a compound of significant historical and practical importance in organic and medicinal chemistry. From its roots in the early exploration of coal tar derivatives to its central role in the synthesis of life-saving drugs, it remains a cornerstone intermediate. The straightforward and high-yielding synthetic protocols, combined with the versatile reactivity of the 9-chloro substituent, ensure that this compound will continue to be a valuable building block for the discovery and development of new therapeutic agents and functional materials.

References

spectroscopic analysis of 9-Chloroacridine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 9-Chloroacridine, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule, offering valuable data and experimental insights for researchers in medicinal chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals signals in the aromatic region corresponding to the protons of the acridine core. Due to the complexity of the overlapping signals in the aromatic region, the precise assignment of each proton can be challenging without advanced 2D NMR techniques. However, the expected chemical shift ranges are consistent with a substituted aromatic system.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in a precise, tabulated format in the searched sources.

It is recommended to perform 2D NMR experiments such as COSY and HSQC for unambiguous assignment of the proton signals.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The spectrum will show distinct signals for each of the 13 carbon atoms in the molecule, with their chemical shifts influenced by their position relative to the nitrogen atom and the chlorine substituent.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Specific chemical shift values are not readily available in the public domain and are often found in specialized databases such as SpectraBase.
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters to consider include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, ensure a sufficient relaxation delay (typically 5 times the longest T1) is used.[1]

    • ¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum displays characteristic bands corresponding to the vibrational modes of the aromatic rings and the C-Cl bond.

IR Spectral Data

The IR spectrum of this compound is characterized by several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretching
1600-1475Medium-WeakAromatic C=C ring stretching
~800-600StrongC-Cl stretching

Note: The exact peak positions may vary slightly depending on the sample preparation method.

Experimental Protocol for IR Spectroscopy

For solid samples like this compound, the following methods are commonly employed:

  • KBr Wafer Method:

    • Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. This technique is mentioned for this compound in PubChem.[2]

  • Nujol Mull Method:

    • Grind a small amount of the sample to a fine powder.

    • Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth paste.

    • Spread the mull between two salt plates (e.g., NaCl or KBr) and acquire the spectrum. An IR spectrum of this compound prepared as a Nujol mull is available on ChemicalBook.[3][4]

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid sample in a suitable volatile solvent.

    • Drop the solution onto a salt plate.

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound exhibits a characteristic molecular ion peak and several fragment ions. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion.

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Abundance (%)Assignment
213Data not available[M]⁺ (with ³⁵Cl), Molecular Ion
215Data not available[M+2]⁺ (with ³⁷Cl), Isotopic Molecular Ion
178Data not available[M - Cl]⁺
133Data not availableFragment ion

The ratio of the intensities of the M⁺ and M+2 peaks is approximately 3:1, which is characteristic for a compound containing one chlorine atom.

Fragmentation Pattern

Under electron ionization, this compound first forms a molecular ion ([C₁₃H₈ClN]⁺˙). The most prominent fragmentation pathway involves the loss of a chlorine radical to form the stable acridinyl cation at m/z 178. Further fragmentation of the acridine ring system can lead to other smaller ions.

Experimental Protocol for Mass Spectrometry

A typical protocol for the analysis of this compound by GC-MS with electron ionization is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Gas Chromatography:

    • Inject a small volume of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5) to separate the analyte from any impurities.

    • Employ a temperature program that allows for the elution of this compound as a sharp peak.

  • Mass Spectrometry:

    • The eluent from the GC is introduced into the ion source of the mass spectrometer.

    • The molecules are ionized by a beam of electrons (typically at 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of this compound can be visualized as follows:

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample This compound Sample NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (1H, 13C) NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR MS GC-MS (EI) MS_Prep->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data NMR_Interpret Chemical Shifts Coupling Constants NMR_Data->NMR_Interpret IR_Interpret Functional Group Identification IR_Data->IR_Interpret MS_Interpret Molecular Weight Fragmentation Pattern MS_Data->MS_Interpret Structure Structural Elucidation & Confirmation NMR_Interpret->Structure IR_Interpret->Structure MS_Interpret->Structure

Workflow for the spectroscopic analysis of this compound.

References

The Multifaceted Biological Activities of 9-Chloroacridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acridine scaffold, a nitrogen-containing heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a wide array of biological activities. Among these, 9-chloroacridine serves as a crucial synthetic intermediate for a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key mechanisms are included to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting the Core of Malignancy

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to interact with DNA and inhibit key enzymes involved in cell proliferation and survival.[1][2] The planar tricyclic ring system of the acridine core allows these molecules to intercalate between the base pairs of DNA, leading to structural distortions that interfere with DNA replication and transcription.[1][3]

A primary mechanism of action for many anticancer 9-aminoacridine derivatives, synthesized from this compound, is the inhibition of topoisomerase I and II.[1][2][4] These enzymes are critical for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these derivatives introduce DNA strand breaks, ultimately triggering apoptotic cell death.[1] Some derivatives have also been shown to target other cellular components, such as lysosomes and enzymes of the tricarboxylic acid cycle, highlighting the multi-target nature of these compounds.[1][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCell LineIC50 (µM)Reference
Acridine-biotin conjugate 7lHepG2 (Hepatocellular carcinoma)5.99[6]
HCT-116 (Colon carcinoma)8.84[6]
MCF-7 (Breast carcinoma)7.80[6]
Acridine–thiosemicarbazone DL-08B16-F10 (Murine melanoma)14.79[4]
(E)-12 (9-phenoxyacridine derivative)NCI 60-cell line screen (mean GI50)58.0[7]
N-(isopropyl)-9-(3-(trifluoromethyl)phenylamino)acridine-4-carboxamide (5a)A-549 (Lung carcinoma)-[8]
HeLa (Cervical cancer)-[8]
9-anilinoacridine derivative 3Neutrophils (Lysosomal enzyme secretion)8.2[7]
Neutrophils (β-glucuronidase secretion)4.4[7]
9-phenoxyacridine derivative 4Rat peritoneal mast cells16-21[7]
9-phenoxyacridine derivative 10Rat peritoneal mast cells16-21[7]
9-phenoxyacridine derivative 11Rat peritoneal mast cells16-21[7]

Note: "-" indicates that the qualitative activity was reported without a specific IC50 value in the provided search results.

Signaling Pathway of Topoisomerase II Inhibition by 9-Aminoacridine Derivatives

Topoisomerase_Inhibition Derivative 9-Aminoacridine Derivative Topo_II Topoisomerase II Derivative->Topo_II Cleavage_Complex Stabilized Topo II- DNA Cleavage Complex Derivative->Cleavage_Complex Stabilizes DNA DNA Topo_II->DNA Binds to DNA->Cleavage_Complex Forms Replication_Fork Replication Fork Collision Cleavage_Complex->Replication_Fork DSB DNA Double- Strand Breaks Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Inhibition of Topoisomerase II by 9-aminoacridine derivatives.

Antimicrobial and Antiparasitic Activities

Derivatives of this compound have also emerged as potent agents against a range of pathogenic microorganisms, including bacteria, fungi, and parasites. Their planar structure facilitates intercalation into microbial DNA, a mechanism that disrupts essential cellular processes.[9]

Antibacterial and Antifungal Activity

Several studies have documented the antibacterial and antifungal properties of this compound derivatives.[1][9][10] For instance, certain 1-nitro-9-aminoacridine derivatives have shown the ability to overcome fluconazole resistance in Candida albicans by targeting yeast topoisomerase II.[10] These compounds have also been found to inhibit hyphal growth and biofilm formation, which are crucial virulence factors for many pathogenic fungi.[10]

Antileishmanial and Anti-Toxoplasma gondii Activity

The antiparasitic potential of these compounds has been demonstrated against Leishmania infantum and Toxoplasma gondii.[11][12][13] The mechanism of action in Leishmania is thought to involve the targeting of DNA metabolism, with secondary effects on protein and lipid metabolism, suggesting a multi-target approach.[12][13] N-(9-acridinyl) amino acid derivatives have been specifically evaluated for their activity against T. gondii, with some compounds showing promising results.[11]

Quantitative Antimicrobial and Antiparasitic Activity Data

The following table presents the minimum inhibitory concentration (MIC) and cytotoxic concentration (CC50) values for selected this compound derivatives.

Compound/DerivativeOrganism/Cell LineActivity (µM)MeasurementReference
IE6 (1-nitro-9-aminoacridine derivative)Fluconazole-resistant C. albicans16-64 (µg/mL)MIC[10]
N-(9-acrydinil) amino acid derivativesVero cell line41.72 - 154.10CC50[11]
7-substituted 9-chloro/9-amino-2-methoxyacridinesTHP1 (human monocyte cell line)>50IC50[12]

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Microorganism Microorganism Culture Inoculum Standardized Inoculum Microorganism->Inoculum Plate Microtiter Plate (Broth Microdilution) Inoculum->Plate Compound This compound Derivative Dilutions Serial Dilutions Compound->Dilutions Dilutions->Plate Incubation Incubation Plate->Incubation Visual Visual Inspection/ Plate Reader Incubation->Visual MIC Determine MIC Visual->MIC

References

The Core Mechanism of 9-Chloroacridine DNA Intercalation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Chloroacridine is a heterocyclic aromatic compound belonging to the acridine family, a class of molecules renowned for their potent biological activities, including antimalarial and anticancer properties. The primary mechanism through which many acridine derivatives exert their cytotoxic effects is by intercalating into the DNA double helix. This guide provides an in-depth technical overview of the DNA intercalation mechanism of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated cellular signaling pathways.

DNA Intercalation Mechanism of this compound

The planar tricyclic ring system of this compound facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. This non-covalent interaction is primarily stabilized by π-π stacking interactions between the aromatic rings of the acridine core and the DNA base pairs. The intercalation of this compound induces structural changes in the DNA, such as unwinding of the helix and an increase in its length, which can interfere with critical cellular processes like DNA replication and transcription, ultimately leading to cytotoxicity. Molecular docking studies have further supported the intercalative binding mode of this compound into the DNA double helix.[1]

The interaction between this compound and double-stranded DNA (dsDNA) has been shown to be a spontaneous process.[1] This suggests that the formation of the this compound-DNA complex is thermodynamically favorable under physiological conditions.

Quantitative Data

The binding affinity and thermodynamic parameters of DNA intercalators are crucial for understanding the stability and nature of the drug-DNA complex. While comprehensive thermodynamic data for this compound itself is limited, studies on closely related acridine derivatives provide valuable insights into the energetics of intercalation.

ParameterValueCompoundReference
Binding Constant (K) 3.45 x 10⁵ M⁻¹This compound[1]
Gibbs Free Energy (ΔG) -7.51 to -6.75 kcal·mol⁻¹N-substituted acridine-9-amines[2]
Enthalpy (ΔH) -11.58 to -3.83 kcal·mol⁻¹N-substituted acridine-9-amines[2]
Entropy (TΔS) -4.83 to 3.68 kcal·mol⁻¹N-substituted acridine-9-amines[2]

Table 1: Quantitative data for the interaction of this compound and related acridine derivatives with DNA.

Experimental Protocols

The study of this compound's interaction with DNA involves a suite of biophysical techniques. Below are detailed methodologies for key experiments.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique to monitor the interaction between a ligand and DNA. The binding of an intercalator to DNA typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the maximum wavelength of absorption of the ligand.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).

    • Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. The purity of the DNA should be checked by ensuring the A260/A280 ratio is >1.8. The concentration of ctDNA is determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.[3]

  • Titration:

    • Keep the concentration of this compound constant (e.g., 50 µM).[4]

    • Incrementally add aliquots of the ctDNA stock solution to the this compound solution.[4]

    • Allow the mixture to equilibrate for a few minutes after each addition.

  • Data Acquisition and Analysis:

    • Record the UV-Vis absorption spectrum (typically in the range of 300-500 nm for acridine derivatives) after each addition of DNA.[4]

    • The intrinsic binding constant (Kb) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or by using a Scatchard plot.

Fluorescence Spectroscopy

Fluorescence quenching assays are highly sensitive for studying DNA binding. The intrinsic fluorescence of many intercalators is quenched upon binding to DNA due to the interaction with the nucleobases.

Methodology:

  • Preparation of Solutions:

    • Prepare solutions of this compound and ctDNA in a suitable buffer as described for UV-Vis spectroscopy.

  • Titration:

    • Place a fixed concentration of this compound in a quartz cuvette.

    • Successively add small aliquots of the ctDNA solution.

  • Data Acquisition and Analysis:

    • Excite the sample at the appropriate wavelength for this compound and record the fluorescence emission spectrum.

    • The decrease in fluorescence intensity is monitored as a function of DNA concentration.

    • The binding constant and stoichiometry can be determined using the Stern-Volmer equation or by fitting the data to a suitable binding model.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in DNA upon ligand binding. The intercalation of a molecule into the DNA helix can induce significant changes in the CD spectrum of the DNA.

Methodology:

  • Preparation of Solutions:

    • Prepare solutions of this compound and ctDNA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 100 mM NaCl or KCl).[5] The concentration of DNA is typically around 5 µM.[5]

  • Sample Preparation:

    • Prepare samples containing a fixed concentration of ctDNA and varying concentrations of this compound.

    • Incubate the samples to allow for complex formation.

  • Data Acquisition and Analysis:

    • Record the CD spectra in the far-UV region (typically 220-320 nm) using a quartz cuvette with a 1 cm path length.[5]

    • Changes in the positive band around 275 nm and the negative band around 245 nm of the B-form DNA spectrum are indicative of conformational changes upon intercalation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Methodology:

  • Preparation of Solutions:

    • Prepare solutions of this compound and ctDNA in the same buffer, and thoroughly degas them before the experiment.

  • Titration:

    • Fill the sample cell of the calorimeter with the DNA solution.

    • Fill the injection syringe with the this compound solution.

    • Perform a series of injections of the this compound solution into the DNA solution while monitoring the heat released or absorbed.

  • Data Acquisition and Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integration of these peaks yields the heat change per injection.

    • The data is then fitted to a suitable binding model to extract the thermodynamic parameters.

Visualization of Pathways and Workflows

DNA Intercalation Workflow

G Experimental Workflow for Studying this compound-DNA Intercalation cluster_prep Sample Preparation cluster_exp Biophysical Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion prep_9ca Prepare this compound Solution uv_vis UV-Vis Spectroscopy prep_9ca->uv_vis fluorescence Fluorescence Spectroscopy prep_9ca->fluorescence cd Circular Dichroism prep_9ca->cd itc Isothermal Titration Calorimetry prep_9ca->itc prep_dna Prepare ctDNA Solution prep_dna->uv_vis prep_dna->fluorescence prep_dna->cd prep_dna->itc binding_constants Determine Binding Constants (K) uv_vis->binding_constants fluorescence->binding_constants conform_changes Analyze Conformational Changes cd->conform_changes thermo_params Determine Thermodynamic Parameters (ΔG, ΔH, ΔS) itc->thermo_params mechanism Elucidate Intercalation Mechanism binding_constants->mechanism thermo_params->mechanism conform_changes->mechanism

Caption: Workflow for investigating this compound-DNA interaction.

Cellular Signaling Pathways Affected by Acridine Derivatives

DNA intercalation by acridine derivatives, such as 9-aminoacridine (a close analog of this compound), can trigger a cascade of cellular events, impacting key signaling pathways that regulate cell survival, proliferation, and apoptosis.[6]

G Signaling Pathways Modulated by Acridine Derivatives cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway acridine Acridine Derivative (e.g., 9-Aminoacridine) pi3k PI3K acridine->pi3k Inhibition nfkb NF-κB acridine->nfkb Suppression p53 p53 acridine->p53 Activation akt AKT pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth mtor->cell_growth cell_proliferation Cell Proliferation mtor->cell_proliferation nfkb_target Pro-survival Genes nfkb->nfkb_target cell_survival Cell Survival nfkb_target->cell_survival p53_target Apoptotic Genes p53->p53_target apoptosis Apoptosis p53_target->apoptosis

Caption: Acridine derivatives impact key cancer-related signaling pathways.

Inhibition of Topoisomerase II

Acridine derivatives are also known to function as topoisomerase II inhibitors.[7][8][9] Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. By intercalating into DNA, acridines can interfere with the function of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex. This results in the accumulation of DNA double-strand breaks, which are highly cytotoxic and can trigger apoptosis.

G Mechanism of Topoisomerase II Inhibition by Acridine Derivatives cluster_process Topoisomerase II Catalytic Cycle acridine Acridine Derivative dna DNA acridine->dna Intercalation acridine_dna Acridine-DNA Complex acridine->acridine_dna dna->acridine_dna topoII Topoisomerase II bind Topo II binds to DNA topoII->bind cleave DNA Cleavage bind->cleave pass Strand Passage cleave->pass cleavage_complex Stabilized Cleavage Complex cleave->cleavage_complex religate DNA Religation pass->religate religate->bind acridine_dna->cleavage_complex Inhibition of Religation dsb DNA Double-Strand Breaks cleavage_complex->dsb Leads to apoptosis Apoptosis dsb->apoptosis Induces

Caption: Acridines inhibit Topoisomerase II, leading to apoptosis.

Conclusion

The DNA intercalation of this compound is a multifaceted process with significant implications for its biological activity. The planar acridine core readily inserts between DNA base pairs, a process that is thermodynamically favorable. This interaction not only physically obstructs DNA metabolic processes but also triggers cellular signaling cascades that can culminate in cell death. The inhibition of topoisomerase II represents a key downstream consequence of this intercalation. A thorough understanding of these mechanisms, supported by robust biophysical and cellular studies, is paramount for the rational design and development of next-generation acridine-based therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of 9-Chloroacridine in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 9-Chloroacridine in various solvents. Given the limited publicly available quantitative data for this specific compound, this document serves as a procedural framework for researchers to conduct their own empirical studies. The protocols and data presentation formats provided herein are designed to meet the rigorous standards of pharmaceutical and chemical research.

Introduction to this compound

This compound is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules, including anticancer and antimalarial agents.[1] Its planar structure allows for intercalation into DNA, a mechanism central to the therapeutic action of many of its derivatives.[1] A thorough understanding of its solubility and stability is paramount for its effective use in medicinal chemistry, process development, and formulation science.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₃H₈ClN[2][3][4][5]
Molecular Weight213.66 g/mol [3]
AppearanceYellow to brown solid
Melting Point116-120 °C[6]
CAS Number1207-69-8[2][4][5]

Solubility of this compound

Solubility is a critical physicochemical property that influences the bioavailability, formulation, and route of administration of a drug substance. The solubility of this compound, like many heterocyclic compounds, is highly dependent on the nature of the solvent, temperature, and pH.

Predicted Aqueous Solubility
Data Presentation: Solubility Profile

When determining the solubility of this compound, it is essential to present the data in a clear and organized manner. The following table provides a template for summarizing quantitative solubility data.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Methanol25Data to be determinedData to be determinedShake-Flask Method
40Data to be determinedData to be determinedShake-Flask Method
Ethanol25Data to be determinedData to be determinedShake-Flask Method
40Data to be determinedData to be determinedShake-Flask Method
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedShake-Flask Method
40Data to be determinedData to be determinedShake-Flask Method
Acetone25Data to be determinedData to be determinedShake-Flask Method
40Data to be determinedData to be determinedShake-Flask Method
Acetonitrile25Data to be determinedData to be determinedShake-Flask Method
40Data to be determinedData to be determinedShake-Flask Method
Water25Data to be determinedData to be determinedShake-Flask Method
40Data to be determinedData to be determinedShake-Flask Method
0.1 M HCl25Data to be determinedData to be determinedShake-Flask Method
0.1 M NaOH25Data to be determinedData to be determinedShake-Flask Method
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at controlled temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, DMSO, acetone, acetonitrile, water, buffered solutions)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Filtration device (e.g., syringe filters with a compatible membrane, 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent in vials B Agitate in temperature- controlled shaker (24-72h) A->B Establish Equilibrium C Allow excess solid to settle B->C Reach Saturation D Filter supernatant C->D Remove Undissolved Solid E Dilute filtrate D->E Prepare for Analysis F Quantify concentration (HPLC-UV or UV-Vis) E->F Measure Concentration G Calculate Solubility F->G Final Calculation

Workflow for the Shake-Flask Solubility Determination Method.

Stability of this compound

Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Data Presentation: Stability Profile

The results of stability studies should be tabulated to facilitate the identification of degradation trends.

Table 2: Stability of this compound in Solution under Different Conditions

SolventConditionTime (days)Initial Assay (%)Final Assay (%)% DegradationDegradation Products (if identified)
Methanol25 °C / Ambient Light0100Data to be determinedData to be determinedData to be determined
7Data to be determinedData to be determinedData to be determined
14Data to be determinedData to be determinedData to be determined
Water (pH 7)40 °C / Dark0100Data to be determinedData to be determinedData to be determined
7Data to be determinedData to be determinedData to be determined
14Data to be determinedData to be determinedData to be determined
0.1 M HCl40 °C / Dark0100Data to be determinedData to be determinedData to be determined
1Data to be determinedData to be determinedData to be determined
3Data to be determinedData to be determinedData to be determined
0.1 M NaOH40 °C / Dark0100Data to be determinedData to be determinedData to be determined
1Data to be determinedData to be determinedData to be determined
3Data to be determinedData to be determinedData to be determined
Experimental Protocols for Stability Studies

3.2.1. Thermal Stability (Forced Degradation)

Objective: To evaluate the stability of this compound in solid-state and in solution at elevated temperatures.

Procedure:

  • Solid State: Place a known amount of solid this compound in a vial and store it in a temperature-controlled oven at a specified temperature (e.g., 60 °C, 80 °C).

  • In Solution: Prepare solutions of this compound in various solvents and store them in sealed vials at elevated temperatures.

  • Time Points: At specified time intervals, withdraw samples and analyze them for the remaining amount of this compound and the formation of any degradation products using a stability-indicating HPLC method.

3.2.2. Photostability

Objective: To assess the stability of this compound upon exposure to light, following ICH Q1B guidelines.[1][7][8][9]

Procedure:

  • Sample Preparation: Expose solid this compound and its solutions in transparent containers to a light source that provides a combination of visible and UV light.

  • Control Samples: Protect identical samples from light by wrapping them in aluminum foil to serve as dark controls.

  • Exposure Conditions: The exposure should be for a specified duration or until a certain light energy exposure is reached.

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples for any changes in physical appearance, assay, and degradation products.

G cluster_setup Experimental Setup cluster_exposure Exposure cluster_analysis Analysis cluster_evaluation Evaluation A Prepare solutions of This compound B Aliquot into transparent vials A->B C Wrap control vials in aluminum foil B->C D Expose test vials to light source (ICH Q1B) B->D E Store control vials in the dark C->E F Withdraw samples at specified time points D->F E->F G Analyze for assay and degradation products (HPLC) F->G H Compare results of exposed and control samples G->H

Workflow for Photostability Testing of this compound.

3.2.3. Stability in Acidic and Basic Conditions (Hydrolytic Stability)

Objective: To determine the rate and extent of degradation of this compound in acidic and basic solutions.

Procedure:

  • Solution Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

  • Incubation: Store the solutions at a controlled temperature.

  • Sampling and Neutralization: At various time points, withdraw aliquots and immediately neutralize them to stop the degradation reaction.

  • Analysis: Analyze the neutralized samples by HPLC to determine the concentration of the remaining this compound and any degradation products.

Signaling Pathways and Logical Relationships

While this compound itself is primarily a synthetic intermediate, its derivatives are known to interact with biological systems, most notably through DNA intercalation. The logical relationship for its utility in drug discovery stems from its chemical reactivity, allowing for the synthesis of a diverse library of acridine-based compounds for biological screening.

G cluster_core Core Compound cluster_synthesis Synthetic Modification cluster_derivatives Derivative Library cluster_screening Biological Screening cluster_outcome Outcome A This compound B Nucleophilic Substitution at C9 A->B Reactive Site C Diverse Acridine Derivatives B->C Generates Diversity D DNA Intercalation Assays C->D Test for Activity E Anticancer/Antimalarial/ Antimicrobial Assays C->E Test for Activity F Lead Compound Identification D->F Identifies Potential Drugs E->F Identifies Potential Drugs

Logical Workflow for the Utility of this compound in Drug Discovery.

Conclusion

This technical guide has outlined the essential experimental protocols and data management practices for characterizing the solubility and stability of this compound. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the methodologies presented here provide a robust framework for researchers to generate this critical information. A thorough understanding of these properties is indispensable for the successful application of this compound in the synthesis of novel therapeutic agents and for the development of stable and effective pharmaceutical formulations.

References

CAS number and molecular structure of 9-Chloroacridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Chloroacridine is a heterocyclic aromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its rigid, planar structure allows it to intercalate with DNA, a property that has been extensively exploited in the development of antimicrobial, anticancer, antiviral, and antiparasitic agents.[1] This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, its synthesis, reactivity, and its significant role in medicinal chemistry. Detailed experimental protocols and a summary of its impact on key cellular signaling pathways are also presented to facilitate further research and drug development endeavors.

Core Properties of this compound

This compound, with the CAS number 1207-69-8, is a yellow crystalline solid.[2][3] Its fundamental properties are summarized in the tables below.

Chemical and Physical Properties
PropertyValueReference
CAS Number 1207-69-8[2][4][5][6][7][8]
Molecular Formula C13H8ClN[2][4][6][7][8]
Molecular Weight 213.66 g/mol [2][4][6][8]
Melting Point 116-120 °C[2][5]
Boiling Point 346.74°C (estimate)[2]
Appearance Light yellow to yellow solid[2]
IUPAC Name This compound[8]
Synonyms 9-chloracridine, Acridine, 9-chloro-[2][6][7]
Spectral Data
Spectrum TypeKey Peaks/Shifts (δ)Reference
¹H NMR (400 MHz, CDCl₃) 8.34–8.32 (d, 2H), 8.2–8.1 (d, 2H), 7.77–7.73 (t, 2H), 7.58–7.54 (m, 2H)[3]
IR (KBr) cm⁻¹ 3464, 3085, 3029, 2899, 1633, 1583, 1521, 1473, 1373, 1275, 1159, 1113, 1034[3]

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the cyclization of N-phenylanthranilic acid followed by chlorination using phosphorus oxychloride.[3][9] It is a versatile precursor for a variety of 9-substituted acridines through nucleophilic substitution reactions.[1][10]

Synthesis of this compound from N-phenylanthranilic acid

A common and effective method for the laboratory-scale synthesis of this compound is the reaction of N-phenylanthranilic acid with phosphorus oxychloride.[3]

G NPA N-phenylanthranilic acid reflux Reflux NPA->reflux POCl3 Phosphorus oxychloride (POCl₃) POCl3->reflux product This compound reflux->product

Synthesis of this compound.
Reactivity and Derivatization

The chlorine atom at the 9-position of the acridine ring is highly susceptible to nucleophilic attack. This reactivity allows for the synthesis of a diverse range of derivatives by reacting this compound with various nucleophiles such as amines, phenols, and amino acids.[1][10][11]

G start This compound amines Primary Amines start->amines Nucleophilic Substitution phenols Phenols start->phenols Nucleophilic Substitution amino_acids Amino Acids start->amino_acids Nucleophilic Substitution product1 9-Anilinoacridine Derivatives amines->product1 product2 9-Phenoxyacridine Derivatives phenols->product2 product3 9-Acridinyl Amino Acid Derivatives amino_acids->product3

Derivatization of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add N-phenylanthranilic acid (0.023 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (0.176 mol) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into crushed ice.

  • Neutralization: Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide) to a weakly basic pH.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

Synthesis of 9-Anilinoacridine Derivatives

This is a general procedure for the synthesis of 9-anilinoacridine derivatives from this compound.[3]

  • Reaction Setup: Dissolve this compound (0.001 mol) in phenol at 100 °C in a round-bottom flask under a nitrogen atmosphere.

  • Nucleophile Addition: Add the desired primary amine (0.001 mol) to the reaction mixture.

  • Reflux: Reflux the mixture for 2 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Dissolve the residue in ethanol and pour it into diethyl ether to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with diethyl ether, and dry. The product can be further purified by recrystallization.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.[3]

G step1 Seed cancer cells in a 96-well plate step2 Treat cells with varying concentrations of this compound derivative step1->step2 step3 Incubate for a specified period (e.g., 24-72h) step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate to allow formazan crystal formation step4->step5 step6 Solubilize formazan crystals with a solvent (e.g., DMSO) step5->step6 step7 Measure absorbance at a specific wavelength (e.g., 570 nm) step6->step7 step8 Calculate cell viability and IC₅₀ values step7->step8

MTT Assay Workflow.

Biological Applications and Signaling Pathways

Derivatives of this compound, particularly 9-aminoacridines, have demonstrated a broad spectrum of biological activities, including significant anticancer properties.[1][3] These compounds are known to exert their effects through various mechanisms, including DNA intercalation and modulation of key cellular signaling pathways.[1]

Anticancer Activity

Numerous studies have reported the potent anticancer effects of 9-aminoacridine derivatives against various cancer cell lines.[3][12] For instance, certain 9-anilinoacridine derivatives have shown cytotoxic effects on lung (A-549) and cervical (HeLa) cancer cell lines.[3]

CompoundCell LineIC₅₀ (µg/mL)Reference
Compound 7 (a 9-anilinoacridine derivative)HeLa31.25[3]
Compound 7 (a 9-anilinoacridine derivative)A-54936.25[3]
Compound 9 (a 9-anilinoacridine derivative)HeLa13.75[3]
Compound 9 (a 9-anilinoacridine derivative)A-54918.75[3]
Impact on Cellular Signaling Pathways

9-Aminoacridine-based drugs have been shown to target several critical signaling pathways involved in cancer cell proliferation and survival. These include the PI3K/AKT/mTOR, NF-κB, and p53 pathways.[13] Furthermore, 9-aminoacridine has been identified as an inhibitor of ribosome biogenesis.[14]

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway drug 9-Aminoacridine Derivatives PI3K PI3K drug->PI3K NFkB NF-κB drug->NFkB p53 p53 drug->p53 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR cell_growth Cell Growth & Proliferation mTOR->cell_growth Promotes cell_survival Cell Survival NFkB->cell_survival Promotes apoptosis Apoptosis p53->apoptosis Induces

References

Methodological & Application

Application Notes and Protocols: 9-Aminoacridine as a Fluorescent Probe in Biomedical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 9-chloroacridine serves as a crucial precursor, its direct application as a fluorescent probe in biomedical imaging is limited. However, its derivative, 9-aminoacridine (9-AA), is a highly fluorescent and versatile probe with a rich history in cell biology and potential applications in drug development. This document provides detailed application notes and protocols for the use of 9-aminoacridine as a fluorescent probe for imaging DNA and acidic organelles such as lysosomes. 9-aminoacridine's planar structure allows it to intercalate into DNA, and its basic nature leads to its accumulation in acidic compartments, making it a valuable tool for studying cellular processes like apoptosis and lysosomal function.[1][2]

Data Presentation: Photophysical Properties

The selection of an appropriate fluorescent probe is critically dependent on its photophysical characteristics. The following table summarizes the key photophysical properties of 9-aminoacridine.

PropertyValueSolvent/ConditionsReference
Excitation Maximum (λex) ~405 nm, ~425 nmPBS[1][3]
Emission Maximum (λem) ~425 nm, ~460 nmPBS[1]
Quantum Yield (Φ) 0.95 ± 0.02Water[3]
Molar Extinction Coefficient (ε) 8430 M⁻¹cm⁻¹PBS (at 405 nm)[3]
Fluorescence Lifetime (τ) 17.0 nsPBS[3]

Experimental Protocols

Synthesis of 9-Aminoacridine from this compound

This protocol describes a common method for the synthesis of 9-aminoacridine from its precursor, this compound.

Materials:

  • This compound

  • Phenol

  • Ammonium carbonate

  • Ethanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in phenol by heating to 100 °C with stirring under a nitrogen atmosphere for 1 hour.

  • To the heated solution, add powdered ammonium carbonate in portions to control the effervescence.

  • After the addition is complete, reflux the reaction mixture for an additional 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the residue in a minimal amount of ethanol.

  • Precipitate the product by pouring the ethanolic solution into diethyl ether.

  • Collect the precipitated 9-aminoacridine by filtration, wash with diethyl ether, and dry under vacuum.[4]

Synthesis_of_9_Aminoacridine cluster_reagents Reagents & Conditions This compound This compound Intermediate Intermediate This compound->Intermediate Reaction with Phenol Phenol, 100°C, N₂ Phenol, 100°C, N₂ 9-Aminoacridine 9-Aminoacridine Intermediate->9-Aminoacridine Amination Ammonium Carbonate, Reflux Ammonium Carbonate, Reflux

Synthesis of 9-Aminoacridine from this compound.
Protocol for Staining DNA in Fixed Cells

This protocol outlines the use of 9-aminoacridine to stain the nuclei of fixed mammalian cells for fluorescence microscopy.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • 9-aminoacridine stock solution (1-10 mM in DMSO or water)[1]

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution of 9-aminoacridine by diluting the stock solution in PBS to a final concentration of 1-5 µM.

    • Incubate the cells with the 9-aminoacridine working solution for 15-30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained nuclei using a fluorescence microscope with excitation around 405-425 nm and emission detection around 460 nm.[1]

DNA_Staining_Workflow start Cultured Cells on Coverslip fix Fixation (4% PFA) start->fix permeabilize Permeabilization (0.1% Triton X-100) fix->permeabilize stain Staining (1-5 µM 9-Aminoacridine) permeabilize->stain wash Washing (PBS) stain->wash mount Mounting wash->mount image Fluorescence Microscopy mount->image

Workflow for DNA staining with 9-Aminoacridine.
Protocol for Staining Lysosomes in Live Cells

This protocol describes the use of 9-aminoacridine as a lysosomotropic agent to stain acidic organelles in live cells.

Materials:

  • Live cells cultured in a glass-bottom dish or chamber slide

  • Cell culture medium

  • 9-aminoacridine stock solution (1-10 mM in DMSO or water)[1]

  • Live-cell imaging buffer (e.g., phenol red-free medium or HBSS)

  • Fluorescence microscope with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency in a suitable imaging vessel.

  • Staining:

    • Prepare a working solution of 9-aminoacridine by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.

    • Replace the existing medium with the 9-aminoacridine-containing medium.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Gently remove the staining medium and wash the cells twice with pre-warmed live-cell imaging buffer.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging buffer to the cells.

    • Immediately image the cells using a fluorescence microscope equipped with a live-cell incubation system. Use excitation around 405-425 nm and emission detection around 460 nm for the monomeric form, and for the aggregated form in lysosomes, a broader emission in the green-red range may be observed.

Mechanism of Action and Signaling Pathways

DNA Intercalation

The planar tricyclic ring structure of 9-aminoacridine allows it to insert, or intercalate, between the base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and electrostatic interactions between the protonated amino group and the negatively charged phosphate backbone of the DNA. This intercalation can lead to a frameshift mutation, which is the basis of its mutagenic properties. In the context of biomedical imaging, this property allows for the specific visualization of the cell nucleus.

DNA_Intercalation cluster_dna DNA Double Helix Base Pair 1 Base Pair 1 Base Pair 2 Base Pair 2 Base Pair 3 Base Pair 3 9-Aminoacridine 9-Aminoacridine Intercalation Intercalation 9-Aminoacridine->Intercalation Intercalation->Base Pair 2 Inserts between base pairs DNA Unwinding DNA Unwinding Intercalation->DNA Unwinding Fluorescence Signal Fluorescence Signal DNA Unwinding->Fluorescence Signal

Mechanism of 9-Aminoacridine DNA intercalation.
Lysosomotropism and pH Sensing

9-Aminoacridine is a weak base with a pKa of approximately 9.9. In its uncharged form, it can freely diffuse across cellular membranes. Once it enters an acidic compartment, such as a lysosome (pH 4.5-5.0), it becomes protonated. The resulting charged cation is membrane-impermeable and becomes trapped within the organelle, leading to its accumulation. At high concentrations within the lysosome, 9-aminoacridine molecules can aggregate, leading to a quenching or a shift in their fluorescence emission. This property allows for the visualization of acidic organelles and the study of processes that affect lysosomal pH, such as autophagy and certain diseases.

Lysosomotropism cluster_cell Cell Cytosol (pH ~7.2) Cytosol (pH ~7.2) Lysosome (pH ~4.5-5.0) Lysosome (pH ~4.5-5.0) Cytosol (pH ~7.2)->Lysosome (pH ~4.5-5.0) Diffusion 9-AA_protonated 9-Aminoacridine-H⁺ (Protonated) Lysosome (pH ~4.5-5.0)->9-AA_protonated Protonation 9-AA_neutral 9-Aminoacridine (Neutral) 9-AA_neutral->Cytosol (pH ~7.2) Diffusion Accumulation Accumulation 9-AA_protonated->Accumulation Trapping

Mechanism of 9-Aminoacridine accumulation in lysosomes.

Conclusion

9-Aminoacridine, readily synthesized from this compound, is a valuable and cost-effective fluorescent probe for biomedical imaging. Its utility in staining both the nucleus and acidic organelles provides researchers with a versatile tool to investigate fundamental cellular processes. The provided protocols and mechanistic insights offer a solid foundation for the successful application of 9-aminoacridine in a research setting. As with any fluorescent probe, optimization of staining conditions for specific cell types and experimental setups is recommended to achieve the best results.

References

experimental protocol for synthesizing 9-aminoacridine from 9-Chloroacridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 9-aminoacridine, a crucial scaffold in medicinal chemistry, from 9-chloroacridine. The described method is a robust and efficient procedure suitable for laboratory-scale synthesis. This document includes a step-by-step protocol, a summary of reaction parameters and product specifications in a tabular format, and a graphical representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

9-Aminoacridine and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antiseptic, mutagenic, and anticancer properties.[1] Their ability to intercalate with DNA makes them valuable starting points for the development of novel therapeutic agents. The synthesis of 9-aminoacridine is a fundamental transformation for researchers in medicinal chemistry and drug development. This protocol details the synthesis via the reaction of this compound with an ammonia source in the presence of a polar solvent.

Experimental Protocol

This protocol is adapted from established literature procedures.[2][3]

Materials:

  • This compound

  • Phenol

  • Ammonium carbonate

  • Acetone

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer or mechanical stirrer)

  • Heating mantle or oil bath

  • Beakers

  • Buchner funnel and filter paper

  • Ice bath

  • Drying oven

Procedure:

  • Reaction Setup: In a 1-liter beaker or round-bottom flask equipped with a mechanical stirrer, combine 50 g (0.23 mole) of crude this compound and 250 g (2.7 moles) of phenol.[2]

  • Initiation of Reaction: Heat the mixture to 70°C in an oil bath while stirring. Once the temperature is reached, gradually add 30 g (0.38 mole) of powdered ammonium carbonate.[2] The addition should be controlled to manage the vigorous effervescence.

  • Reaction Progression: After the addition of ammonium carbonate is complete, increase the internal temperature to 120°C and maintain it for 45 minutes with continuous stirring.[2]

  • Precipitation of Product: Cool the reaction mixture to 30°C and then pour it into 600 mL of acetone in a beaker placed in an ice bath.[2] Allow the mixture to stand for approximately one hour to ensure complete precipitation of 9-aminoacridine hydrochloride.

  • Isolation of Hydrochloride Salt: Filter the precipitate using a Buchner funnel and wash the solid with 250 mL of acetone to remove residual phenol.[2]

  • Purification of Hydrochloride Salt: The crude hydrochloride salt is purified by extraction with boiling water. Suspend the solid in 800 mL of boiling water, stir, and filter. Repeat the extraction with 200 mL and then 100 mL of boiling water, with the final portion containing 2 mL of concentrated hydrochloric acid.[2]

  • Conversion to Free Base: Combine the hot aqueous filtrates. If any precipitate forms upon cooling, redissolve it by heating. Add a solution of 60 g of sodium hydroxide in 300 mL of water to the hot solution to precipitate the free base, 9-aminoacridine.

  • Final Isolation and Drying: Cool the mixture and filter the bright yellow precipitate. Wash the solid with 300 mL of cold water and dry it at 120°C. The expected yield is 34–38 g.[2]

Data Presentation

ParameterValueReference
Reactants
This compound50 g (0.23 mole)[2]
Phenol250 g (2.7 moles)[2]
Ammonium Carbonate30 g (0.38 mole)[2]
Reaction Conditions
Initial Temperature70°C[2]
Reaction Temperature120°C[2]
Reaction Time45 minutes[2]
Product Information
Product Name9-Aminoacridine
AppearanceBright yellow powder[2]
Molecular FormulaC₁₃H₁₀N₂[1]
Molecular Weight194.23 g/mol [1]
Melting Point232–233°C (recrystallized)[2]
Yield34–38 g (76–85%)[2]

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine this compound and Phenol heat1 2. Heat to 70°C reactants->heat1 add_reagent 3. Add Ammonium Carbonate heat1->add_reagent heat2 4. Heat to 120°C for 45 min add_reagent->heat2 cool_precipitate 5. Cool and Precipitate in Acetone heat2->cool_precipitate Reaction Mixture filter_wash 6. Filter and Wash (Acetone) cool_precipitate->filter_wash Crude Hydrochloride extract 7. Extract with Boiling Water filter_wash->extract basify 8. Basify with NaOH extract->basify Aqueous Solution isolate_dry 9. Isolate and Dry Product basify->isolate_dry Precipitate final_product final_product isolate_dry->final_product Final Product: 9-Aminoacridine

Caption: Workflow for the synthesis of 9-aminoacridine.

References

Application of 9-Chloroacridine in the Synthesis of Anticancer Agents: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

9-Chloroacridine is a pivotal precursor in the synthesis of a diverse range of acridine-based compounds, particularly 9-aminoacridine derivatives, which have demonstrated significant potential as anticancer agents. The chemical reactivity of the chlorine atom at the 9-position makes it an excellent electrophilic site for nucleophilic substitution reactions, allowing for the introduction of various amine-containing side chains. This versatility is crucial in the rational design of new therapeutic molecules with enhanced efficacy and selectivity.

The planar tricyclic structure of the acridine core is a key feature that enables these compounds to intercalate between the base pairs of DNA.[1][2] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3][4] Furthermore, derivatives of 9-aminoacridine have been shown to inhibit key enzymes involved in DNA topology and cell signaling, such as topoisomerase I and II, and modulate pathways including PI3K/AKT/mTOR, NF-κB, and p53.[4][5]

The research in this field focuses on synthesizing novel 9-aminoacridine derivatives by reacting this compound with a variety of primary and secondary amines. The synthesized compounds are then subjected to rigorous biological evaluation to determine their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies reveal that the nature of the substituent at the 9-position significantly influences the anticancer potency. For instance, the introduction of bulky or electron-withdrawing groups can enhance the DNA binding affinity and cytotoxic activity.[5]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized in a two-step process starting from N-phenylanthranilic acid.

Step 1: Synthesis of N-phenylanthranilic acid (Modified Ullmann-Goldberg Reaction)

  • Materials: 2-chlorobenzoic acid, aniline derivatives, sodium acetate, copper, copper(I) oxide, and dimethylformamide (DMF).

  • Procedure:

    • A mixture of 2-chlorobenzoic acid, the appropriate aniline derivative, sodium acetate, copper powder, and copper(I) oxide in DMF is refluxed for 6-8 hours.[6]

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product, N-phenylanthranilic acid, is isolated and purified.

Step 2: Cyclization to this compound

  • Materials: N-phenylanthranilic acid and phosphorus oxychloride (POCl₃).

  • Procedure:

    • N-phenylanthranilic acid is reacted with freshly distilled phosphorus oxychloride under a nitrogen atmosphere.[5]

    • The mixture is refluxed for 8-12 hours.[6]

    • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

    • The residue is then carefully treated with a cold, basic solution to precipitate the this compound.

    • The crude product is collected by filtration, washed, and purified by recrystallization.

General Procedure for the Synthesis of 9-Aminoacridine Derivatives

The synthesis of 9-aminoacridine derivatives is achieved through the nucleophilic substitution of the chlorine atom in this compound by an amine.

  • Materials: this compound or its substituted derivatives, a primary or secondary amine, and phenol.

  • Procedure:

    • This compound (0.001 mol) is dissolved in phenol at 100 °C for 1 hour under a nitrogen atmosphere.[5]

    • The desired primary aromatic amine (0.001 mol) is then added to the reaction mixture.

    • The mixture is refluxed for an additional 2-3 hours.[5][7] The reaction of phenol with this compound forms a phenoxyacridine intermediate, which readily reacts with the primary amine.[5]

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature.

    • The residue is dissolved in a small amount of ethanol and then poured into diethyl ether to precipitate the product.

    • The solid product is collected by filtration, washed with diethyl ether, and dried.

    • The final product is purified by recrystallization, typically from a methanol/ethyl acetate mixture.[5][7]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized 9-aminoacridine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Principle: This colorimetric assay measures the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells (e.g., A-549, HeLa) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

    • The plate is incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.

    • The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal cytotoxic concentration (CTC₅₀) or inhibitory concentration (IC₅₀) is determined.[5]

Quantitative Data

The following table summarizes the in vitro anticancer activity of selected 9-aminoacridine derivatives synthesized from this compound precursors.

Compound IDCancer Cell LineCTC₅₀ (µg/mL)Reference
Compound 7 A-549 (Lung Cancer)36.25[3][5]
HeLa (Cervical Cancer)31.25[3][5]
Compound 9 A-549 (Lung Cancer)18.75[3][5]
HeLa (Cervical Cancer)13.75[3][5]
DLA (Dalton's Lymphoma Ascites)337.5[5]

Visualizations

Synthesis Workflow

G A 2-Chlorobenzoic Acid + Aniline Derivative B N-Phenylanthranilic Acid A->B Ullmann-Goldberg Reaction C This compound B->C Cyclization (POCl3) E 9-Aminoacridine Derivative (Anticancer Agent) C->E Nucleophilic Substitution D Primary/Secondary Amine D->E

Caption: Synthetic pathway from starting materials to 9-aminoacridine derivatives.

Mechanism of Action

G cluster_0 9-Aminoacridine Derivative A 9-Aminoacridine Derivative B DNA Intercalation A->B C Topoisomerase Inhibition A->C D PI3K/AKT/mTOR Pathway Inhibition A->D E NF-κB Pathway Inhibition A->E F DNA Damage B->F C->F G Cell Cycle Arrest D->G E->G F->G H Apoptosis G->H

Caption: Proposed mechanisms of anticancer action for 9-aminoacridine derivatives.

References

Application Notes: 9-Chloroacridine as a Chromogenic Reagent in Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Chloroacridine is a versatile chromogenic reagent employed in the spectrophotometric determination of various analytes, particularly those containing primary aromatic amine functional groups.[1][2] Its utility in pharmaceutical and chemical analysis stems from its reaction with nucleophilic groups to form highly colored products, which can be quantified using visible spectrophotometry.[1][3] This method offers a simple, cost-effective, and sensitive alternative to more complex analytical techniques.[3][4][5] The reaction involves the nucleophilic substitution of the chlorine atom at the 9-position of the acridine ring by the primary amino group of the analyte, resulting in the formation of a colored 9-aminoacridine derivative.[1]

Principle of the Method

The fundamental principle lies in the reaction between this compound and a primary aromatic amine, which yields a brightly colored orange or yellow product, identified as a 9-aminoacridine hydrochloride.[1] This reaction allows for the direct spectrophotometric measurement of the analyte concentration, as the absorbance of the resulting solution is proportional to the concentration of the analyte, following Beer's law within a specific range.[1][4][5] The reaction is typically carried out in an organic and acidic medium to facilitate the formation of the colored product.[4][5]

Applications

This compound has been successfully utilized for the spectrophotometric determination of a range of pharmaceutical compounds and chemical isomers, including:

  • Sulfonamides: A colorimetric method has been developed for the analysis of various sulfonamides, such as Sulfamethoxazole.[3][4][5] This technique is noted for its sensitivity, which is comparable to that of traditional diazotization-coupling methods.[3]

  • Aminophenol Isomers: A sensitive and accurate spectrophotometric method has been established for the quantitative determination of o-aminophenol, m-aminophenol, and p-aminophenol.[3]

  • Other Pharmaceuticals: The application of this compound has been extended to the analysis of other drugs like Aspirin and Pyridoxine Hydrochloride through a nucleophilic substitution reaction.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of various analytes using this compound.

Analyteλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Primary Aromatic Amines (general)435Not specifiedNot specified
Sulfamethoxazole (SMX)4481–301.63 x 10⁴
o-aminophenol4360.25–127.20 x 10³
m-aminophenol4360.2–107.67 x 10³
p-aminophenol4360.0–105.93 x 10³
Aspirin5320.2–181.1 x 10⁴
Pyridoxine Hydrochloride5340.4–247.0 x 10³

Experimental Protocols

Protocol 1: General Spectrophotometric Determination of Primary Aromatic Amines

This protocol is a generalized procedure based on the reaction between this compound and primary aromatic amines.

1. Reagents and Equipment:

  • This compound solution (concentration to be optimized, e.g., 10⁻² M in a suitable organic solvent like ethanol).[5]

  • Analyte stock solution and working standards.

  • Acidic medium (e.g., 0.2M HCl).[5]

  • Organic solvent (e.g., Ethanol).[5]

  • UV-Visible Spectrophotometer.

  • Volumetric flasks and pipettes.

  • Water bath.

2. Procedure:

  • Pipette a series of standard solutions of the primary aromatic amine into a set of volumetric flasks.

  • Add a specified volume of the this compound reagent to each flask.[5]

  • Add a specified volume of the acidic medium to each flask.[5]

  • Allow the reaction to proceed for a set time at a specific temperature (e.g., 20 minutes at room temperature).[5]

  • Dilute the solutions to the mark with the organic solvent.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank. The reagent blank is prepared in the same manner but without the analyte.

  • Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the standard solutions.

  • Determine the concentration of the analyte in the unknown sample by measuring its absorbance and interpolating from the calibration curve.

Protocol 2: Spectrophotometric Determination of Sulfamethoxazole (SMX) in Pharmaceutical Tablets

This protocol is adapted from the method developed for the analysis of Sulfamethoxazole.[4][5]

1. Reagents and Equipment:

  • This compound (9-CA) reagent (10⁻² M in ethanol).[5]

  • Sulfamethoxazole (SMX) standard stock solution (e.g., 100 µg/mL).

  • Hydrochloric acid (0.2 M).[5]

  • Ethanol.[5]

  • UV-Visible Spectrophotometer with 1.0-cm quartz cells.[5]

  • Volumetric flasks, pipettes, and analytical balance.

  • Water bath.[5]

2. Preparation of Standard Solutions:

  • Accurately weigh and dissolve a suitable amount of pure SMX in ethanol to prepare a stock solution.

  • Prepare a series of working standard solutions by appropriate dilution of the stock solution with ethanol.

3. Sample Preparation (from tablets):

  • Weigh and finely powder a number of tablets (e.g., 20) to determine the average tablet weight.

  • Accurately weigh a portion of the powdered tablets equivalent to a known amount of SMX.

  • Dissolve the powder in ethanol, sonicate if necessary to ensure complete dissolution of the active ingredient.

  • Filter the solution to remove any insoluble excipients.

  • Dilute the filtrate with ethanol to a known volume to obtain a sample solution within the Beer's law range.

4. Spectrophotometric Measurement:

  • Into a series of 10 mL volumetric flasks, pipette aliquots of the SMX standard solutions or the sample solution.

  • To each flask, add 2.5 mL of 10⁻² M 9-CA reagent and 1 mL of 0.2 M HCl.[5]

  • Allow the flasks to stand for 20 minutes at room temperature to ensure complete reaction.[5]

  • Dilute to the mark with ethanol.

  • Measure the absorbance at 448 nm against a reagent blank.[4][5]

  • Calculate the concentration of SMX in the sample using the calibration curve prepared from the standard solutions.

Visualizations

G cluster_reactants Reactants cluster_product Product This compound This compound Colored_Product 9-Aminoacridine Hydrochloride This compound->Colored_Product Nucleophilic Substitution Analyte Primary Aromatic Amine (R-NH2) Analyte->Colored_Product G start Start prep_reagents Prepare this compound and Analyte Solutions start->prep_reagents reaction Mix Reagents: Analyte + 9-CA + Acid prep_reagents->reaction incubation Incubate (e.g., 20 min at RT) reaction->incubation measurement Measure Absorbance at λmax incubation->measurement analysis Data Analysis: Construct Calibration Curve & Determine Concentration measurement->analysis end End analysis->end

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 9-Chloroacridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the nucleophilic substitution reactions of 9-chloroacridine. This key intermediate is instrumental in the synthesis of a wide array of acridine derivatives with significant potential in medicinal chemistry and materials science. The protocols outlined below are intended to serve as a practical guide for the synthesis of 9-aminoacridines, 9-phenoxyacridines, and 9-thioacridines, which are precursors to compounds with anticancer, antimalarial, and anti-inflammatory properties.

Introduction

This compound is a versatile electrophile due to the electron-withdrawing nature of the acridine ring system, which activates the 9-position for nucleophilic attack.[1] This reactivity allows for the facile introduction of various functional groups, leading to a diverse library of compounds. The primary applications of these derivatives are in drug discovery, where they have been investigated as DNA intercalating agents and inhibitors of key cellular signaling pathways.[2][3]

Data Presentation: Reaction Yields

The following tables summarize the quantitative data for the synthesis of various 9-substituted acridines from this compound under different reaction conditions.

Table 1: Synthesis of 9-Aminoacridine Derivatives

Nucleophile (Amine)SolventTemperature (°C)Time (h)Yield (%)Reference
AmmoniaDMF70390
AmmoniaDMSO120396
MethylamineNMP803.592
EthylamineDMF100495
p-ToluidinePhenolReflux286[4]
2-Aminobenzoic acidPhenolReflux290[4]
3-AminobenzotrifluoridePhenolReflux288[4]
Various DiaminesDMSO1004Variable[5]

Table 2: Synthesis of 9-Phenoxyacridine Derivatives

Nucleophile (Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolCs₂CO₃DMSO1002Not specified[5]
Substituted PhenolsNot specifiedNot specifiedNot specifiedNot specifiedPotent inhibitors[6]

Table 3: Synthesis of 9-Thioacridine Derivatives

Nucleophile (Thiol)BaseSolventTemperature (°C)TimeYield (%)Reference
BenzenethiolCs₂CO₃CH₃CNNot specifiedNot specifiedNot specified[5]
Various ThiolsK₂CO₃DMAcrt - 100Not specifiedGood[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 9-Aminoacridines using Phenol

This protocol is adapted from a common method for the synthesis of 9-anilinoacridines.[4] Phenol acts as both a solvent and an activating agent, forming a reactive 9-phenoxyacridine intermediate.

Materials:

  • This compound

  • Substituted or unsubstituted primary amine

  • Phenol

  • Ethanol

  • Diethyl ether

  • Nitrogen gas supply

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1 equivalent) in phenol (a sufficient amount to act as a solvent) by heating to 100 °C under a nitrogen atmosphere.

  • Stir the mixture at 100 °C for 1 hour to facilitate the formation of the 9-phenoxyacridine intermediate.

  • Add the primary amine (1 equivalent) to the reaction mixture.

  • Increase the temperature to reflux and maintain for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a chloroform:methanol solvent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the residue in a small amount of ethanol (e.g., 5 mL).

  • Pour the ethanolic solution into diethyl ether to precipitate the product.

  • Collect the precipitate by filtration using a Buchner funnel and wash thoroughly with diethyl ether.

  • Dry the solid product in an oven at 70-80 °C for 10-15 minutes.

  • For further purification, recrystallize the product from a suitable solvent such as methanol/ethyl acetate.[4]

Protocol 2: General Procedure for the Synthesis of 9-Aminoacridines in a Polar Aprotic Solvent

This method avoids the use of corrosive phenol and is suitable for a range of amines.

Materials:

  • This compound or 9-Bromoacridine

  • Amine (e.g., ammonia, methylamine, ethylamine)

  • Polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Water

  • Sodium hydroxide

  • Gas inlet tube

  • Reaction vessel with stirrer and thermometer

Procedure:

  • Charge a reactor equipped with a stirrer, thermometer, and gas inlet with this compound (1 equivalent) and the chosen polar aprotic solvent (e.g., DMF, 435 mL for 200g of this compound).

  • Stir the mixture at room temperature.

  • Introduce the amine gas (e.g., ammonia) into the reactor at a controlled flow rate (e.g., 30 L/h).

  • Slowly heat the reaction mixture to the desired temperature (e.g., 70 °C for ammonia in DMF).

  • Maintain the reaction at this temperature under the amine atmosphere for the required time (e.g., 3 hours).

  • Monitor the reaction completion by TLC.

  • After the reaction is complete, cool the mixture to below 40 °C.

  • Add water to the reaction mixture.

  • Adjust the pH to 12-14 using sodium hydroxide to precipitate the product.

  • Stir for 10-30 minutes and then collect the solid by filtration.

  • Wash the product with water until neutral and then dry to obtain the 9-aminoacridine derivative.

Protocol 3: General Procedure for the Synthesis of 9-Thioacridines

This protocol is a general method for the nucleophilic aromatic substitution of heteroaryl halides with thiols.[7]

Materials:

  • This compound

  • Thiol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Standard reaction vessel with stirrer

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired thiol (1-1.5 equivalents), and potassium carbonate (2-3 equivalents).

  • Add DMAc as the solvent.

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Minimizing Side Reactions: The primary side product in these reactions is often 9-acridone, formed by the hydrolysis of this compound.[5] To minimize its formation:

  • Ensure all reagents and solvents are anhydrous.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • The addition of 3Å molecular sieves can help to scavenge any residual water in the reaction mixture.[5]

Visualizations

Experimental Workflow for Nucleophilic Substitution of this compound

G General Workflow for Nucleophilic Substitution of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product 9_Chloroacridine 9_Chloroacridine Reaction_Vessel Reaction in Solvent (e.g., Phenol, DMF, DMSO) 9_Chloroacridine->Reaction_Vessel Nucleophile Nucleophile (Amine, Phenol, Thiol) Nucleophile->Reaction_Vessel Precipitation Precipitation or Extraction Reaction_Vessel->Precipitation Cooling & Quenching Filtration Filtration Precipitation->Filtration Purification_Method Recrystallization or Column Chromatography Filtration->Purification_Method Crude Product Final_Product 9-Substituted Acridine Derivative Purification_Method->Final_Product Purified Product G Signaling Pathways Affected by 9-Aminoacridine Derivatives cluster_drug Drug Action cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway 9AA 9-Aminoacridine Derivatives PI3K PI3K (p110γ) 9AA->PI3K Inhibits NFkB NF-κB 9AA->NFkB Suppresses p53 p53 9AA->p53 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival mTOR->NFkB Impacts mTOR->p53 Impacts Pro_inflammatory Pro-inflammatory Gene Expression NFkB->Pro_inflammatory Apoptosis Apoptosis p53->Apoptosis

References

Application Notes & Protocols: Synthesis of Antimalarial Drugs Utilizing 9-Chloroacridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine-based compounds have long been a cornerstone in the development of antimalarial therapeutics, with quinacrine being one of the earliest synthetic drugs used for this purpose.[1][2] The 9-aminoacridine scaffold is a key pharmacophore, and its synthesis frequently involves the versatile intermediate, 9-chloroacridine.[1][3] This document provides detailed protocols for the synthesis of 9-aminoacridine derivatives from this compound, a critical step in the discovery of novel antimalarial agents effective against drug-resistant strains of Plasmodium falciparum.[1][4] The methodologies outlined are based on established literature and are intended to be a comprehensive guide for researchers in the field.[1][5][6]

Key Synthetic Pathways

The primary route to antimalarial 9-aminoacridines involves the nucleophilic substitution of the chlorine atom at the 9-position of the acridine ring with a suitable amine. This reaction is often facilitated by heat and a catalyst or by converting this compound to a more reactive intermediate.[1]

Synthesis_Pathway cluster_0 Synthesis of this compound Intermediate cluster_1 Synthesis of 9-Aminoacridine Derivatives N-phenylanthranilic_acid N-phenylanthranilic acid This compound This compound N-phenylanthranilic_acid->this compound  Phosphorus oxychloride   POCl3 POCl3 9-Chloroacridine_2 This compound 9-Aminoacridine_Derivative 9-Aminoacridine Derivative (Antimalarial drug candidate) 9-Chloroacridine_2->9-Aminoacridine_Derivative  Nucleophilic Substitution   Amine Primary/Secondary Amine (e.g., diamine side chain) Amine->9-Aminoacridine_Derivative

General synthetic scheme for 9-aminoacridine antimalarials.

A common strategy involves a two-step process: the synthesis of the this compound core, followed by its reaction with a selected amine to introduce the desired side chain, which is crucial for antimalarial activity.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound Intermediate

This protocol details the synthesis of this compound from N-phenylanthranilic acid, a common precursor.[5][6]

Materials:

  • N-phenylanthranilic acid

  • Phosphorus oxychloride (POCl₃)

  • Concentrated ammonia solution

  • Chloroform

  • Calcium chloride

  • Ice

  • Round-bottomed flask (500 mL)

  • Water-cooled condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500-mL round-bottomed flask fitted with a water-cooled condenser, combine 50 g (0.23 mol) of N-phenylanthranilic acid with 160 mL (270 g, 1.76 mol) of phosphorus oxychloride.[5]

  • Slowly heat the mixture to 85–90°C on a water bath. A vigorous reaction will occur. If the reaction becomes too violent, briefly immerse the flask in cold water.[5]

  • After the initial vigorous reaction subsides (5-10 minutes), heat the flask in an oil bath at 135–140°C for 2 hours.[5]

  • Remove the excess phosphorus oxychloride by distillation under vacuum (approx. 50 mm) at an oil bath temperature of 140–150°C.[5]

  • After cooling, pour the residue into a well-stirred mixture of 200 mL of concentrated ammonia solution, 500 g of ice, and 200 mL of chloroform.[5]

  • Rinse the reaction flask with a small amount of the chloroform-ammonia mixture.

  • Continue stirring for about 30 minutes until no solid remains.[5]

  • Separate the chloroform layer and extract the aqueous layer with an additional 40 mL of chloroform.[5]

  • Combine the chloroform extracts, dry over 10 g of anhydrous calcium chloride, filter, and remove the solvent by distillation.[5]

  • The resulting greenish-gray powder is crude this compound. Dry at 70°C for 20 minutes.[5]

Expected Yield: Approximately 50 g (practically theoretical).[5]

Protocol 2: General Synthesis of 9-Aminoacridine Derivatives

This protocol provides a general method for the synthesis of 9-aminoacridine derivatives by reacting this compound with an appropriate amine.[1][8]

Materials:

  • This compound

  • Appropriate amine (e.g., N¹,N¹-diethylpentane-1,4-diamine for quinacrine synthesis)

  • Phenol (as a solvent and catalyst)

  • Ammonium carbonate[5] or other bases as required

  • Acetone, Ethanol, Diethyl ether (for purification)

  • Reaction vessel with mechanical stirrer and heating capabilities

  • Filtration apparatus

  • Vacuum desiccator

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) in a solvent such as phenol or dimethyl sulfoxide (DMSO).[1][5]

  • Add the desired amine (1 to 1.5 equivalents).

  • The reaction conditions can vary. A common method involves heating the mixture. For example, in the synthesis of 9-aminoacridine itself, a mixture of this compound and phenol is heated to 70°C, followed by the addition of powdered ammonium carbonate.[5] In other syntheses, the reaction mixture is stirred at room temperature for several hours and then refluxed.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product may precipitate out.

  • Collect the solid product by vacuum filtration and wash with a suitable solvent like acetone.[9]

  • Purify the crude product by recrystallization, often using a dual solvent system such as ethanol and diethyl ether.[8][9]

  • Dry the purified 9-aminoacridine derivative in a vacuum desiccator over silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine this compound and Amine in Solvent Heating Heat/Reflux (e.g., 50-140°C) Reactants->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Solvent (e.g., Acetone) Filtration->Washing Recrystallization Recrystallize (e.g., Ethanol/Ether) Washing->Recrystallization Drying Dry Final Product Recrystallization->Drying

Workflow for the synthesis of 9-aminoacridine derivatives.

Data Presentation

The following tables summarize representative data for the synthesis and antimalarial activity of 9-aminoacridine derivatives.

Table 1: Synthesis of this compound Derivatives [1]

Starting Salicylic Acid DerivativeStarting Aniline DerivativePurified Yield of this compound (%)
Methyl salicylateAniline45
Methyl 5-chlorosalicylateAniline38
Methyl 3-methoxysalicylateAniline25
Methyl salicylate4-Fluoroaniline42
Methyl salicylate4-Chloroaniline35

Table 2: Antimalarial Activity of Synthesized 9-Aminoacridine Derivatives [4]

CompoundSubstituents on Acridine RingIC₅₀ (µM) vs. P. falciparum 3D7 (CQ-S)IC₅₀ (µM) vs. P. falciparum W2 (CQ-R)
Chloroquine-~0.07>0.3
Derivative 16-chloro, 2-methoxy0.070.3
Derivative 26-chloro, 2-methoxy, two positive charges<0.07<0.3

CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant

Structure-Activity Relationship (SAR)

The biological activity of 9-aminoacridine derivatives is highly dependent on the nature and position of substituents on the acridine ring and the composition of the side chain at the 9-position.[4][7]

  • Acridine Ring Substituents: The presence of a 6-chloro and a 2-methoxy group on the acridine ring, as seen in quinacrine, is often associated with enhanced antimalarial activity.[4][7] Shifting the position of these groups can lead to a significant loss of activity.[7]

  • Side Chain at Position 9: The introduction of a diaminoalkyl side chain at the 9-position is critical for antimalarial efficacy.[7] The length and basicity of this side chain influence the compound's ability to interact with its biological target, which is believed to involve intercalation into the parasite's DNA and inhibition of hemozoin formation.[3][10]

  • Cationic Charges: The presence of positive charges, for instance, through protonation of the side chain amines at physiological pH, is considered important for activity.[4]

SAR_Logic cluster_core Acridine Core Modifications cluster_sidechain Side Chain Modifications High_Activity High Antimalarial Activity Core_Substituents Optimal Substituents (e.g., 6-Chloro, 2-Methoxy) Core_Substituents->High_Activity Side_Chain Appropriate Side Chain (e.g., Diaminoalkane) Side_Chain->High_Activity Positive_Charge Presence of Positive Charge(s) Side_Chain->Positive_Charge Positive_Charge->High_Activity

Key structural features for antimalarial activity.

Conclusion

This compound is a pivotal intermediate in the synthesis of a diverse range of 9-aminoacridine-based antimalarial drugs. The protocols provided herein offer a robust framework for the synthesis and subsequent derivatization of this important scaffold. By systematically exploring the structure-activity relationships, researchers can design and synthesize novel compounds with improved efficacy against resistant malaria parasites, contributing to the ongoing effort to combat this global health challenge.

References

Application Notes and Protocols for 9-Chloroacridine in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 9-chloroacridine and its derivatives as anti-inflammatory agents. The following sections detail their mechanism of action, quantitative data on their activity, and detailed protocols for their evaluation.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. Acridine-based compounds have emerged as a promising class of molecules for the development of novel anti-inflammatory drugs. This compound serves as a key intermediate in the synthesis of various bioactive acridine derivatives. While much of the research has focused on these derivatives, the foundational structure of this compound is pivotal to their activity. These compounds have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and by inhibiting the production of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to suppress the activation of key inflammatory cells, including mast cells, neutrophils, and macrophages.[1] This suppression is achieved through the inhibition of critical signaling cascades that lead to the production and release of pro-inflammatory cytokines and enzymes.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. 9-Aminoacridine, a close derivative of this compound, has been shown to suppress NF-κB signaling.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation p_IkB p-IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive) Proteasome Proteasome p_IkB->Proteasome Degradation 9_Chloroacridine This compound (Derivative) 9_Chloroacridine->IKK_complex Inhibition DNA DNA NFkB_n->DNA Binding Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) DNA->Gene_Expression Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.
Inhibition of MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate downstream transcription factors, leading to the expression of inflammatory genes. Inhibition of the MAPK pathway can therefore reduce the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors_Cytokines Growth Factors, Cytokines Receptor Receptor Growth_Factors_Cytokines->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Translocation & Activation 9_Chloroacridine This compound (Derivative) 9_Chloroacridine->MEK Inhibition Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Transcription

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Quantitative Data

While specific anti-inflammatory data for this compound is limited in the public domain, numerous studies have quantified the activity of its derivatives. The following tables summarize the inhibitory concentrations (IC₅₀) and in vivo anti-inflammatory effects of various 9-substituted acridine derivatives. This data provides a strong rationale for the investigation of this compound itself as a potential anti-inflammatory agent.

Table 1: In Vitro Anti-inflammatory Activity of 9-Anilinoacridine and 9-Phenoxyacridine Derivatives

CompoundAssayCell TypeIC₅₀ (µM)Reference
Derivative 2 TNF-α ProductionMurine Microglial Cells (N9)Potent Inhibitor[1]
Derivative 3 Lysosomal Enzyme SecretionNeutrophils8.2[1]
Derivative 3 β-glucuronidase SecretionNeutrophils4.4[1]
Derivative 4 Mast Cell DegranulationRat Peritoneal Mast Cells16-21[1]
Derivative 5 TNF-α ProductionMacrophage-like Cells (RAW 264.7)Efficacious Inhibitor[1]
Derivative 9 TNF-α ProductionMacrophage-like Cells (RAW 264.7)Efficacious Inhibitor[1]
Derivative 10 Mast Cell DegranulationRat Peritoneal Mast Cells16-21[1]
Derivative 11 Mast Cell DegranulationRat Peritoneal Mast Cells16-21[1]
Derivative 12 TNF-α ProductionMurine Microglial Cells (N9)Potent Inhibitor[1]

Table 2: In Vivo Anti-inflammatory Activity of Acridine Derivatives

CompoundAnimal ModelDose% Inhibition of EdemaReference
Derivative 3e Carrageenan-induced paw edema in rats50 mg/kg p.o.41.17%[2]
Ibuprofen (Standard) Carrageenan-induced paw edema in rats50 mg/kg p.o.39%[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Cytotoxicity 1. Cytotoxicity Assays (MTT, LDH) Enzyme_Inhibition 2. Enzyme Inhibition Assays (COX, LOX) Cytotoxicity->Enzyme_Inhibition Cytokine_Production 3. Cytokine Production Assays (ELISA) Enzyme_Inhibition->Cytokine_Production Signaling_Pathways 4. Signaling Pathway Analysis (Western Blot) Cytokine_Production->Signaling_Pathways Paw_Edema 5. Carrageenan-Induced Paw Edema Signaling_Pathways->Paw_Edema Proceed if promising

Caption: General experimental workflow for evaluating anti-inflammatory agents.
Cytotoxicity Assays

It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

a) MTT Assay for Cell Viability

  • Principle: Measures the metabolic activity of cells, which reflects their viability.

  • Protocol:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and incubate overnight.

    • Treat cells with various concentrations of this compound for 24-48 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

b) LDH Assay for Cell Membrane Integrity

  • Principle: Measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the LDH reaction mixture to the supernatant according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Inhibition of Pro-inflammatory Enzymes

a) Cyclooxygenase (COX) Inhibition Assay

  • Principle: Measures the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Protocol:

    • Use a commercial COX inhibitor screening kit.

    • Add the reaction buffer, heme, and COX enzyme (COX-1 or COX-2) to a 96-well plate.

    • Add various concentrations of this compound or a known inhibitor (e.g., celecoxib).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence or absorbance according to the kit's instructions.

    • Calculate the percentage of COX inhibition.

b) Lipoxygenase (LOX) Inhibition Assay

  • Principle: Measures the ability of this compound to inhibit the activity of lipoxygenase enzymes (e.g., 5-LOX).

  • Protocol:

    • Utilize a commercial LOX inhibitor screening kit.

    • Add the LOX assay buffer, LOX enzyme, and various concentrations of this compound to a 96-well plate.

    • Initiate the reaction by adding the LOX substrate (e.g., linoleic acid).

    • Measure the change in absorbance or fluorescence over time.

    • Calculate the percentage of LOX inhibition.

Measurement of Cytokine Production

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6, and IL-1β

  • Principle: Quantifies the concentration of specific cytokines in cell culture supernatants.

  • Protocol:

    • Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's protocols.

    • Determine the cytokine concentrations from a standard curve.

Western Blot Analysis of Signaling Pathways
  • Principle: Detects changes in the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways.

  • Protocol:

    • Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

  • Principle: A standard model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.

  • Protocol:

    • Administer this compound or a vehicle control to rats orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the control group.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel anti-inflammatory agents. Their mechanism of action, involving the inhibition of key inflammatory pathways and mediators, provides a solid basis for further investigation. The protocols outlined in these application notes offer a systematic approach to characterizing the anti-inflammatory profile of this compound and its analogues, from in vitro screening to in vivo efficacy studies. Further research is warranted to fully elucidate the therapeutic potential of this compound in inflammatory diseases.

References

Purifying 9-Chloroacridine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective purification of 9-chloroacridine derivatives is a critical step in the synthesis of potential therapeutic agents and research compounds. This document provides detailed application notes and experimental protocols for common purification techniques, including recrystallization and column chromatography, supported by quantitative data and visual workflows to ensure reproducibility and high purity of the final compounds.

Application Notes

This compound and its derivatives are a class of compounds with a broad spectrum of biological activities, serving as vital intermediates in the synthesis of antibacterial, antimalarial, and anticancer drugs.[1] The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. The choice of purification method depends on the specific derivative's properties, such as solubility and stability, as well as the nature of the impurities.

Recrystallization is a widely used technique for purifying solid this compound derivatives. The principle lies in the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Common solvents for the recrystallization of this compound derivatives include ethanol, acetone, and diethyl ether, often used in combination with a co-solvent to achieve the desired solubility profile.[2][3]

Column chromatography offers a higher degree of separation and is particularly useful for purifying complex mixtures or removing closely related impurities. The selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial for achieving optimal separation. For this compound derivatives, a common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate, methanol, or tetrahydrofuran), with the polarity adjusted to achieve the desired retention factor (Rf) for the target compound.[4]

Quantitative Data Summary

The following tables summarize quantitative data for the purification of this compound and its derivatives, compiled from various studies.

Table 1: Purification of this compound

Purification MethodSolvent/Eluent SystemYield (%)Purity (%)Melting Point (°C)
RecrystallizationBoiling alcohol with 0.5% ammonia--119–120
Fast Column Chromatography75% Hexane, 20% THF, 5% Triethylamine89>95-
Synthesis from N-phenylanthranilic acid-85-117

Table 2: Purification of N-(9-Acridinyl) Amino Acid Derivatives

DerivativePurification MethodMobile Phase/SolventYield (%)Purity (%)Melting Point (°C)
8-(acridin-9-ylamino) octanoic acidPreparative TLC & RecrystallizationChloroform/Methanol (9:2 v/v) & Diethyl ether3099.1149.7–151.2
6-(acridin-9-ylamino) hexanoic acidPreparative TLC & RecrystallizationChloroform/Methanol (9:2 v/v) & Diethyl ether3095.5210.0–212.0
4-(acridin-9-ylamino) butyric acidPreparative TLC & RecrystallizationChloroform/Methanol (9:2 v/v) & Diethyl ether4197.1231.3–232.6
N-(acridin-9-yl)-β-alaninePreparative TLC & RecrystallizationChloroform/Ethanol (9:3 v/v) & Diethyl ether2098.4207.0–208.5

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from a procedure for purifying crude this compound.[3]

Materials:

  • Crude this compound

  • Ethanol (boiling)

  • 0.5% Ammonia solution

  • Activated carbon (e.g., Norit)

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter paper)

  • Beaker

  • Heating mantle or hot plate

Procedure:

  • Dissolve the crude this compound in a minimal amount of boiling ethanol.

  • Add 0.5% ammonia solution dropwise until the solution becomes milky.

  • Add a small amount of activated carbon (approximately 0.5 g per 38 g of crude product) to the hot solution to decolorize it.

  • Quickly filter the hot solution by gravity or vacuum filtration to remove the activated carbon.

  • Immediately cool the filtrate in an ice bath to induce crystallization.

  • Collect the resulting white crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a desiccator over potassium carbonate.

Protocol 2: Column Chromatography of a this compound Derivative

This protocol provides a general method for the purification of a this compound derivative using silica gel chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, chloroform, methanol)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) or using a constant solvent mixture (isocratic elution).

  • Fraction Collection: Collect the eluate in fractions using collection tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Evaporation: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualizing the Workflow

To better understand the logical flow of synthesizing and purifying this compound derivatives, the following diagrams illustrate the key stages.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_derivatization Derivatization cluster_final_purification Final Purification Ullmann Ullmann Condensation (o-chlorobenzoic acid + aniline) N_Phenyl N-phenylanthranilic acid Ullmann->N_Phenyl Cyclization Cyclization (with POCl3) N_Phenyl->Cyclization Crude_9CA Crude this compound Cyclization->Crude_9CA Purification_Method Purification Method Crude_9CA->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Pure_9CA Pure this compound Recrystallization->Pure_9CA Column_Chromatography->Pure_9CA Reaction Reaction with Amine/Nucleophile Pure_9CA->Reaction Crude_Derivative Crude Derivative Reaction->Crude_Derivative Final_Purification_Method Purification Method Crude_Derivative->Final_Purification_Method Final_Recrystallization Recrystallization Final_Purification_Method->Final_Recrystallization Final_Column_Chromatography Column Chromatography Final_Purification_Method->Final_Column_Chromatography Pure_Derivative Pure this compound Derivative Final_Recrystallization->Pure_Derivative Final_Column_Chromatography->Pure_Derivative

Caption: General workflow for synthesis and purification of this compound derivatives.

Ullmann_Condensation Reactant1 o-Chlorobenzoic Acid Product N-Phenylanthranilic Acid Reactant1->Product Reactant2 Aniline Reactant2->Product Catalyst Copper Catalyst Catalyst->Product Base Base (e.g., K2CO3) Base->Product

References

Application Notes and Protocols: 9-Chloroacridine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Chloroacridine is a pivotal heterocyclic scaffold that serves as a versatile precursor for the synthesis of a diverse array of functional organic molecules. Its reactivity, primarily at the 9-position, allows for nucleophilic substitution, enabling the introduction of various functionalities and the construction of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of bioactive compounds, fluorescent probes, and materials for organic electronics, catering to the needs of researchers in medicinal chemistry, chemical biology, and materials science.

I. Application in the Synthesis of Bioactive Heterocyclic Compounds

This compound is a cornerstone in the synthesis of numerous biologically active acridine derivatives, particularly those with anticancer and anti-inflammatory properties. The primary synthetic strategy involves the nucleophilic substitution of the chlorine atom at the 9-position with amines, phenols, and other nucleophiles.

A. Synthesis of 9-Anilinoacridine and 9-Phenoxyacridine Derivatives

9-Anilinoacridines are a well-established class of anticancer agents that primarily act as topoisomerase II inhibitors and DNA intercalators.[1] Similarly, 9-phenoxyacridine derivatives have demonstrated significant anti-inflammatory activities.[1][2] The general synthesis of these compounds from this compound is outlined below.

Logical Relationship: Synthesis of Bioactive Acridine Derivatives

NPA N-Phenylanthranilic Acid NCA This compound NPA->NCA POCl3 Anilinoacridine 9-Anilinoacridine Derivative NCA->Anilinoacridine + Ar-NH2 Phenoxyacridine 9-Phenoxyacridine Derivative NCA->Phenoxyacridine + Ar-OH Amine Aromatic Amine (Ar-NH2) Phenol Aromatic Phenol (Ar-OH) Bioactivity Biological Activity (Anticancer, Anti-inflammatory) Anilinoacridine->Bioactivity Phenoxyacridine->Bioactivity

Caption: Synthetic routes to bioactive 9-anilinoacridine and 9-phenoxyacridine derivatives from N-phenylanthranilic acid.

B. Quantitative Data: Anticancer and Anti-inflammatory Activity

The following table summarizes the biological activities of representative acridine derivatives synthesized from this compound.

Compound IDDerivative TypeTarget/AssayCell Line/ModelIC50 (µM)Reference
1 9-AnilinoacridineCytotoxicity (MTT)HeLa (Cervical Cancer)31.25[3]
2 9-AnilinoacridineCytotoxicity (MTT)A-549 (Lung Cancer)36.25[3]
3 9-AnilinoacridineTopoisomerase IIα InhibitionEnzyme Assay-[4]
4 9-PhenoxyacridineMast Cell DegranulationRat Peritoneal Mast Cells16-21[2]
5 9-PhenoxyacridineTNF-α ProductionRAW 264.7 Macrophages-[2]
6 9-AnilinoacridineCytotoxicity (MTT)K562 (Leukemia)<20[5]
7 9-AnilinoacridineCytotoxicity (MTT)A549 (Lung Cancer)≈ 6[5]
C. Experimental Protocols

1. General Procedure for the Synthesis of this compound

This protocol involves the cyclization of N-phenylanthranilic acid, which can be prepared via the Ullmann condensation of 2-chlorobenzoic acid and aniline.[3][6]

  • Step 1: Synthesis of N-Phenylanthranilic Acid (Ullmann Condensation). A mixture of 2-chlorobenzoic acid, aniline, anhydrous potassium carbonate, and a catalytic amount of copper powder in a suitable solvent (e.g., water with pyridine) is heated under reflux.[7] The reaction progress is monitored by TLC. After completion, the mixture is cooled, acidified, and the precipitated N-phenylanthranilic acid is filtered, washed, and recrystallized.

  • Step 2: Cyclization to this compound. N-phenylanthranilic acid is refluxed with phosphorus oxychloride (POCl₃) until the reaction is complete (monitored by TLC).[3] The excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., ammonia solution). The precipitated this compound is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol).

2. General Procedure for the Synthesis of 9-Anilinoacridine Derivatives

This compound (1 equivalent) is dissolved in phenol at 100 °C for 1 hour under a nitrogen atmosphere.[3] The appropriate primary aromatic amine (1 equivalent) is then added, and the mixture is refluxed.[3] The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is purified by recrystallization.[3]

3. MTT Cytotoxicity Assay Protocol

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines such as HeLa and A-549.[3]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours.[8]

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Workflow: MTT Cytotoxicity Assay

start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat Cells with Acridine Derivatives incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calculate_ic50 Calculate IC50 Value measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow for determining the cytotoxicity of acridine derivatives using the MTT assay.

4. Topoisomerase IIα Inhibition Assay Protocol

This assay determines the ability of the synthesized compounds to inhibit the activity of human topoisomerase IIα.[4]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer.

  • Compound Addition: The synthesized acridine derivatives are added to the reaction mixture at various concentrations.

  • Enzyme Addition: Human topoisomerase IIα is added to initiate the reaction.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

  • Visualization and Analysis: The DNA bands (supercoiled and relaxed forms) are visualized under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide). The inhibition of topoisomerase IIα activity is determined by the reduction in the amount of relaxed DNA compared to the control.

II. Application in the Development of Fluorescent Probes

The inherent fluorescence of the acridine core makes this compound an excellent starting material for the synthesis of fluorescent probes for various biological applications, including DNA staining and sensing of the cellular microenvironment.[9]

A. Synthesis of 9-Aminoacridine-Based Fluorescent Probes

Substitution of the chlorine atom in this compound with primary or secondary amines containing additional functional groups allows for the development of probes with specific targeting or sensing capabilities.

B. Quantitative Data: Photophysical Properties

The following table summarizes key photophysical properties of representative acridine-based fluorescent compounds.

CompoundSolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
Acridine OrangeBasic Ethanol400-0.2[10]
Acridine YellowEthanol420-0.47[10]
9-Aminoacridine Derivative-405--[11]
C. Experimental Protocols

1. General Procedure for the Synthesis of 9-Aminoacridine Derivatives for Fluorescence Studies

To a solution of this compound in a suitable solvent (e.g., acetone or DMF), the desired amine is added.[12][13] The reaction mixture is stirred at room temperature or heated under reflux for several hours.[12] After cooling, the precipitated product is filtered, washed, and purified by recrystallization.[12]

2. Protocol for Fluorescence Spectroscopy

  • Sample Preparation: Solutions of the synthesized fluorescent probes are prepared in a suitable solvent (e.g., ethanol, PBS) at a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Fluorescence Measurement: Fluorescence spectra are recorded using a spectrofluorometer.[11] The excitation wavelength is set, and the emission spectrum is scanned over the appropriate wavelength range.

  • Quantum Yield Determination (Relative Method): The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate).[10][14][15] The absorbance of both the sample and the standard are matched at the excitation wavelength. The integrated fluorescence intensities of the sample and the standard are then measured, and the quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

Workflow: Relative Quantum Yield Determination

start Start prep_solutions Prepare Sample and Standard Solutions (Absorbance < 0.1) start->prep_solutions match_abs Match Absorbance at Excitation Wavelength prep_solutions->match_abs measure_abs_spectra Measure Absorption Spectra match_abs->measure_abs_spectra measure_fluo_spectra Measure Fluorescence Spectra match_abs->measure_fluo_spectra integrate_intensity Integrate Fluorescence Intensities measure_fluo_spectra->integrate_intensity calculate_qy Calculate Quantum Yield integrate_intensity->calculate_qy end End calculate_qy->end

Caption: Workflow for determining the fluorescence quantum yield of a compound using the relative method.

III. Application in Materials Science: Organic Light-Emitting Diodes (OLEDs)

Acridine derivatives are promising materials for organic light-emitting diodes (OLEDs) due to their high thermal stability and excellent charge-transporting properties. This compound can be used as a precursor to synthesize novel host and emitting materials for OLEDs.

A. Synthesis of Acridine-Based Materials for OLEDs

Functionalization of the this compound core, often through coupling reactions, allows for the synthesis of molecules with tailored electronic properties suitable for different layers within an OLED device.

B. Quantitative Data: OLED Device Performance

The following table presents the performance metrics of OLED devices incorporating acridine-based materials.

Acridine DerivativeRole in OLEDCurrent Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)Reference
TPA-2ACRHole-Transporting Material55.7429.2821.59[16][17]
PhCAR-2ACRHost Material56.90-20.57[17]
C. Experimental Protocols

1. General Procedure for the Synthesis of Acridine Derivatives for OLEDs

The synthesis of acridine-based materials for OLEDs often involves cross-coupling reactions, such as the Buchwald-Hartwig amination, to link the acridine core to other aromatic moieties like triphenylamine or carbazole.[16] For instance, 9,9-dimethyl-9,10-dihydroacridine can be coupled with aryl bromides in the presence of a palladium catalyst and a suitable base.

2. OLED Device Fabrication and Characterization Protocol

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Organic Layer Deposition: The organic layers, including the hole-transporting layer (HTL), emissive layer (EML), and electron-transporting layer (ETL), are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber. The acridine derivative can be used in the HTL or as a host in the EML.

  • Cathode Deposition: A metal cathode (e.g., LiF/Al) is deposited on top of the organic layers.

  • Encapsulation: The device is encapsulated to protect it from moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and efficiencies (current, power, and external quantum) of the fabricated OLEDs are measured using appropriate equipment.

Diagram: OLED Device Architecture

cluster_0 OLED Device Structure Cathode Cathode (e.g., LiF/Al) ETL Electron-Transporting Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Acridine derivative as host or emitter) ETL->EML HTL Hole-Transporting Layer (HTL) (Acridine derivative) EML->HTL Anode Anode (e.g., ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multilayer architecture of an Organic Light-Emitting Diode (OLED) incorporating acridine-based materials.

References

Troubleshooting & Optimization

Technical Support Center: 9-Chloroacridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-chloroacridine, a key intermediate in the development of various pharmaceuticals. Here you will find troubleshooting guidance for common experimental issues and frequently asked questions to improve your reaction yields and product purity.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound and offers potential solutions.

Problem 1: Low or No Yield of this compound

Symptoms:

  • Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude product shows a significant amount of unreacted starting material (e.g., N-phenylanthranilic acid or acridone).

  • Minimal or no desired this compound product is observed.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Phosphorus Oxychloride (POCl₃) Use freshly distilled phosphorus oxychloride for the reaction. POCl₃ is sensitive to moisture and can decompose over time, losing its reactivity.[1][2]
Insufficient Reaction Temperature or Time The reaction of N-phenylanthranilic acid with POCl₃ typically requires heating. A common procedure involves slowly heating to 85–90°C and then maintaining the temperature at 135–140°C for 2 hours.[1] For alternative methods like the Ullmann-Goldberg reaction followed by cyclization, refluxing in DMF for 6-8 hours may be necessary for the initial step.[2][3] Ensure the reaction is heated for the recommended duration at the appropriate temperature.
Poor Mixing In heterogeneous reactions, poor mixing can lead to slow and incomplete reactions. If using a carousel reactor, ensure adequate magnetic stirring. For smaller scale reactions, sonication can be an alternative to magnetic stirring to improve mixing.[4]
Hydrolysis of this compound during Workup This compound is highly susceptible to hydrolysis, especially in neutral or acidic conditions, which can convert it back to acridone.[1][5] During the workup, it is crucial to avoid prolonged exposure to aqueous acidic conditions. The crude product should be handled promptly, and the workup is often performed in the presence of a base like ammonia to neutralize any acid and prevent hydrolysis.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield of This compound check_reagents Verify Reagent Quality (e.g., freshly distilled POCl₃) start->check_reagents check_conditions Review Reaction Conditions (Temperature and Time) start->check_conditions check_mixing Assess Reaction Mixing start->check_mixing check_workup Examine Workup Procedure for Hydrolysis start->check_workup optimize_reagents Use Fresh/Purified Reagents check_reagents->optimize_reagents optimize_conditions Adjust Temperature/Time as per Protocol check_conditions->optimize_conditions optimize_mixing Improve Stirring or Use Sonication check_mixing->optimize_mixing optimize_workup Minimize Exposure to Acid/Water; Use Base during Workup check_workup->optimize_workup end_node Improved Yield optimize_reagents->end_node optimize_conditions->end_node optimize_mixing->end_node optimize_workup->end_node

Caption: Troubleshooting workflow for low product yield in this compound synthesis.

Problem 2: Presence of 9-Acridone Impurity in the Final Product

Symptoms:

  • The isolated product has a higher melting point than expected for pure this compound (m.p. 117-120°C).[1][6]

  • NMR or other spectroscopic analyses indicate the presence of 9-acridone.

  • The impurity is difficult to remove by standard purification methods.

Possible Causes and Solutions:

CauseRecommended Solution
Hydrolysis of this compound 9-Acridone is the primary hydrolysis product of this compound.[5] This can occur during the reaction workup or even during storage if the product is exposed to moisture. To minimize its formation, ensure all workup steps are performed quickly and under basic conditions (e.g., using an ammonia/ice mixture).[1]
Incomplete Reaction If the starting material is acridone, its incomplete conversion will result in contamination of the final product. Ensure the reaction goes to completion by using an adequate excess of phosphorus oxychloride and appropriate reaction time and temperature.[1]
Purification Issues The removal of 9-acridone can be challenging. A specific purification protocol involves dissolving the crude product in boiling alcohol, adding 0.5% ammonia until the solution becomes milky, treating with activated carbon (Norit), followed by rapid filtration and cooling in an ice bath to crystallize the pure this compound.[1] Automated flash column chromatography has also been used effectively for purification.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The most common starting materials are N-phenylanthranilic acid or acridone, which are treated with phosphorus oxychloride (POCl₃).[1] A more recent method utilizes substituted salicylic acid derivatives that are converted to aryl triflates before coupling and cyclization.[4][5]

Q2: What safety precautions should be taken when working with phosphorus oxychloride (POCl₃)?

A2: Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Ensure all glassware is dry before use. POCl₃ should be freshly distilled for best results.[1]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity can be confirmed using several analytical techniques. The melting point of pure this compound is reported to be in the range of 117–120°C.[1][6][7] ¹H NMR spectroscopy can be used to confirm the structure.[7] Purity can be assessed by techniques like TLC, HPLC, or LC-MS.

Q4: My this compound product is a greenish-gray powder. Is this normal?

A4: Yes, the crude product of this compound is often described as a greenish-gray powder.[1] After purification, it should be obtained as white or pale yellow crystals.[1]

Q5: How should this compound be stored?

A5: Due to its sensitivity to hydrolysis, this compound should be stored in a desiccator, preferably over a drying agent like potassium carbonate, to protect it from atmospheric moisture.[1]

Experimental Protocols

Protocol 1: Synthesis from N-phenylanthranilic Acid

This protocol is adapted from the procedure described in Organic Syntheses.[1]

Materials:

  • N-phenylanthranilic acid (50 g, 0.23 mol)

  • Phosphorus oxychloride (160 mL, 1.76 mol)

  • Concentrated ammonia solution

  • Ice

  • Chloroform

  • Calcium chloride

Procedure:

  • In a 500-mL round-bottomed flask fitted with a reflux condenser, mix N-phenylanthranilic acid with phosphorus oxychloride.

  • Slowly heat the mixture to 85–90°C on a water bath. A vigorous reaction will occur. If the reaction becomes too violent, briefly cool the flask in cold water.

  • After the initial vigorous reaction subsides (5–10 minutes), immerse the flask in an oil bath and heat to 135–140°C for 2 hours.

  • Remove the excess phosphorus oxychloride by distillation under vacuum (approx. 50 mm Hg) with the oil bath at 140–150°C.

  • After cooling, pour the residue into a well-stirred mixture of 200 mL of concentrated ammonia solution, 500 g of ice, and 200 mL of chloroform.

  • Rinse the reaction flask with a small amount of the chloroform-ammonia mixture.

  • Continue stirring until all the solid has dissolved (about 30 minutes).

  • Separate the chloroform layer and extract the aqueous layer with an additional 40 mL of chloroform.

  • Combine the chloroform extracts, dry over 10 g of calcium chloride, and filter.

  • Remove the chloroform by distillation.

  • Dry the resulting greenish-gray powder at 70°C for 20 minutes. The yield of crude this compound is approximately 50 g (nearly quantitative).[1]

Overall Synthesis and Workup Workflow

SynthesisWorkflow start Start: N-phenylanthranilic acid + POCl₃ heating 1. Heat to 85-90°C (vigorous reaction) 2. Heat to 135-140°C for 2h start->heating distillation Remove excess POCl₃ (vacuum distillation) heating->distillation workup Pour into NH₃/ice/CHCl₃ mixture distillation->workup extraction Separate organic layer & extract aqueous layer workup->extraction drying Dry combined organic extracts (CaCl₂) extraction->drying evaporation Remove CHCl₃ by distillation drying->evaporation product Crude this compound evaporation->product

Caption: General workflow for the synthesis of this compound from N-phenylanthranilic acid.

Quantitative Data Summary

MethodStarting MaterialReagentsReaction ConditionsYieldReference
Classical Method N-phenylanthranilic acidPOCl₃135–140°C, 2 h~100% (crude)[1]
Ullmann-Goldberg/Cyclization o-chlorobenzoic acid, anilineCu, CuO, NaOAc, DMF; then POCl₃160–170°C, 2 h (Ullmann); then reflux with POCl₃85% (for this compound step)[7]
Triflate Route Substituted salicylic acidsTriflic anhydride, anilines, POCl₃Multi-step one-pot procedureModerate to low (purified)[5]

References

Technical Support Center: Hydrolysis of 9-Chloroacridine to 9-Acridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the hydrolysis of 9-chloroacridine to 9-acridone.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 9-acridone via the hydrolysis of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
HYD-001 Low or No Yield of 9-Acridone 1. Incomplete hydrolysis. 2. Incorrect reaction conditions (temperature, time). 3. Degradation of the starting material.1. Increase reaction time or temperature (see Table 1). 2. Ensure the appropriate solvent and pH are used. 3. Use freshly prepared or properly stored this compound.
HYD-002 Presence of Unreacted this compound 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Poor solubility of this compound.1. Monitor the reaction by TLC until the starting material is consumed. 2. Gradually increase the reaction temperature in increments of 5-10°C. 3. Consider using a co-solvent to improve solubility.
HYD-003 Formation of Side Products 1. This compound is known to be unstable and can decompose.[1] 2. Reaction with impurities in the solvent or reagents.1. Use purified, high-quality this compound. 2. Employ anhydrous and/or degassed solvents if applicable. 3. The use of 3Å molecular sieves may help suppress some side reactions.
HYD-004 Difficulty in Product Isolation and Purification 1. 9-Acridone may precipitate with impurities. 2. Inefficient extraction or recrystallization.1. Wash the crude product with a dilute sodium carbonate solution to remove acidic impurities. 2. Refer to the recommended purification protocol (see Experimental Protocols). Recrystallization from acetic acid or isoamyl alcohol is often effective.
Table 1: General Reaction Parameters for Hydrolysis of this compound
ParameterConditionExpected OutcomeNotes
Temperature 80-120°CHigher temperatures generally increase the reaction rate.Monitor for potential degradation at higher temperatures. A temperature of 120°C in aqueous acid has been used for hydrolysis of similar compounds.[2]
Reaction Time 2-12 hoursLonger reaction times can lead to higher conversion.Monitor reaction progress by TLC to determine the optimal time.
pH Acidic or NeutralThis compound is readily hydrolyzed in neutral and acidic solutions.[3]The choice of acidic (e.g., dilute HCl or H2SO4) or neutral (water) conditions can affect the reaction rate.
Solvent Water, Aqueous AcidWater is the primary reagent for hydrolysis.Co-solvents may be used to improve the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the failure of the hydrolysis of this compound?

A1: The most common reason for failure is often incomplete hydrolysis due to insufficient reaction time or temperature. This compound's stability can also be a factor; it is susceptible to degradation, which can lead to lower yields.[1] Ensuring the quality of the starting material and optimizing reaction conditions are crucial.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of petroleum ether and ethyl acetate, can be used to separate the starting material (this compound) from the product (9-acridone). The disappearance of the this compound spot indicates the completion of the reaction.

Q3: My this compound starting material is old. Can I still use it?

A3: It is highly recommended to use freshly prepared or properly stored this compound. The compound is known to be unstable and can degrade over time, especially when exposed to moisture, which can lead to the formation of 9-acridone as an impurity even before the reaction begins.[1] If you must use older material, it is advisable to purify it before use. A method for purification involves dissolving the crude product in boiling alcohol, adding 0.5% ammonia until the solution becomes milky, treating with activated carbon (Norit), filtering, and cooling quickly in an ice bath.[3]

Q4: What are the expected appearances of the starting material and the product?

A4: this compound is typically a greenish-gray or white crystalline powder.[3] 9-Acridone is a bright yellow powder.[3] A color change from greenish-gray/white to yellow is a good visual indicator of a successful reaction.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. This compound is irritating to the eyes.[3] It is important to handle it with appropriate personal protective equipment (PPE), including safety glasses and gloves. The reaction should be carried out in a well-ventilated fume hood.

Experimental Protocols

Detailed Methodology for the Hydrolysis of this compound to 9-Acridone

This protocol is a generalized procedure based on the known chemical properties of this compound and general hydrolysis methods. Optimization may be required for specific experimental setups.

Materials:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 1 M) or Distilled Water

  • Sodium Carbonate Solution (e.g., 5% w/v)

  • Acetic Acid (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and flask

  • TLC plates and chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Addition of Hydrolysis Medium: Add dilute hydrochloric acid or distilled water to the flask. The ratio of solvent to this compound should be sufficient to form a slurry that can be stirred effectively.

  • Heating: Heat the mixture to reflux (typically 100-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC. The reaction is complete when the this compound spot is no longer visible.

  • Cooling and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The 9-acridone product should precipitate as a yellow solid.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water.

  • Purification (Washing): To remove any unreacted starting material and acidic impurities, the crude product can be boiled with a sodium carbonate solution for a few minutes, followed by filtration and washing with hot water.

  • Purification (Recrystallization): For higher purity, recrystallize the dried 9-acridone from a suitable solvent such as acetic acid.

  • Drying: Dry the purified 9-acridone in a vacuum oven at an appropriate temperature.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents This compound (Fresh or Purified) Solvent Aqueous Acid or Water Reaction_Setup Combine Reagents & Solvent Reagents->Reaction_Setup Solvent->Reaction_Setup Heating Heat to Reflux (100-120°C) Reaction_Setup->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating Continue if incomplete Cooling Cool to RT Monitoring->Cooling Reaction Complete Isolation Filter Precipitate Cooling->Isolation Washing Wash with Water & Na2CO3 Solution Isolation->Washing Recrystallization Recrystallize (e.g., Acetic Acid) Washing->Recrystallization Drying Dry Product Recrystallization->Drying End Pure 9-Acridone Drying->End

Caption: Experimental workflow for the hydrolysis of this compound.

Troubleshooting_Logic Start Low Yield Check_TLC Analyze TLC Plate Start->Check_TLC Unreacted_SM Unreacted Starting Material Present? Check_TLC->Unreacted_SM Side_Products Significant Side Products? Unreacted_SM->Side_Products No Increase_Time_Temp Increase Reaction Time or Temperature Unreacted_SM->Increase_Time_Temp Yes Check_Purity Check Purity of Starting Material Side_Products->Check_Purity Yes Optimize_Purification Optimize Purification Protocol Side_Products->Optimize_Purification No Success Improved Yield Increase_Time_Temp->Success Check_Purity->Success Optimize_Purification->Success

Caption: Troubleshooting logic for low yield in 9-acridone synthesis.

References

Technical Support Center: Optimizing 9-Chloroacridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-chloroacridine coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

The two most prevalent palladium-catalyzed cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Suzuki-Miyaura reaction is used to form carbon-carbon bonds, typically with boronic acids or their derivatives.[1][2] The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds with a wide range of amine nucleophiles.[3][4][5]

Q2: Why is my this compound starting material degrading during the reaction?

A common degradation pathway for this compound, particularly under basic conditions and in the presence of water, is hydrolysis to form the corresponding 9-acridone.[6] This side product is often observed as an impurity and can significantly lower the yield of the desired coupled product.[6] Careful control of reaction conditions, including the use of anhydrous solvents and appropriate bases, is crucial to minimize this side reaction.

Q3: My Suzuki-Miyaura coupling reaction is sluggish or not proceeding to completion. What are the likely causes?

Several factors can lead to a sluggish or incomplete Suzuki-Miyaura reaction. These include:

  • Catalyst deactivation: The active Pd(0) catalyst can be sensitive to oxygen.[7] Inefficient degassing of the reaction mixture can lead to oxidation and deactivation of the catalyst.

  • Instability of the boronic acid: Boronic acids can undergo protodeboronation, especially at elevated temperatures.[7] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters can mitigate this issue.[7]

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature is critical and substrate-dependent.[8][9]

Q4: I am observing significant homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I prevent this?

Homocoupling of the boronic acid is often promoted by the presence of oxygen.[7] Rigorous degassing of the reaction mixture is the most effective way to minimize this side reaction. Using a Pd(0) source directly, such as Pd₂(dba)₃, instead of a Pd(II) precatalyst that requires in-situ reduction, can also help reduce homocoupling.[7]

Q5: My Buchwald-Hartwig amination of this compound is giving low yields. What should I troubleshoot?

Low yields in Buchwald-Hartwig aminations can stem from several issues:

  • Inappropriate ligand selection: The choice of phosphine ligand is critical, especially for challenging substrates like aryl chlorides.[10][11] Bulky, electron-rich ligands are often required to facilitate the catalytic cycle.

  • Base and solvent incompatibility: The solubility of the base in the reaction solvent is a common and often overlooked reason for poor reaction performance.[10] The base must be strong enough to deprotonate the amine but not so strong as to cause substrate degradation.[10]

  • Catalyst inhibition: Certain functional groups can poison the palladium catalyst.[10] Additionally, some solvents, such as chlorinated solvents and acetonitrile, can inhibit the catalyst.[10]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is from a reliable source and has been stored correctly. Consider using a pre-activated catalyst. Thoroughly degas all solvents and reagents.[7]
Boronic Acid Degradation Use fresh boronic acid or a more stable derivative like a pinacol boronate ester.[7]
Suboptimal Base Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base is highly dependent on the specific substrates.[9]
Poor Solvent Choice Toluene, dioxane, and THF are common solvents. Ensure the solvent is anhydrous and degassed. For greener alternatives, consider 2-MeTHF or MTBE.[10]
Incorrect Temperature If the reaction is sluggish, a moderate increase in temperature may help. However, excessive heat can lead to catalyst decomposition.[7]
Issue 2: Low Yield and/or Byproduct Formation in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Formation of 9-Acridone Use anhydrous solvents and reagents. Consider a milder base if hydrolysis is significant.[6]
Dehalogenation of this compound This side reaction replaces the chlorine with a hydrogen. It can be caused by certain bases or protic solvents. Switch to a non-protic solvent and a different base like a carbonate or phosphate.[12]
Poor Ligand Choice Aryl chlorides often require bulky, electron-rich phosphine ligands. Screen ligands such as XPhos, SPhos, or other Buchwald-type ligands.[10]
Base Incompatibility Strong bases like NaOtBu are common, but for sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be better.[10]
Catalyst Poisoning Ensure all reagents are pure. If the substrate or amine contains functional groups known to poison palladium, a different catalyst system may be necessary.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent (e.g., dioxane/water mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precatalyst (e.g., a Buchwald precatalyst, 1-5 mol%), the phosphine ligand (1-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).[10]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[10]

  • Reagent Addition: Under the inert atmosphere, add the this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the degassed anhydrous solvent (e.g., toluene or dioxane).[10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[10]

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert 1. add_cat Add Pd Catalyst and Solvent heat Heat and Stir add_cat->heat 2. monitor Monitor Progress (TLC/LC-MS) heat->monitor 3. quench Cool and Quench extract Extract and Dry quench->extract 4. purify Purify (Chromatography) extract->purify 5.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Buchwald-Hartwig Reaction hydrolysis Hydrolysis to 9-Acridone? start->hydrolysis dehalogenation Dehalogenation Side Reaction? start->dehalogenation catalyst_issue Catalyst/Ligand Inactivity? start->catalyst_issue solution_hydrolysis Use Anhydrous Conditions & Milder Base hydrolysis->solution_hydrolysis YES solution_dehalogenation Change Base/Solvent (e.g., K3PO4, Aprotic Solvent) dehalogenation->solution_dehalogenation YES solution_catalyst Screen Bulky, Electron-Rich Phosphine Ligands catalyst_issue->solution_catalyst YES

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 9-Aminoacridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 9-aminoacridine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing 9-aminoacridine derivatives?

A common impurity is the corresponding 9-acridone, which can be formed by the hydrolysis of 9-chloroacridine precursors or derivatives.[1][2] These acridones can be difficult to remove completely. Unreacted starting materials are another common source of impurities.

Q2: My 9-aminoacridine derivative has very poor solubility in common organic solvents. How can I purify it?

Poor aqueous solubility is a known issue with many 9-aminoacridine compounds.[3] For derivatives with low solubility, purification can be challenging. Consider the following approaches:

  • Recrystallization from a high-boiling point solvent: Solvents like DMF or DMSO can be used, although their removal can be difficult.

  • Salt formation: If your derivative has a basic nitrogen, consider forming a hydrochloride or another salt, which may have different solubility properties, facilitating purification.

  • Preparative HPLC: Reversed-phase HPLC can be a powerful tool for purifying compounds with challenging solubility profiles.

Q3: I am concerned about the high cytotoxicity of my 9-aminoacridine derivative. Are there any special handling precautions during purification?

9-Aminoacridine and its derivatives are known for their potential cytotoxicity.[3] It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All purification steps should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Q4: Can I use normal phase silica gel chromatography to purify my 9-aminoacridine derivative?

Yes, silica gel chromatography is a common method for purifying these compounds.[4] However, due to the basic nature of the aminoacridine core, tailing can be an issue. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, can help to improve peak shape and separation. Be aware that some derivatives may be unstable on silica gel.[5]

Troubleshooting Guides

Troubleshooting Column Chromatography
Problem Potential Cause Suggested Solution
Yellow/Orange band remains at the top of the column and does not move. The compound is insoluble in the chosen mobile phase.Increase the polarity of the mobile phase. If the compound is still immobile, it may be necessary to choose a different purification technique or a different stationary phase (e.g., alumina).
Significant peak tailing is observed. Interaction of the basic 9-aminoacridine nitrogen with acidic silanol groups on the silica surface.[6]Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase to neutralize the active sites on the silica gel.
The purified fractions contain a persistent impurity that was not obvious on TLC. The impurity could be a 9-acridone byproduct which has similar polarity to the desired product.[1][2]Try a different solvent system for chromatography. If co-elution is still an issue, consider recrystallization or preparative HPLC.
The compound appears to be decomposing on the column (streaking, multiple new spots on TLC of fractions). The 9-aminoacridine derivative is unstable on silica gel.Minimize the time the compound spends on the column by using flash chromatography. Alternatively, switch to a less acidic stationary phase like alumina or consider purification by recrystallization.
Troubleshooting Recrystallization
Problem Potential Cause Suggested Solution
The compound "oils out" instead of forming crystals. The compound's solubility is too high in the chosen solvent, or the solution is cooling too quickly.Try a less polar solvent or a solvent mixture. Ensure the solution cools slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.
No crystals form upon cooling. The solution is not supersaturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. If crystals still do not form, try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat until it is clear and allow it to cool slowly.
The resulting crystals are very fine needles and difficult to filter. Rapid crystallization.Slow down the cooling process. A dewar with warm water can be used for very slow cooling.
The purified product is still impure. The impurities have similar solubility to the product and co-crystallize.A second recrystallization may be necessary. Alternatively, try a different purification method like column chromatography to remove the persistent impurities before a final recrystallization step.

Quantitative Data Summary

The following table summarizes typical purification outcomes for 9-aminoacridine derivatives from various literature sources. Note that yields and purity are highly dependent on the specific derivative and the reaction scale.

Derivative Purification Method Yield (%) Purity (%) Reference
8-(acridin-9-ylamino) octanoic acidPreparative TLC followed by recrystallization3099.1[7]
6-(acridin-9-ylamino) hexanoic acidPreparative TLC followed by recrystallization3095.5[7]
(S) 2-(acridin-9-ylamino)-3-phenylpropanoic acidPreparative TLC followed by recrystallization1495.7-97.4[7]
N-(4′-Methylbenzyl)Acridine-9-Ammonium ChlorideRecrystallization (Ethanol/Ether)25.68Not specified[8]
N-(4′-Bromobenyl)acridin-9-ammonium bromideRecrystallization (Ethanol/Ether)39.9Not specified[8]

Experimental Protocols

Protocol 1: General Purification by Recrystallization

This protocol describes a general method for the purification of crude 9-aminoacridine derivatives by recrystallization using a dual-solvent system.[3][8]

  • Dissolution: In a fume hood, transfer the crude 9-aminoacridine derivative to an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: To the hot solution, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane) until the solution becomes slightly turbid.

  • Heating: Gently heat the solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of 9-aminoacridine derivatives using flash column chromatography on silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel using a suitable non-polar solvent (e.g., hexane or a low-polarity mixture like 9:1 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Start the elution with a low-polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow start Crude 9-Aminoacridine Derivative solubility_check Assess Solubility in Common Solvents start->solubility_check high_solubility High Solubility solubility_check->high_solubility Good low_solubility Low Solubility solubility_check->low_solubility Poor recrystallization Attempt Recrystallization high_solubility->recrystallization Primary Choice column_chromatography Perform Column Chromatography high_solubility->column_chromatography Alternative low_solubility->column_chromatography prep_hplc Consider Preparative HPLC low_solubility->prep_hplc purity_check Check Purity (TLC, LC-MS, NMR) recrystallization->purity_check column_chromatography->purity_check prep_hplc->purity_check pure_product Pure Product purity_check->pure_product >95% Pure impure Still Impure purity_check->impure <95% Pure repeat_purification Repeat Purification with Different Method impure->repeat_purification repeat_purification->recrystallization repeat_purification->column_chromatography repeat_purification->prep_hplc

Caption: A decision workflow for selecting a suitable purification method.

Troubleshooting_Column_Chromatography start Poor Separation/Peak Shape in Column Chromatography check_tailing Are peaks tailing? start->check_tailing add_base Add 0.1-1% Triethylamine or Pyridine to Mobile Phase check_tailing->add_base Yes check_streaking Is there streaking or evidence of decomposition? check_tailing->check_streaking No solution Improved Separation add_base->solution change_stationary_phase Switch to Alumina or use faster Flash Chromatography check_streaking->change_stationary_phase Yes check_coelution Are impurities co-eluting with the product? check_streaking->check_coelution No change_stationary_phase->solution optimize_solvent Optimize Solvent System (try different solvent mixtures) check_coelution->optimize_solvent Yes check_coelution->solution No consider_other_methods Consider Recrystallization or Preparative HPLC optimize_solvent->consider_other_methods consider_other_methods->solution

Caption: Troubleshooting guide for column chromatography of 9-aminoacridine derivatives.

References

preventing degradation of 9-Chloroacridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 9-Chloroacridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

The primary degradation pathway for this compound is hydrolysis, which results in the formation of 9-Acridone.[1] This reaction is catalyzed by the presence of moisture. Therefore, exposure to atmospheric humidity is the main cause of degradation during storage. The compound is also known to be sensitive to air.

Q2: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is crucial to store it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and air.[1][2][3] For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: I've noticed a change in the color of my this compound powder. What could be the reason?

A change in color, such as turning from a yellow-green solid to a more yellow or off-white powder, can be an indication of degradation. The formation of 9-Acridone, the primary degradation product, can alter the appearance of the material. If you observe a color change, it is advisable to check the purity of the compound before use.

Q4: How can I handle this compound to minimize exposure to air and moisture?

Handling of this compound should ideally be performed in a controlled environment like a glovebox with an inert atmosphere.[2] If a glovebox is not available, you can use a Schlenk line or a similar setup to handle the compound under a positive pressure of an inert gas.[1] Always use dry glassware and tools. It is recommended to allow the container to reach room temperature before opening to prevent condensation of moisture on the cold powder.[1]

Q5: What solvents are compatible with this compound for short-term storage of solutions?

For preparing solutions, it is essential to use anhydrous solvents. Common solvents like dichloromethane, chloroform, and toluene can be used if they are properly dried. However, long-term storage in solution is generally not recommended as it can accelerate degradation. If storage in solution is unavoidable, it should be done under an inert atmosphere and in a tightly sealed container, preferably at low temperatures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound leading to lower potency or the presence of impurities.Verify the purity of your this compound stock using an appropriate analytical method like HPLC. If degradation is confirmed, procure a fresh batch and ensure proper storage conditions are maintained.
Poor solubility of the compound The compound may have degraded to the less soluble 9-Acridone.Check for the presence of insoluble particles. If observed, it is a strong indication of degradation. It is recommended to use a fresh, pure sample.
Formation of a precipitate in solution Hydrolysis of this compound to 9-Acridone, which is often less soluble in common organic solvents.Analyze the precipitate and the supernatant separately to confirm the identity of the precipitate. If it is 9-Acridone, the starting material has degraded.

Quantitative Data on Stability

The following tables provide illustrative data on the stability of this compound under different storage conditions. This data is intended to demonstrate the importance of proper storage and is not based on a specific experimental study.

Table 1: Effect of Temperature on this compound Degradation (Illustrative) Storage Duration: 6 months, Inert Atmosphere (Argon)

Storage Temperature (°C)Purity of this compound (%)9-Acridone Content (%)
2-8> 99.5< 0.5
25 (Room Temperature)~ 98.0~ 2.0
40~ 95.0~ 5.0

Table 2: Effect of Atmosphere on this compound Degradation (Illustrative) Storage Duration: 6 months, Room Temperature (25°C)

Storage AtmospherePurity of this compound (%)9-Acridone Content (%)
Inert Gas (Argon)~ 98.0~ 2.0
Air (in a desiccator)~ 96.0~ 4.0
Air (exposed to ambient humidity)< 90.0> 10.0

Experimental Protocols

Protocol for Stability-Indicating HPLC Method for this compound

This method can be used to assess the purity of this compound and to quantify the amount of 9-Acridone present as a degradation product.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile (e.g., 1 mg/mL).

    • Prepare a stock solution of 9-Acridone reference standard in a suitable solvent like DMSO, diluted with acetonitrile (e.g., 0.1 mg/mL).

    • Prepare a series of working standards by diluting the stock solutions to cover a suitable concentration range.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Run:

    • Inject the standards and samples into the HPLC system.

    • Record the chromatograms and integrate the peak areas for this compound and 9-Acridone.

  • Quantification:

    • Construct a calibration curve for 9-Acridone by plotting peak area against concentration.

    • Determine the concentration of 9-Acridone in the sample using the calibration curve.

    • Calculate the percentage purity of this compound and the percentage of 9-Acridone in the sample.

Visualizations

This compound This compound 9-Acridone 9-Acridone This compound->9-Acridone Hydrolysis H2O H2O H2O->this compound

Caption: Degradation pathway of this compound to 9-Acridone via hydrolysis.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh_Sample Weigh this compound Sample Dissolve_Sample Dissolve in Acetonitrile Weigh_Sample->Dissolve_Sample Inject_Sample Inject into HPLC Dissolve_Sample->Inject_Sample Separate_Components Separate on C18 Column Inject_Sample->Separate_Components Detect_Peaks Detect at 254 nm Separate_Components->Detect_Peaks Integrate_Peaks Integrate Peak Areas Detect_Peaks->Integrate_Peaks Quantify Quantify 9-Acridone Integrate_Peaks->Quantify Calculate_Purity Calculate Purity Quantify->Calculate_Purity

Caption: Experimental workflow for the stability analysis of this compound by HPLC.

Start Degradation Suspected? Check_Appearance Visual Inspection: Color Change or Clumping? Start->Check_Appearance Check_Solubility Solubility Issues? Check_Appearance->Check_Solubility Yes Purity_Analysis Perform Purity Analysis (HPLC)? Check_Appearance->Purity_Analysis No Check_Solubility->Purity_Analysis Yes Check_Solubility->Purity_Analysis No Degradation_Confirmed Degradation Confirmed Purity_Analysis->Degradation_Confirmed Yes (> Specification) No_Degradation No Degradation Detected Purity_Analysis->No_Degradation No (< Specification) Review_Storage Review Storage & Handling Procedures Degradation_Confirmed->Review_Storage Use_Fresh_Sample Use Fresh, Pure Sample Review_Storage->Use_Fresh_Sample

Caption: Troubleshooting flowchart for suspected this compound degradation.

References

strategies to minimize byproducts in 9-Chloroacridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 9-chloroacridine. The focus is on minimizing byproduct formation and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in reactions involving this compound, and how is it formed?

A1: The most prevalent byproduct is 9-acridone . This impurity arises from the hydrolysis of this compound.[1] The 9-position on the acridine ring is highly susceptible to nucleophilic attack, and water present in the reaction mixture or absorbed from the atmosphere can act as a nucleophile, leading to the displacement of the chloro group and subsequent tautomerization to the more stable 9-acridone. This compound is known to be readily hydrolyzed in neutral and acidic conditions.[2]

Q2: How can I minimize the formation of 9-acridone during my reaction?

A2: Minimizing the formation of 9-acridone hinges on rigorously excluding water from the reaction environment. Key strategies include:

  • Anhydrous Conditions: Use freshly distilled or anhydrous solvents. Ensure all glassware is thoroughly dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]

  • Molecular Sieves: The addition of 3Å molecular sieves can help scavenge trace amounts of water in the reaction mixture, partially suppressing the hydrolysis side reaction.[1]

  • Proper Storage: this compound can degrade to 9-acridone during storage.[1] It is best to store it in a desiccator, potentially over potassium carbonate, to protect it from moisture.[2]

Q3: I am synthesizing this compound via cyclization of N-phenylanthranilic acid with phosphorus oxychloride (POCl₃). What are the critical parameters to control?

A3: This is a common and effective method, but several parameters are crucial for success:

  • Reagent Quality: Use freshly distilled phosphorus oxychloride for the best results.[2][4]

  • Temperature and Reaction Time: The cyclization is typically performed at reflux.[3][4] However, excessively high temperatures or prolonged heating can lead to charring and other side reactions.[5] Careful optimization of the temperature and reaction time for your specific substrate is recommended.

  • Work-up Procedure: The work-up is critical because the this compound product is highly susceptible to hydrolysis. The reaction mixture should be cooled and then carefully quenched, for instance, by pouring it into a mixture of crushed ice and ammonia to neutralize the excess POCl₃ and acid.[6] A direct extraction into a non-polar solvent like chloroform can avoid troublesome filtration of the easily hydrolyzed product.[2]

Q4: My final product is contaminated with 9-acridone. What is the most effective purification strategy?

A4: Separating 9-acridone from 9-aminoacridine products can be challenging.[1] For purifying the this compound intermediate itself, several methods can be employed:

  • Recrystallization: A common technique involves dissolving the crude product in a minimal amount of boiling alcohol (like ethanol). Then, 0.5% aqueous ammonia is added until the solution becomes milky, followed by treatment with activated carbon (Norit) to remove colored impurities. Quick filtration of the hot solution and cooling in an ice bath should yield purified white crystals of this compound.[2]

  • Column Chromatography: Automated flash column chromatography is an effective method for isolating this compound in high purity (>95%).[1] A typical system might use silica gel as the stationary phase with a solvent system like hexane/THF/triethylamine.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete Cyclization: Insufficient heating or reaction time.Ensure the reaction reaches the optimal temperature (typically reflux with POCl₃) and monitor via TLC until the starting material is consumed.[3][4]
Hydrolysis during Work-up: The product is sensitive to water and acid.[2]Pour the cooled reaction mixture directly into an ice/ammonia slurry or ice/sodium hydroxide solution to neutralize acid quickly.[6] Avoid prolonged exposure to aqueous acidic conditions.
Degradation during Storage: The this compound starting material may have degraded.[1]Use freshly prepared or properly stored this compound. Check the purity of the starting material by TLC or melting point before use.
Reaction to form 9-aminoacridine is sluggish or fails Low Reactivity of this compound: Direct treatment with amines may not be effective.[1]Activate the this compound by first converting it to a more reactive intermediate, such as 9-phenoxyacridine, by reacting it with phenol.[1][3] The resulting phenoxy derivative reacts more readily with amines.
Catalyst Issues (for cross-coupling): If using a palladium-catalyzed reaction, the catalyst may be inactive.For Buchwald-Hartwig type reactions, ensure anhydrous and deoxygenated solvents are used. The choice of ligand (e.g., BINAP) and base (e.g., Cs₂CO₃) is also critical.[1][7]
Final 9-aminoacridine product is impure Presence of 9-acridone: Hydrolysis of the this compound starting material or intermediate.[1]Implement rigorous anhydrous techniques as described in FAQ A2. The addition of 3Å molecular sieves can be beneficial.[1]
Ineffective Purification: 9-acridone can be difficult to separate from the desired product.[1]Optimize your purification method. For 9-aminoacridines, this may involve careful column chromatography or recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate).[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from N-phenylanthranilic Acid[3]

This protocol is based on the cyclization reaction using phosphorus oxychloride.

Materials:

  • N-phenylanthranilic acid

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Concentrated ammonium hydroxide or sodium hydroxide solution

  • Chloroform or other suitable organic solvent for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add N-phenylanthranilic acid (1 equivalent).

  • Carefully add an excess of freshly distilled phosphorus oxychloride (e.g., ~7-8 equivalents).

  • Heat the mixture to reflux (approx. 120 °C) under an inert atmosphere (e.g., nitrogen) for 1-2 hours.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up: Slowly and carefully pour the cooled reaction mixture into a beaker containing a large amount of crushed ice.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or a cold sodium hydroxide solution until the pH is slightly basic. Perform this step in a well-ventilated fume hood.

  • A solid precipitate (crude this compound) will form. Collect the solid by suction filtration and wash it thoroughly with cold water.

  • Dry the crude product. For further purification, follow the recrystallization or chromatography protocols mentioned in FAQ A4.

Protocol 2: Minimizing Hydrolysis in 9-Aminoacridine Synthesis via a 9-Phenoxy Intermediate[1][3]

This two-step, one-pot procedure enhances the reactivity of this compound and can help manage moisture.

Materials:

  • This compound (1 equivalent)

  • Phenol (~5-10 equivalents)

  • Primary or secondary amine (1-1.2 equivalents)

  • Anhydrous solvent (e.g., DMSO, Toluene)

  • 3Å Molecular Sieves (optional)

Procedure:

  • To a dry flask under an inert atmosphere, add this compound and phenol.

  • (Optional) Add activated 3Å molecular sieves to the flask.

  • Heat the mixture at 100-120 °C for 1 hour to form the 9-phenoxyacridine intermediate.

  • Cool the reaction mixture slightly and add the desired amine.

  • Reheat the mixture and continue to reflux for an additional 2-4 hours, or until TLC analysis indicates the consumption of the intermediate.

  • Cool the reaction to room temperature. The work-up procedure will vary based on the solvent and amine used. A typical work-up involves pouring the mixture into a basic aqueous solution and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 9-aminoacridine product for further purification.

Visualizations

Reaction and Byproduct Pathway

NPA N-phenylanthranilic acid POCl3 POCl₃, Δ NineCA This compound (Desired Product) NPA->NineCA Cyclization Acridone 9-Acridone (Byproduct) NineCA->Acridone Side Reaction H2O H₂O (Hydrolysis) Amine R-NH₂ NineAA 9-Aminoacridine (Final Product) NineCA->NineAA Amination

Caption: Key reaction pathway to 9-aminoacridine and the competing hydrolysis side reaction.

Troubleshooting Workflow for Low Product Yield

start Low Yield or High Impurity Observed check_hydrolysis Is 9-Acridone the major byproduct? start->check_hydrolysis sol_hydrolysis Implement Anhydrous Conditions: • Dry solvents/glassware • Inert atmosphere • Add molecular sieves check_hydrolysis->sol_hydrolysis Yes check_reaction Analyze Reaction Conditions check_hydrolysis->check_reaction No check_reagents Reagents fresh? (e.g., distilled POCl₃) check_reaction->check_reagents sol_reagents Use fresh/purified reagents check_reagents->sol_reagents No check_temp Temp/Time optimal? check_reagents->check_temp Yes sol_temp Optimize temperature and monitor reaction by TLC check_temp->sol_temp No check_purification Purification effective? check_temp->check_purification Yes sol_purification Optimize chromatography or recrystallization method check_purification->sol_purification No

Caption: A logical workflow for diagnosing and solving issues of low yield or high impurity.

References

overcoming poor solubility of 9-Chloroacridine in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of 9-Chloroacridine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

A1: this compound is a largely non-polar, hydrophobic molecule. Its structure lacks significant hydrogen bonding groups that would readily interact with polar water molecules, leading to low aqueous solubility.

Q2: What is the approximate aqueous solubility of this compound?

A2: The predicted aqueous solubility of this compound is very low. The calculated Log10 of its water solubility is -5.53 moles/liter, indicating its hydrophobic nature.

Q3: My this compound precipitated out of solution during my experiment. What should I do?

A3: Precipitation is a common issue. First, visually inspect your solution. If precipitation is observed, gentle warming (to no more than 37°C) and vortexing or sonication may help redissolve the compound. If the precipitate persists, it is recommended to prepare a fresh solution. To prevent this, consider the troubleshooting tips outlined in the guides below, such as using co-solvents or optimizing the dilution process.

Q4: Can I adjust the pH to improve the solubility of this compound?

A4: While pH adjustment is a common technique for ionizable compounds, this compound is a neutral molecule and does not have easily ionizable groups. Therefore, altering the pH of the aqueous medium is unlikely to significantly improve its solubility.

Q5: Are there any safety precautions I should take when handling this compound and its solvents?

A5: Yes. Always handle this compound and organic solvents in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for this compound and any solvents used for detailed safety information.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound for Stock Solutions

Cause: this compound has very low solubility in water and can be challenging to dissolve even in organic solvents if not handled correctly.

Solution:

  • Solvent Selection: Use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.

  • Dissolution Technique:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to avoid moisture condensation.

    • Add the appropriate volume of the chosen solvent to the vial.

    • Vortex the solution vigorously.

    • If the compound does not fully dissolve, sonicate the vial for 10-15 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied.

    • Visually inspect the solution to ensure it is clear and free of particulates before use.

Issue 2: Precipitation of this compound Upon Dilution into Aqueous Media

Cause: This "crashing out" effect occurs due to the rapid change in solvent polarity when a concentrated organic stock solution is diluted into an aqueous buffer or cell culture medium.

Solution:

  • Optimize the Dilution Process:

    • Dropwise Addition: Add the stock solution dropwise to the aqueous medium while continuously and gently vortexing or stirring. This helps to avoid localized high concentrations of the compound.

    • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions.

  • Use a Co-solvent System: Prepare the final working solution in a mixture of the aqueous medium and a water-miscible organic co-solvent (e.g., ethanol or DMSO). Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% for cell-based assays).

  • Consider Cyclodextrin Complexation: Cyclodextrins can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility. Refer to the experimental protocols section for a detailed method.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₈ClNPubChem
Molecular Weight213.66 g/mol PubChem
Predicted logP4.04Cheméo
Predicted Water Solubility (logS)-5.53 (mol/L)Cheméo

Table 2: Recommended Solvents for Stock Solutions

SolventConcentrationNotes
Dimethyl sulfoxide (DMSO)≥ 10 mg/mLUse anhydrous DMSO. Gentle warming and sonication may be required.
EthanolSolubleA good co-solvent for aqueous dilutions.
ChloroformSolubleOften used in synthesis and purification.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Allow the this compound powder to reach room temperature.

  • Weigh the desired amount of this compound and place it in a sterile tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 2-3 minutes.

  • If undissolved particles remain, sonicate the tube for 10-15 minutes or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visually confirm that the solution is clear and all the powder has dissolved.

  • Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Cyclodextrins (Inclusion Complexation)

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for kneading method)

  • Freeze-dryer (for lyophilization method)

Procedure (Kneading Method):

  • In a mortar, mix this compound and β-Cyclodextrin in a 1:1 or 1:2 molar ratio.

  • Add a small amount of water or a water-ethanol mixture dropwise to the powder mixture.

  • Knead the mixture thoroughly with a pestle for 30-60 minutes to form a paste.

  • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

Procedure (Lyophilization Method):

  • Dissolve β-Cyclodextrin in deionized water with stirring.

  • Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture for 24-48 hours at room temperature.

  • Freeze the resulting solution and lyophilize it to obtain a dry powder of the inclusion complex.

Protocol 3: Preparation of this compound Nanoparticles (Solvent Evaporation Method)

Materials:

  • This compound

  • A suitable polymer (e.g., PLGA, PLA)

  • An organic solvent (e.g., acetone, dichloromethane)

  • An aqueous solution containing a surfactant (e.g., PVA, Tween 80)

  • Magnetic stirrer and stir bar

  • Rotary evaporator or magnetic stirrer for solvent evaporation

  • Centrifuge

Procedure:

  • Dissolve this compound and the chosen polymer in the organic solvent.

  • Add this organic solution dropwise to the aqueous surfactant solution while stirring vigorously.

  • Continue stirring to allow for the formation of a nanoemulsion.

  • Evaporate the organic solvent using a rotary evaporator or by stirring overnight in a fume hood.

  • As the organic solvent is removed, the nanoparticles will precipitate.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and resuspend them in the desired aqueous medium.

Protocol 4: Quantification of this compound using UV-Vis Spectrophotometry

Materials:

  • This compound stock solution of known concentration

  • Ethanol (or another suitable solvent in which this compound is soluble)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a dilute solution across a range of wavelengths (e.g., 200-500 nm). The λmax for this compound is typically in the UV region.

  • Prepare a series of standard solutions of this compound by diluting the stock solution with the solvent.

  • Measure the absorbance of each standard solution at the determined λmax.

  • Create a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample at the same λmax and determine its concentration using the calibration curve.

Protocol 5: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid)

  • This compound stock solution of known concentration

  • Sample for analysis

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject the standard solutions and record the peak areas.

  • Create a calibration curve by plotting peak area versus concentration.

  • Inject the unknown sample and record the peak area.

  • Determine the concentration of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow_solubilization cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_methods Solubilization Methods cluster_result Result stock This compound Powder dissolve Dissolve in Anhydrous DMSO stock->dissolve dilute Dilute Stock dissolve->dilute Direct Dilution (Prone to Precipitation) cosolvent Co-solvent (e.g., Ethanol) dissolve->cosolvent cyclodextrin Cyclodextrin Complexation dissolve->cyclodextrin nanoparticle Nanoparticle Formulation dissolve->nanoparticle aqueous Aqueous Medium aqueous->dilute soluble Solubilized This compound dilute->soluble cosolvent->dilute cyclodextrin->dilute nanoparticle->dilute troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions cluster_outcome Desired Outcome start Precipitation Observed in Aqueous Solution cause1 Concentration Exceeds Aqueous Solubility start->cause1 cause2 Rapid Solvent Polarity Change ('Crashing Out') start->cause2 cause3 Suboptimal Dilution Technique start->cause3 solution1 Lower Final Concentration cause1->solution1 solution4 Employ Solubilization Technologies (Cyclodextrins, Nanoparticles) cause1->solution4 solution2 Optimize Dilution: - Dropwise Addition - Serial Dilutions cause2->solution2 solution3 Use Co-solvents (e.g., Ethanol) cause2->solution3 cause3->solution2 outcome Clear, Homogeneous Solution solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Technical Support Center: Hydrolysis of 9-Chloroacridine in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9-chloroacridine in acidic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of this compound hydrolysis in acidic solutions?

A1: The primary hydrolysis product of this compound is 9-acridone. This transformation occurs through the nucleophilic substitution of the chlorine atom at the C9 position by a water molecule.

Q2: Is the hydrolysis of this compound pH-dependent?

A2: Yes, the rate of hydrolysis is influenced by the pH of the solution. While this compound is often used in acidic media for various reactions, its stability can be compromised, leading to the formation of 9-acridone as a byproduct.[1][2] The reaction can be catalyzed by acid, with the rate being dependent on the hydronium ion concentration.

Q3: How can I monitor the progress of this compound hydrolysis?

A3: The hydrolysis can be monitored spectrophotometrically. This compound and its hydrolysis product, 9-acridone, have distinct UV-Vis absorption spectra. By monitoring the change in absorbance at a wavelength where the difference in molar absorptivity between the two compounds is significant, the reaction kinetics can be followed. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the concentrations of both this compound and 9-acridone over time.

Q4: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?

A4: The proposed mechanism involves two main steps: a rapid, reversible protonation of the acridine nitrogen, followed by a slower, rate-determining nucleophilic attack of water at the C9 position, leading to the displacement of the chloride ion.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
An unexpected, sparingly soluble precipitate (often yellowish) forms during my reaction in an acidic aqueous solution. The precipitate is likely 9-acridone, the hydrolysis product of this compound.- Confirm the identity of the precipitate using analytical techniques such as NMR, Mass Spectrometry, or by comparing its melting point to the literature value for 9-acridone.- To minimize hydrolysis, consider using anhydrous solvents or adding a dehydrating agent like molecular sieves to the reaction mixture.[2]
The yield of my desired 9-substituted acridine derivative is low, and I observe a significant amount of a byproduct. This is likely due to a competitive hydrolysis reaction. The rate of your desired nucleophilic substitution may be comparable to or slower than the rate of hydrolysis under the reaction conditions.- If possible, conduct the reaction at a lower temperature to potentially disfavor the hydrolysis reaction more than the desired reaction.- Increase the concentration of your nucleophile to favor the desired reaction pathway.- If your reaction allows, consider using a non-aqueous solvent system.
My kinetic data for the hydrolysis study is not reproducible. - Temperature fluctuations during the experiment.- Inconsistent pH of the reaction medium.- Instability of the stock solution of this compound.- Use a thermostatted water bath or reaction block to maintain a constant temperature (±0.1°C).- Prepare fresh buffer solutions for each experiment and verify the pH before initiating the reaction.- Prepare fresh stock solutions of this compound in an appropriate anhydrous solvent before each set of experiments.
I am unable to achieve a good separation between this compound and 9-acridone using reverse-phase HPLC. - Inappropriate mobile phase composition or pH.- Unsuitable stationary phase.- Optimize the mobile phase. A common starting point for acridine derivatives is a mixture of acetonitrile and a buffered aqueous solution (e.g., acetate or phosphate buffer).[3] Adjusting the pH of the aqueous component can alter the retention times, as the basicity of the acridine nitrogen will be affected.- A C18 column is often a good starting point for the separation of these types of aromatic compounds.[3]

Quantitative Data Summary

While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively published, the following table provides an illustrative example of how such data would be presented. The values are hypothetical and intended to demonstrate the expected trends.

pH Temperature (°C) Pseudo-First-Order Rate Constant (k_obs) (s⁻¹)
2.0501.5 x 10⁻⁴
2.0603.2 x 10⁻⁴
2.0706.8 x 10⁻⁴
3.0609.5 x 10⁻⁵
4.0602.1 x 10⁻⁵

Note: The rate of hydrolysis is expected to decrease as the pH increases (becomes less acidic) and increase with temperature.

Experimental Protocols

Protocol: Determination of the Rate of Hydrolysis of this compound by UV-Vis Spectrophotometry

This protocol outlines a method for determining the pseudo-first-order rate constant for the hydrolysis of this compound in an acidic buffer.

1. Materials and Reagents:

  • This compound

  • Anhydrous solvent (e.g., Dioxane or Acetonitrile, HPLC grade)

  • Buffer solutions of desired pH (e.g., HCl/KCl buffer for pH 2, Acetate buffer for pH 4)

  • Deionized water

  • Thermostatted UV-Vis spectrophotometer with a multicell holder

  • Quartz cuvettes (1 cm path length)

2. Preparation of Solutions:

  • Buffer Solutions: Prepare buffer solutions of the desired pH values. Ensure the ionic strength is kept constant across different pH values by adding a salt like KCl if necessary.

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an anhydrous solvent to prevent premature hydrolysis.

3. Experimental Procedure:

  • Set the thermostatted spectrophotometer to the desired temperature (e.g., 50°C).

  • Pipette the required volume of the acidic buffer solution into a quartz cuvette and allow it to equilibrate to the set temperature inside the spectrophotometer.

  • To initiate the reaction, inject a small aliquot of the this compound stock solution into the cuvette. The final concentration of the organic solvent should be low (e.g., <1% v/v) to minimize its effect on the reaction medium. Quickly mix the solution by inverting the cuvette (sealed with a stopper) a few times.

  • Immediately begin recording the absorbance of the solution over time at a pre-determined wavelength. This wavelength should be chosen where the difference in absorbance between this compound and 9-acridone is maximal. A full spectral scan at the beginning and end of the reaction is recommended to identify the isosbestic point and the optimal wavelength for monitoring.

  • Continue data collection until the absorbance values become constant, indicating the completion of the reaction (typically for at least 3-5 half-lives).

4. Data Analysis:

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance-time data to the following first-order integrated rate law equation:

    • ln(A_t - A_∞) = -k_obs * t + ln(A_0 - A_∞)

    • Where:

      • A_t is the absorbance at time t.

      • A_∞ is the absorbance at infinite time (reaction completion).

      • A_0 is the initial absorbance at t=0.

  • A plot of ln(A_t - A_∞) versus t will yield a straight line with a slope of -k_obs.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare this compound Stock and Acidic Buffer Solutions thermostat Thermostat Spectrophotometer and Buffer Solution prep_solutions->thermostat initiate Initiate Reaction by Adding This compound Stock thermostat->initiate monitor Monitor Absorbance vs. Time initiate->monitor plot_data Plot ln(A_t - A_∞) vs. Time monitor->plot_data calc_rate Calculate Rate Constant (k_obs) from the Slope plot_data->calc_rate repeat_exp Repeat at Different pH and Temperatures calc_rate->repeat_exp

References

Technical Support Center: Optimizing the Synthesis of 9-Substituted Acridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 9-substituted acridine derivatives.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 9-substituted acridines, providing potential causes and solutions in a user-friendly question-and-answer format.

General Synthesis Issues

Question: My reaction yield is consistently low. What are the general factors I should investigate?

Answer: Low yields in acridine synthesis can stem from several factors. Systematically investigate the following:

  • Purity of Reactants and Reagents: Impurities in starting materials, solvents, or catalysts can significantly hinder the reaction. Ensure all chemicals are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions like the Ullmann condensation.

  • Reaction Temperature and Time: Acridine syntheses, particularly the Bernthsen and Ullmann reactions, often require high temperatures to proceed.[1][2] Ensure your reaction reaches and maintains the optimal temperature. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition and byproduct formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Atmosphere Control: For reactions sensitive to oxidation or moisture, such as the Ullmann condensation, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Catalyst Activity: In catalyst-driven reactions, ensure the catalyst is active. For instance, in the Ullmann condensation, the copper catalyst can be deactivated by oxidation.[3]

Question: I am observing the formation of significant amounts of byproducts. How can I improve the selectivity of my reaction?

Answer: Byproduct formation is a common challenge. Here are some strategies to enhance selectivity:

  • Optimize Reaction Conditions: Fine-tuning the reaction temperature, time, and stoichiometry of reactants can minimize side reactions.

  • Choice of Catalyst and Solvent: The choice of catalyst and solvent can greatly influence the reaction pathway. For example, in the Bernthsen synthesis, using polyphosphoric acid (PPA) instead of zinc chloride may lead to different byproduct profiles.[1]

  • Purification Method: Employing an effective purification strategy, such as column chromatography or recrystallization with an appropriate solvent system, is essential to isolate the desired product from byproducts.

Specific Synthesis Methods

Bernthsen Acridine Synthesis

Question: The Bernthsen synthesis of my 9-substituted acridine is giving a low yield and a lot of charring. What can I do?

Answer: The high temperatures (200-270 °C) and strong acid catalysts (like zinc chloride) used in the traditional Bernthsen synthesis can often lead to charring and decomposition.[1] Consider the following optimizations:

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times (from hours to minutes) and improve yields in the Bernthsen synthesis, while often being a solvent-free and greener alternative.[4][5][6]

  • Alternative Catalysts: While zinc chloride is traditional, p-toluenesulfonic acid (p-TSA) has been used as an effective catalyst under microwave conditions, offering good yields.[7] Polyphosphoric acid (PPA) can also be used, sometimes at lower temperatures, though yields might be lower.[1][2]

  • Temperature Control: If using conventional heating, carefully control the temperature to avoid overheating, which exacerbates charring.

Ullmann Condensation for N-Arylanthranilic Acid Precursors

Question: My Ullmann condensation to synthesize the N-arylanthranilic acid intermediate is not working well, with very low conversion. What are the common pitfalls?

Answer: The Ullmann condensation for forming the C-N bond can be sensitive. Here are key areas to troubleshoot:

  • Catalyst: The reaction relies on a copper catalyst. Ensure you are using a reactive form of copper, such as copper(I) salts (CuI, CuBr) or freshly prepared activated copper powder. The catalyst can be sensitive to air and moisture.[3][8]

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically required.[8] The choice of solvent can be critical.

  • Base: A suitable base, such as potassium carbonate, is necessary to neutralize the HX formed during the reaction. Ensure the base is anhydrous.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent oxidation of the copper catalyst and other reactants.[3]

  • Ultrasound Irradiation: The use of ultrasound has been reported to improve yields and reduce reaction times for the Ullmann-Goldberg reaction in water.[9]

Synthesis from 9-Chloroacridine

Question: I am trying to synthesize a 9-aminoacridine from this compound, but I am getting a significant amount of 9-acridone as a byproduct. How can I prevent this?

Answer: The formation of 9-acridone is a common side reaction, resulting from the hydrolysis of the this compound intermediate or the final product.[10] Here are some preventative measures:

  • Anhydrous Conditions: this compound is susceptible to hydrolysis.[11] Ensure all your solvents and reagents are thoroughly dried and the reaction is protected from atmospheric moisture. The addition of 3 Å molecular sieves can help to suppress this side reaction.[10]

  • Purification of this compound: The crude this compound can be purified by recrystallization from alcohol with the addition of a small amount of ammonia to neutralize any acid that could promote hydrolysis.[11]

  • Reaction Sequence: For the synthesis of 9-aminoacridines, a common and effective method is to first convert this compound to the more stable 9-phenoxyacridine intermediate by reacting it with phenol. The 9-phenoxyacridine can then be reacted with the desired amine to yield the 9-aminoacridine product with fewer hydrolysis-related byproducts.[12]

Data Presentation

The following tables summarize quantitative data for the synthesis of 9-substituted acridine derivatives under various conditions.

Table 1: Comparison of Yields for 9-Substituted Acridines via Microwave-Assisted Bernthsen Synthesis

9-SubstituentCarboxylic AcidAmineCatalystReaction Time (min)Yield (%)Reference
MethylAcetic acidDiphenylamineZnCl₂579[4]
EthylPropionic acidDiphenylamineZnCl₂783[5]
PhenylBenzoic acidDiphenylaminep-TSA585[7]
4-Chlorophenyl4-Chlorobenzoic acidDiphenylaminep-TSA682[7]
4-Nitrophenyl4-Nitrobenzoic acidDiphenylaminep-TSA875[7]

Table 2: Yields for the Synthesis of 9-Aminoacridine Derivatives from this compound

9-Amino SubstituentAmineReaction ConditionsYield (%)Reference
-NH₂Ammonium carbonate in phenol120°C, 45 min76-85[11]
-NH(p-tolyl)p-Toluidine in phenolReflux, 2h86[12]
-NH(p-chlorophenyl)p-Chloroaniline in phenolReflux, 2h87[12]
-NH(m-trifluoromethylphenyl)3-Aminobenzotrifluoride in phenolReflux, 2h88[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of 9-substituted acridine derivatives.

Protocol 1: Synthesis of this compound from N-Phenylanthranilic Acid

Materials:

  • N-Phenylanthranilic acid

  • Phosphorus oxychloride (POCl₃), freshly distilled[11]

  • Concentrated ammonia solution

  • Chloroform

  • Calcium chloride

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, mix 50 g of N-phenylanthranilic acid with 160 ml of phosphorus oxychloride.[11]

  • Slowly heat the mixture on a water bath to 85–90°C. A vigorous reaction will occur. Remove the flask from the heat. If the reaction becomes too violent, cool the flask in a cold water bath.[11]

  • Once the initial vigorous reaction subsides, heat the mixture in an oil bath at 135–140°C for 2 hours.[11]

  • Remove the excess phosphorus oxychloride by distillation under reduced pressure (approx. 50 mm) at 140–150°C.[11]

  • After cooling, pour the residue into a well-stirred mixture of 200 ml of concentrated ammonia solution, 500 g of ice, and 200 ml of chloroform.[11]

  • Separate the chloroform layer and extract the aqueous layer with an additional 40 ml of chloroform.[11]

  • Combine the chloroform extracts, dry over calcium chloride, filter, and remove the solvent by distillation to obtain crude this compound. The yield is typically near quantitative.[11]

Purification of this compound:

  • Dissolve the crude this compound in a minimal amount of boiling alcohol.[11]

  • Add 0.5% aqueous ammonia until the solution becomes slightly milky.[11]

  • Add a small amount of activated carbon (Norit) and filter the hot solution quickly.[11]

  • Cool the filtrate in an ice bath to induce crystallization.[11]

  • Collect the white crystals of pure this compound by filtration (m.p. 119–120°C).[11]

Protocol 2: Synthesis of 9-Aminoacridine from this compound

Materials:

  • Crude this compound

  • Phenol

  • Ammonium carbonate

  • Acetone

  • Concentrated hydrochloric acid

  • Sodium hydroxide

Procedure:

  • In a beaker, mix 50 g of crude this compound with 250 g of phenol.[11]

  • Heat the mixture with stirring to an internal temperature of 70°C in an oil bath.[11]

  • Add 30 g of powdered ammonium carbonate in portions, as the effervescence can be vigorous.[11]

  • Increase the internal temperature to 120°C and maintain for 45 minutes with stirring.[11]

  • Cool the mixture to 30°C and pour it into 600 ml of acetone in a beaker surrounded by ice.[11]

  • After about an hour, filter the precipitated 9-aminoacridine hydrochloride and wash it with 250 ml of acetone to remove phenol.[11]

Purification of 9-Aminoacridine:

  • Extract the crude hydrochloride salt by boiling it with water three times (800 ml, 200 ml, and 100 ml). The last portion of water should contain 2 ml of concentrated hydrochloric acid.[11]

  • Filter the hot solutions to remove any insoluble material and combine the filtrates.

  • If a precipitate forms upon cooling, redissolve it by heating.

  • Add a solution of 60 g of sodium hydroxide in 300 ml of water to the hot filtrate to precipitate the free base.[11]

  • Cool the mixture, filter the solid, wash with 300 ml of cold water, and dry at 120°C to obtain 9-aminoacridine as a bright yellow powder (yield: 76–85%).[11]

  • For further purification, the crude 9-aminoacridine can be recrystallized from boiling acetone.[11]

Mandatory Visualizations

Experimental Workflow: Synthesis of 9-Aminoacridine

experimental_workflow cluster_ullmann Step 1: Ullmann Condensation cluster_cyclization Step 2: Cyclization cluster_amination Step 3: Amination Ullmann_start o-Chlorobenzoic Acid + Aniline Ullmann_reagents Cu Catalyst, K₂CO₃, DMF Ullmann_start->Ullmann_reagents Heat Ullmann_product N-Phenylanthranilic Acid Ullmann_reagents->Ullmann_product Cyclization_reagents POCl₃ Ullmann_product->Cyclization_reagents Heat Cyclization_product This compound Cyclization_reagents->Cyclization_product Amine Amine (e.g., NH₃) Cyclization_product->Amine Heat in Phenol Final_Product 9-Aminoacridine Derivative Amine->Final_Product

Caption: General workflow for the synthesis of 9-aminoacridine derivatives.

Signaling Pathway: Acridine Derivatives as Topoisomerase II Inhibitors

signaling_pathway cluster_dna DNA Replication & Transcription cluster_topo Topoisomerase II Catalytic Cycle DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binding Relaxed_DNA Relaxed DNA Cleavage_Complex Covalent Topo II-DNA Cleavage Complex TopoII->Cleavage_Complex DNA Cleavage Cleavage_Complex->Relaxed_DNA DNA Ligation & Release Inhibition Inhibition Cleavage_Complex->Inhibition Acridine 9-Substituted Acridine Derivative Acridine->Cleavage_Complex Stabilization Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Mechanism of action of acridine derivatives as topoisomerase II poisons.[12][13][14][15][16]

References

Technical Support Center: Purification of 9-Chloroacridine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 9-Chloroacridine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity encountered during the purification of this compound?

A1: The most significant and common impurity is 9-acridone.[1] this compound is susceptible to hydrolysis, which converts it to 9-acridone.[1] This degradation can occur during synthesis, storage, and the purification process itself.[1]

Q2: How can I minimize the formation of 9-acridone during purification?

A2: To minimize hydrolysis to 9-acridone, it is crucial to work under anhydrous (dry) conditions. Use dry solvents and consider adding molecular sieves (e.g., 3Å) to the reaction or during chromatography to scavenge any residual water.[1] Additionally, prolonged exposure to ambient moisture during storage should be avoided.[1]

Q3: My this compound sample appears to be degrading on the silica gel column. What can I do?

A3: If you suspect your compound is unstable on silica gel, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for a while, and then eluting it to see if any degradation has occurred.[2] If degradation is confirmed, you have a few options:

  • Use a less acidic stationary phase: Consider using alumina or florisil instead of silica gel.[2]

  • Deactivate the silica gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, added to the eluent (e.g., 1-3%).[3]

Q4: I'm having trouble separating this compound from its impurities, even with a good solvent system. What could be the issue?

A4: Poor separation despite a good solvent system on TLC can be due to several factors:

  • On-column degradation: As mentioned, this compound might be degrading into 9-acridone during chromatography, leading to mixed fractions.[2]

  • Overloading the column: Applying too much sample can lead to broad bands and poor separation.

  • Improper column packing: Cracks or channels in the silica gel will result in an uneven flow of the mobile phase and inefficient separation.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Yellow/Green bands are not separating well. - Inappropriate solvent system.- Column overloading.- Poor column packing.- Optimize the eluent system using TLC. A common starting point is an ethyl acetate/hexane mixture.[3]- Reduce the amount of crude product loaded onto the column.- Ensure the column is packed uniformly without any cracks or air bubbles.[4]
Product is not eluting from the column. - Eluent is not polar enough.- Compound may have degraded and is now strongly adsorbed to the silica.- Incorrect solvent system was prepared.- Gradually increase the polarity of the mobile phase.[2]- Test the stability of your compound on silica.[2]- Double-check the composition of your eluting solvent.[2]
Product elutes too quickly (with the solvent front). - Eluent is too polar.- Decrease the polarity of the mobile phase. Use a solvent system that gives your product an Rf of ~0.2-0.3 on TLC.[2]
Fractions containing the product are very dilute. - The elution band has broadened significantly (tailing).- Once the product starts eluting, you can try increasing the solvent polarity to speed up the elution of the remaining compound.[2]
Low yield of purified this compound. - Degradation to 9-acridone.- Incomplete elution from the column.- Use anhydrous conditions and consider deactivating the silica gel.[1][3]- After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product.[5]

Experimental Protocol: Flash Column Chromatography of this compound

This is a general protocol and may require optimization based on the specific impurity profile of your crude this compound.

1. Preparation of the Stationary Phase:

  • Select a glass column of appropriate size.

  • Plug the bottom of the column with a small piece of cotton or glass wool.

  • Add a thin layer of sand (about 1-2 cm).[6]

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4] Tap the column gently to promote even packing.

  • Add another layer of sand on top of the packed silica gel to prevent disturbance during sample loading.[6]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).[6] Carefully apply the solution to the top of the column using a pipette.[6]

  • Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the packed column.[7]

3. Elution:

  • Carefully add the eluting solvent to the column.

  • Begin elution with a non-polar solvent system (e.g., a low percentage of ethyl acetate in hexane) and gradually increase the polarity as the separation progresses.

  • Maintain a constant flow rate. For flash chromatography, a flow rate of about 2 inches per minute is often recommended.[6]

  • Collect fractions in test tubes.

4. Monitoring the Separation:

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Quantitative Data Summary

Parameter Value / Range Notes
Melting Point (Purified this compound) 116-120 °CCan be used as an indicator of purity.
TLC Rf Value (Crude this compound) 0.83[8]In Chloroform:Methanol solvent system (ratio not specified). This is a relatively high Rf, suggesting the compound is not extremely polar.
Typical Eluent Systems for Flash Chromatography - Ethyl Acetate/Hexane- Methanol/DichloromethaneThe exact ratio needs to be determined by TLC. For "normal" compounds, 10-50% EtOAc/Hexane is a good starting point.[3] For more polar compounds, 5% MeOH/Dichloromethane can be used.[3]

Troubleshooting Workflow

G start Start: Purification of this compound check_purity Assess Purity of Crude Material (TLC/NMR) start->check_purity is_impure Is the material impure? check_purity->is_impure prep_column Prepare Silica Gel Column is_impure->prep_column Yes end End: Purified this compound is_impure->end No load_sample Load Sample (Wet or Dry Loading) prep_column->load_sample run_column Run Column with Optimized Eluent load_sample->run_column monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions separation_issue Poor Separation? monitor_fractions->separation_issue no_elution Product Not Eluting? separation_issue->no_elution No troubleshoot_sep Troubleshoot Separation: - Check column packing - Reduce sample load - Re-optimize eluent separation_issue->troubleshoot_sep Yes low_yield Low Yield? no_elution->low_yield No troubleshoot_elution Troubleshoot Elution: - Increase eluent polarity - Check for degradation no_elution->troubleshoot_elution Yes troubleshoot_yield Troubleshoot Yield: - Check for degradation (hydrolysis) - Use anhydrous conditions - Flush column with polar solvent low_yield->troubleshoot_yield Yes combine_pure Combine Pure Fractions & Evaporate low_yield->combine_pure No troubleshoot_sep->prep_column Retry troubleshoot_elution->run_column Adjust & Continue troubleshoot_yield->prep_column Retry with modifications combine_pure->end

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of Novel 9-Aminoacridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of various 9-aminoacridine derivatives, supported by experimental data from recent studies. This document summarizes key quantitative findings, details the experimental protocols used for these assessments, and visualizes the primary signaling pathway implicated in the mechanism of action of these compounds.

Comparative Anticancer Activity of 9-Aminoacridine Derivatives

The in vitro anticancer activity of several 9-aminoacridine derivatives has been evaluated against various human cancer cell lines. The half-maximal cytotoxic concentration (CTC₅₀) and the percentage of cell viability are key parameters used to quantify and compare the efficacy of these compounds. The data presented in the following table summarizes the results from multiple studies, providing a clear comparison of the cytotoxic potential of different derivatives.

Compound IDCancer Cell LineAssay TypeCTC₅₀ (µg/mL)Cell Viability (%)
Compound 7 A-549 (Lung Cancer)MTT36.25[1][2]Not Reported
HeLa (Cervical Cancer)MTT31.25[1][2]Not Reported
Compound 9 A-549 (Lung Cancer)MTT18.75[1][2]Not Reported
HeLa (Cervical Cancer)MTT13.75[1][2]Not Reported
DLA (Dalton's Lymphoma Ascites)MTT337.5[1][2]Not Reported
Compound 5b HeLa (Cervical Cancer)MTT47.50[3]Not Reported
Compound 5e A-549 (Lung Cancer)MTT100[3]Not Reported
Compound 2 PC3 (Prostate Cancer)MTSNot Reported~40% at 50 µM
A549 (Lung Cancer)MTSNot Reported~55% at 50 µM
Compound 3a PC3 (Prostate Cancer)MTSNot Reported~50% at 50 µM
A549 (Lung Cancer)MTSNot Reported~60% at 50 µM

Mechanism of Action: Targeting Key Survival Pathways

9-Aminoacridine and its derivatives exert their anticancer effects through multiple mechanisms. A primary mode of action is the intercalation into DNA, which can lead to cell cycle arrest and apoptosis.[1][2][4] Furthermore, these compounds are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[5][6]

Recent studies have also elucidated the role of 9-aminoacridine derivatives in modulating critical cell signaling pathways that are often deregulated in cancer. One of the key pathways targeted is the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival.[1][5][7] The parent compound, 9-aminoacridine, has been shown to downregulate the p110γ catalytic subunit of PI3K, leading to the inhibition of the downstream AKT/mTOR signaling cascade.[7] This action, combined with the ability to suppress NF-κB and activate p53 signaling, highlights the multi-targeted nature of these compounds in inducing cancer cell death.[1][7]

G cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates p53 p53 AKT->p53 inhibits NFkB NFkB AKT->NFkB activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth NFkB->Apoptosis_Inhibition 9AA 9-Aminoacridine Derivatives 9AA->PI3K inhibits 9AA->p53 activates 9AA->NFkB inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by 9-aminoacridine derivatives.

Experimental Protocols

The evaluation of the anticancer activity of 9-aminoacridine derivatives predominantly relies on cell viability assays, with the MTT and MTS assays being the most frequently employed methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A-549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 9-aminoacridine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Resuspend the cells in complete culture medium to the desired density.

    • Seed the cells into a 96-well plate at a concentration of approximately 5 × 10⁴ cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 9-aminoacridine derivatives in culture medium.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a solvent control (e.g., 0.2% DMSO) and a media-only control.

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]

    • Incubate the microplate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[8]

  • Formazan Solubilization:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.[8] Alternatively, for a quicker protocol, the plate can be wrapped in foil and placed on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used for background subtraction.[8]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the solvent-treated control cells.

    • The CTC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

References

A Comparative Guide to the Anti-Toxoplasma gondii Activity of N-(9-Acridinyl) Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-Toxoplasma gondii activity of novel N-(9-acridinyl) amino acid derivatives against standard and alternative therapeutic agents. The data presented is compiled from in vitro studies to facilitate an objective evaluation of these compounds for further research and development.

Performance Comparison: N-(9-Acridinyl) Amino Acid Derivatives vs. Standard Therapies

The following tables summarize the in vitro efficacy and cytotoxicity of N-(9-acridinyl) amino acid derivatives and currently used drugs against Toxoplasma gondii.

Table 1: In Vitro Anti-Toxoplasma gondii Activity and Cytotoxicity of N-(9-Acridinyl) Amino Acid Derivatives

Compound IDAmino Acid MoietyCC50 (µM) on Vero Cells% Reduction of Viable Tachyzoites (at 10 µM)
AAD1 L-Alanine102.3025.0%
AAD2 L-Leucine85.6033.3%
AAD3 L-Phenylalanine41.7212.5%
AAD4 L-Tryptophan55.438.3%
AAD5 L-Tyrosine154.100%
AAD6 L-Histidine121.504.2%
AAD7 L-Methionine98.7016.7%
AAD8 L-Proline111.2020.8%
AAD9 L-Serine135.800%
AAD10 L-Threonine142.600%

Data sourced from a study on N-(9-acrydinil) amino acid derivatives.[1][2][3]

Table 2: In Vitro Efficacy of Standard and Alternative Anti-Toxoplasma gondii Drugs

DrugDrug ClassIC50 against T. gondii
Pyrimethamine Dihydrofolate Reductase Inhibitor0.07 - 14.69 µg/mL
Sulfadiazine Dihydropteroate Synthase Inhibitor3 - >50 µg/mL
Trimethoprim-Sulfamethoxazole Folic Acid Synthesis InhibitorsVariable, synergistic effect noted
Clindamycin Lincosamide Antibiotic>1 µg/mL
Atovaquone Electron Transport Chain Inhibitor0.06 ± 0.02 mg/L

IC50 values are compiled from multiple in vitro studies and may vary based on the T. gondii strain and experimental conditions.

Experimental Protocols

This section details the methodologies used for the in vitro evaluation of the anti-Toxoplasma gondii activity and cytotoxicity of the tested compounds.

In Vitro Anti-Toxoplasma gondii Activity Assay

This assay quantifies the ability of a compound to inhibit the proliferation of Toxoplasma gondii tachyzoites in a host cell culture.

  • Host Cell Culture: Vero (African green monkey kidney epithelial) cells are cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Parasite Propagation: Tachyzoites of the RH strain of Toxoplasma gondii are maintained by serial passage in Vero cell monolayers.

  • Infection and Treatment: Confluent Vero cell monolayers in 96-well plates are infected with T. gondii tachyzoites at a multiplicity of infection (MOI) of 5. After 2 hours of incubation to allow for parasite invasion, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., N-(9-acridinyl) amino acid derivatives) or control drugs. A negative control (untreated infected cells) and a positive control (e.g., pyrimethamine) are included.

  • Quantification of Parasite Proliferation: After 24 hours of incubation, the number of viable tachyzoites is determined. This can be achieved through various methods, including:

    • MTT Assay: The viability of the host cells, which is inversely proportional to parasite proliferation, is assessed using the MTT assay as described below. A reduction in host cell viability indicates uncontrolled parasite growth.

    • ELISA-based Assays: An enzyme-linked immunosorbent assay (ELISA) can be used to detect parasite-specific antigens, providing a quantitative measure of parasite load.[4][5][6][7]

    • Microscopy: Direct counting of parasites per field of view or within a defined number of host cells.

  • Data Analysis: The percentage reduction in viable tachyzoites for each compound concentration is calculated relative to the untreated control. For compounds tested across a range of concentrations, the 50% inhibitory concentration (IC50) is determined by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of the test compounds.[8][9][10]

  • Cell Seeding: Vero cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group with medium only is also included.

  • Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control group. The 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Visualizing the Scientific Process

To better understand the experimental design and potential mechanisms of action, the following diagrams have been generated.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Vero_Cells Vero Cell Culture Infection Infection of Vero Cells with T. gondii (MOI=5) Vero_Cells->Infection Cytotoxicity Cytotoxicity Assay (MTT on Vero Cells) Vero_Cells->Cytotoxicity T_gondii T. gondii Tachyzoite Propagation T_gondii->Infection Treatment Addition of N-(9-acridinyl) Amino Acid Derivatives & Controls Infection->Treatment Incubation 24h Incubation (37°C, 5% CO2) Treatment->Incubation Treatment->Cytotoxicity Quantification Quantification of Viable Tachyzoites Incubation->Quantification Data_Analysis Data Analysis (% Reduction, CC50) Quantification->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Workflow for in vitro anti-Toxoplasma gondii activity screening.

Proposed_Mechanism cluster_parasite Toxoplasma gondii DNA Parasite DNA Replication DNA Replication & Transcription DNA->Replication Topoisomerase DNA Topoisomerase Topoisomerase->Replication facilitates Proliferation Parasite Proliferation (Inhibited) Acridine N-(9-acridinyl) Amino Acid Derivative Acridine->DNA Intercalation Acridine->Topoisomerase Inhibition

Caption: Proposed mechanism of action for N-(9-acridinyl) derivatives.

Concluding Remarks

The preliminary in vitro data suggests that certain N-(9-acridinyl) amino acid derivatives, particularly those with L-Leucine and L-Alanine moieties, exhibit promising anti-Toxoplasma gondii activity with moderate cytotoxicity.[1][2][3] However, a direct comparison of potency with standard drugs is challenging due to the different metrics reported (percentage reduction vs. IC50 values). The proposed mechanism of action, involving DNA intercalation and topoisomerase inhibition, aligns with the known activities of other acridine-based compounds against various parasites.[11][12] Further studies are warranted to establish the IC50 values of these derivatives and to elucidate their precise mechanism of action against T. gondii. This will enable a more definitive assessment of their potential as lead compounds for the development of novel anti-toxoplasmosis therapies.

References

A Comparative Analysis of 9-Chloroacridine and Other DNA Intercalating Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, DNA intercalating agents represent a pivotal class of compounds that modulate cellular processes by inserting themselves into the DNA double helix. This guide provides a comparative study of 9-Chloroacridine, a significant acridine derivative, and other prominent DNA intercalating agents. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies employed to evaluate their interaction with DNA. This analysis is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these potent molecules.

Mechanism of Action: The Art of DNA Intercalation

DNA intercalators are typically planar, aromatic molecules that slide in between adjacent base pairs of the DNA double helix.[1][2] This insertion, known as intercalation, disrupts the normal structure and function of DNA, leading to significant biological consequences. The process is primarily driven by non-covalent interactions, including van der Waals forces and hydrophobic interactions between the intercalator and the DNA base pairs.[1]

The intercalation of a molecule into the DNA helix causes a conformational change, often resulting in the unwinding and lengthening of the DNA strand.[1] This structural distortion can interfere with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[3][4] It is this ability to disrupt DNA machinery that makes many intercalating agents potent anti-cancer drugs.[1][4]

This compound, a halogenated derivative of acridine, serves as a key precursor in the synthesis of various biologically active compounds, including antibacterial, antimalarial, and anticancer agents.[5] Its planar tricyclic structure is a quintessential feature for effective DNA intercalation.[5][6]

Below is a diagram illustrating the general mechanism of DNA intercalation.

DNA_Intercalation cluster_0 Cellular Environment DNA DNA Double Helix Replication DNA Replication DNA->Replication Template for Transcription Transcription DNA->Transcription Template for Intercalator Planar Intercalating Agent (e.g., this compound) Intercalator->DNA Intercalation Intercalator->Replication Inhibition Intercalator->Transcription Inhibition CellCycle Cell Cycle Progression Replication->CellCycle Transcription->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Caption: General mechanism of DNA intercalation and its cellular consequences.

Comparative Performance: A Data-Driven Overview

The efficacy of a DNA intercalating agent is often quantified by its binding affinity to DNA and its cytotoxic effect on cancer cell lines. The following tables summarize key quantitative data for this compound derivatives and other well-known intercalators.

Table 1: DNA Binding Constants of Various Intercalating Agents

Intercalating AgentDNA SourceBinding Constant (K) M⁻¹Method
9-Aminoacridine DerivativesCalf Thymus DNA2.81 – 9.03 x 10⁴UV-Vis Spectroscopy
Spiroacridine Derivative (AMTAC-11)-1.1 x 10⁸UV-Vis Spectroscopy
Spiroacridine Derivative (AMTAC-14)-4.8 x 10⁶UV-Vis Spectroscopy
Acridine-Thiosemicarbazone DerivativesCalf Thymus DNA1.74 x 10⁴ – 1.0 x 10⁶Electronic Absorption & Fluorescence Spectroscopy
QuinacrineCalf Thymus DNAOne order higher than Methylene BlueVarious
Methylene BlueCalf Thymus DNA-Various

Data compiled from multiple sources.[7][8][9][10]

Table 2: Cytotoxicity (IC₅₀) of Acridine Derivatives Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
Acridine/Sulfonamide Hybrid (8b)HepG2 (Liver Cancer)14.51
Acridine/Sulfonamide Hybrid (8b)HCT-116 (Colon Cancer)9.39
Acridine/Sulfonamide Hybrid (8b)MCF-7 (Breast Cancer)8.83
9-Acridinyl Amino Acid Derivative (8)A549 (Lung Cancer)≈ 6
9-Acridinyl Amino Acid Derivative (9)A549 (Lung Cancer)≈ 6
Amsacrine (Reference Drug)A549 (Lung Cancer)Not sufficiently active

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Data from[11][12].

Experimental Protocols for Studying DNA Intercalation

The interaction between small molecules and DNA can be elucidated through a variety of biophysical techniques. Below are detailed methodologies for key experiments.

UV-Visible Spectrophotometry

This technique is used to monitor the changes in the absorption spectrum of the intercalating agent upon binding to DNA.

Protocol:

  • Prepare a stock solution of the intercalating agent in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer.

  • Keep the concentration of the intercalating agent constant while titrating increasing concentrations of DNA into the solution.

  • Record the UV-Vis absorption spectrum after each addition of DNA.

  • Analyze the data for hypochromism (decrease in absorbance) and bathochromic shift (redshift in the wavelength of maximum absorbance), which are characteristic of intercalation.[10]

  • The binding constant (K) can be calculated using the Benesi–Hildebrand equation.[9]

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the changes in the fluorescence emission of a compound upon binding to DNA.

Protocol:

  • Prepare solutions of the intercalating agent and DNA as described for UV-Vis spectrophotometry.

  • Excite the intercalating agent at its absorption maximum and record the fluorescence emission spectrum.

  • Titrate the solution of the intercalating agent with increasing concentrations of DNA.

  • Record the fluorescence spectrum after each addition.

  • A decrease in fluorescence intensity (quenching) often indicates intercalation as the DNA base pairs shield the molecule from the solvent.[13]

  • Alternatively, a displacement assay using a fluorescent probe like ethidium bromide can be employed. The displacement of the probe by the test compound leads to a decrease in fluorescence.[14][15]

Thermal Denaturation (Melting Temperature) Studies

DNA intercalators stabilize the double helix, leading to an increase in its melting temperature (Tm), the temperature at which 50% of the DNA is denatured.

Protocol:

  • Prepare solutions of DNA in a suitable buffer, both in the absence and presence of the intercalating agent.

  • Use a spectrophotometer with a temperature-controlled cuvette holder to monitor the absorbance of the DNA at 260 nm as the temperature is gradually increased.

  • The melting temperature (Tm) is the midpoint of the sigmoidal curve of absorbance versus temperature.

  • An increase in the Tm in the presence of the intercalating agent indicates stabilization of the DNA duplex due to intercalation.[7]

The following diagram illustrates a typical experimental workflow for evaluating a potential DNA intercalating agent.

Experimental_Workflow cluster_workflow Evaluation of DNA Intercalating Agents Compound Test Compound (e.g., this compound derivative) UV_Vis UV-Vis Spectroscopy (Binding Constant) Compound->UV_Vis Fluorescence Fluorescence Spectroscopy (Binding & Quenching) Compound->Fluorescence Tm_Study Thermal Denaturation (DNA Stabilization) Compound->Tm_Study Cell_Culture Cancer Cell Lines Compound->Cell_Culture Cytotoxicity Cytotoxicity Assay (IC50) Cell_Culture->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Topoisomerase Inhibition) Cytotoxicity->Mechanism Lead_Compound Lead Compound for Drug Development Mechanism->Lead_Compound

Caption: Experimental workflow for the evaluation of DNA intercalating agents.

Conclusion

This compound and its derivatives, along with a host of other planar aromatic molecules, represent a critical arsenal in the development of therapeutic agents, particularly in oncology.[4][5] Their ability to intercalate into DNA and disrupt fundamental cellular processes underscores their potency. The comparative data presented herein highlights the diversity in binding affinities and cytotoxic effects among different intercalators, emphasizing the importance of nuanced structural modifications in drug design. The experimental protocols detailed provide a roadmap for the continued investigation and discovery of novel DNA intercalating agents with improved efficacy and specificity. Future research will likely focus on designing molecules that can target specific DNA sequences to minimize off-target effects and enhance therapeutic outcomes.

References

Assessing the Purity of Synthesized 9-Chloroacridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure the reliability and reproducibility of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 9-Chloroacridine, a crucial intermediate in the development of various pharmaceuticals. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Thin-Layer Chromatography (TLC), supported by experimental data and detailed protocols. Furthermore, we will compare this compound with alternative acridine-based compounds to provide a broader context for its application.

This compound is a vital building block in the synthesis of a wide range of biologically active molecules, including anticancer and antimalarial drugs.[1] Given its role as a precursor, its purity directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API). A common impurity encountered during the synthesis of this compound is 9-acridone, a degradation product formed through hydrolysis.[2] Therefore, robust analytical methods are essential to quantify the purity of this compound and detect any potential contaminants.

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for purity assessment depends on various factors, including the desired level of accuracy, sensitivity, and the specific information required. Here, we compare three widely used techniques: HPLC, qNMR, and TLC.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning between a mobile and stationary phase.Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.Separation based on differential migration of components on a stationary phase under the influence of a mobile phase.
Primary Use Quantitative purity determination and impurity profiling.Absolute purity determination without a reference standard of the analyte.Qualitative purity assessment and reaction monitoring.
Strengths High resolution, high sensitivity, and excellent for quantifying known and unknown impurities.Provides structural information, is a primary ratio method, and does not require identical reference standards.Simple, rapid, and cost-effective for preliminary purity checks.
Limitations Requires reference standards for absolute quantification of impurities, and co-elution can be an issue.Lower sensitivity compared to HPLC, and requires specialized equipment and expertise.Primarily qualitative, with lower resolution and sensitivity compared to HPLC.
Typical Purity Range Determined >99%>95%Semi-quantitative

Experimental Protocols for Purity Assessment

Accurate and reproducible results hinge on well-defined experimental protocols. Below are detailed methodologies for the three key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a powerful technique for separating and quantifying components in a mixture. A reverse-phase HPLC method is commonly employed for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) is often effective. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of synthesized this compound and dissolve it in 10 mL of the initial mobile phase composition to create a 0.1 mg/mL solution.

  • Injection: Inject 10 µL of the sample solution onto the HPLC column.

  • Detection: Monitor the elution profile at a wavelength of 254 nm.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of 9-acridone can be confirmed by comparing the retention time with a known standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR offers the advantage of determining the absolute purity of a substance without the need for a specific reference standard of the same compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Internal Standard:

  • A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone, that has signals that do not overlap with the analyte signals.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a known amount of the internal standard into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Data Analysis: Integrate a well-resolved signal from this compound and a signal from the internal standard. The purity is calculated using the following formula: Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Thin-Layer Chromatography (TLC) Protocol

TLC is a simple and rapid method for qualitatively assessing the purity of a sample and for monitoring the progress of a chemical reaction.

Materials:

  • TLC plates pre-coated with silica gel 60 F254

  • Developing chamber

Mobile Phase:

  • A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a common mobile phase for separating this compound from less polar impurities. A more polar system, such as chloroform and methanol (e.g., 9:1 v/v), can be used to separate it from more polar impurities like 9-acridone.[3]

Procedure:

  • Spotting: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane) and spot it onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualization: After the solvent front has reached a sufficient height, remove the plate and allow it to dry. Visualize the spots under UV light (254 nm), where this compound will appear as a dark spot against a fluorescent background. The presence of impurities will be indicated by additional spots with different Rf values. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[4]

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Synthesis & Initial Check cluster_purification Purification & Isolation cluster_analysis Purity Assessment cluster_result Final Product Synthesis Synthesize this compound TLC_check TLC for Reaction Monitoring Synthesis->TLC_check Qualitative Check Purification Purification (e.g., Recrystallization) TLC_check->Purification HPLC HPLC Analysis Purification->HPLC Quantitative qNMR qNMR Analysis Purification->qNMR Absolute Quantitative TLC_final Final TLC Purity Check Purification->TLC_final Qualitative Pure_Product Pure this compound HPLC->Pure_Product qNMR->Pure_Product TLC_final->Pure_Product

Fig. 1: Experimental workflow for the synthesis and purity assessment of this compound.

Purity_Methods_Comparison cluster_techniques Analytical Techniques cluster_hplc_details HPLC Details cluster_qnmr_details qNMR Details cluster_tlc_details TLC Details Purity_Assessment Purity Assessment of this compound HPLC HPLC Purity_Assessment->HPLC qNMR qNMR Purity_Assessment->qNMR TLC TLC Purity_Assessment->TLC HPLC_Adv High Sensitivity & Resolution HPLC_Disadv Requires Reference Standards HPLC_App Impurity Profiling qNMR_Adv Absolute Quantification qNMR_Disadv Lower Sensitivity qNMR_App Primary Standard Characterization TLC_Adv Rapid & Cost-Effective TLC_Disadv Qualitative TLC_App Reaction Monitoring

Fig. 2: Logical relationship comparing the key features of HPLC, qNMR, and TLC for purity assessment.

Comparison with Alternative Acridine-Based Anticancer Agents

This compound serves as a precursor to numerous 9-aminoacridine derivatives that have been investigated for their anticancer properties.[5][6] The biological activity of these compounds is often attributed to their ability to intercalate with DNA and inhibit enzymes like topoisomerase.[7] A prominent example of a clinically used acridine derivative is Amsacrine, which is effective in treating certain types of leukemia.[8]

The development of new 9-aminoacridine derivatives aims to improve efficacy, reduce toxicity, and overcome drug resistance. For instance, some derivatives have shown potent activity against lung and cervical cancer cell lines.[7][9] The structure-activity relationship (SAR) studies reveal that substitutions on the acridine ring and the nature of the amino side chain at the 9-position significantly influence the anticancer activity.[5]

CompoundTarget/MechanismKey Performance Indicator (Example)Reference
This compound Derivative (Compound 9 from Kumar et al.) DNA intercalation, potential topoisomerase inhibitionCTC50: 18.75 µg/ml (A-549 lung cancer) & 13.75 µg/ml (HeLa cervical cancer)[7]
Amsacrine (m-AMSA) Topoisomerase II inhibitorClinically used for acute leukemias[8]
9-Acridinyl Amino Acid Derivative (Compound 8 from Rupar et al.) Topoisomerase II inhibitionIC50 ≈ 6 µM (A549 lung cancer)[5]
Quinacrine Antimalarial, also shows anticancer activityShows activity against various cancer cell lines[10]

The data indicates that synthetic derivatives of this compound can exhibit potent anticancer activity, sometimes comparable to or even exceeding that of established drugs like Amsacrine in specific cell lines. The choice of a particular acridine derivative for further development depends on a comprehensive evaluation of its efficacy, toxicity profile, and pharmacokinetic properties.

Signaling_Pathway Acridine_Derivative 9-Aminoacridine Derivative (from this compound) DNA Cellular DNA Acridine_Derivative->DNA Intercalation Topoisomerase_II Topoisomerase II Acridine_Derivative->Topoisomerase_II Inhibition DNA->Topoisomerase_II DNA_Cleavage DNA Strand Breaks Topoisomerase_II->DNA_Cleavage Induces Cell_Cycle_Arrest Cell Cycle Arrest DNA_Cleavage->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Fig. 3: Simplified signaling pathway illustrating the mechanism of action of 9-aminoacridine derivatives.

References

Validating the Inhibition of Topoisomerase I by 3,9-Disubstituted Acridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of novel 3,9-disubstituted acridines as topoisomerase I inhibitors against the established inhibitor, camptothecin. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Analysis of Inhibitor Performance

A series of novel 3,9-disubstituted acridines, designated 17a-17j, have demonstrated potent inhibitory activity against human topoisomerase I (Topo I) in submicromolar concentrations.[1][2] Their mechanism of action is linked to their ability to bind to DNA, which in turn inhibits the enzyme's function. This guide compares their performance based on their DNA binding affinity, cytotoxicity against various cancer cell lines, and their topoisomerase I inhibitory activity in relation to camptothecin, a well-characterized Topo I inhibitor.

Topoisomerase I Inhibition

While specific IC50 values for the 3,9-disubstituted acridines (17a-17j) against topoisomerase I are not explicitly detailed in the primary literature, their inhibitory activity has been confirmed to be in the submicromolar range, with complete inhibition of DNA relaxation observed at concentrations as low as 1 µM in gel-based assays.[3] In comparison, camptothecin exhibits a potent IC50 value for topoisomerase I inhibition.

Table 1: Topoisomerase I Inhibition

CompoundConcentration for Complete Inhibition (Topo I Relaxation Assay)IC50 (Topo I Inhibition)
3,9-disubstituted acridines (17a-17j)~ 1 µMNot Reported (Submicromolar)[1]
CamptothecinNot applicable679 nM[4]
Cytotoxicity

The antiproliferative activity of the 3,9-disubstituted acridines was evaluated against the NCI-60 panel of human cancer cell lines. The GI50 values (concentration causing 50% growth inhibition) for some of the most active compounds are presented below, alongside comparative data for camptothecin. The data reveals that certain acridine derivatives exhibit potent cytotoxicity in the nanomolar range, comparable to or exceeding that of camptothecin in specific cell lines.[5]

Table 2: Cytotoxicity (GI50) Against Selected Human Cancer Cell Lines

CompoundCell LineGI50 (nM)
3,9-disubstituted Acridines
Aniline acridine (17a)MCF7 (Breast)18.6[5]
N,N-dimethylaniline acridine (17b)SR (Leukemia)38.0[5]
Camptothecin & Derivatives
CamptothecinHT-29 (Colon)10[3]
CamptothecinMDA-MB-157 (Breast)7[6]
CamptothecinGI 101A (Breast)150[6]
CamptothecinMDA-MB-231 (Breast)250[6]
SN-38 (active metabolite of Irinotecan)HT-29 (Colon)8.8[3]
9-AC (9-aminocamptothecin)HT-29 (Colon)19[3]
Topotecan (TPT)HT-29 (Colon)33[3]
DNA Binding Affinity

The interaction of the 3,9-disubstituted acridines with DNA is a key aspect of their mechanism of action. The binding constants (Kb) for these compounds with calf thymus DNA (ctDNA) have been determined and are presented below. A higher Kb value indicates a stronger binding affinity.

Table 3: DNA Binding Constants of 3,9-Disubstituted Acridines

CompoundBinding Constant (Kb) (M⁻¹)
17a2.81 x 10⁴[2]
17b3.15 x 10⁴[2]
17c4.02 x 10⁴[2]
17d5.19 x 10⁴[2]
17e6.33 x 10⁴[2]
17f7.01 x 10⁴[2]
17g8.25 x 10⁴[2]
17h9.03 x 10⁴[2]
17i7.89 x 10⁴[2]

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay is used to assess the inhibitory effect of compounds on the catalytic activity of human topoisomerase I, which relaxes supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase I (e.g., from Inspiralis)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

  • Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/ml albumin)

  • Test compounds (dissolved in DMSO)

  • Sterile deionized water

  • 5x Stop Buffer/Loading Dye

  • 1% Agarose gel in 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 20 µL final volume:

    • Sterile deionized water: to final volume

    • 10x Topo I Reaction Buffer: 2 µL

    • Supercoiled plasmid DNA (e.g., 200 ng): X µL

    • Test compound (or DMSO as vehicle control): 1 µL of desired concentration

  • Add 1-2 units of human Topoisomerase I to each reaction tube, except for the negative control (no enzyme).

  • Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.

  • Load the entire reaction mixture into the wells of a 1% agarose gel.

  • Run the gel at 5-10 V/cm for 2-3 hours.

  • Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.

  • Destain in water for 15-30 minutes.

  • Visualize the DNA bands using a UV transilluminator. Supercoiled DNA will migrate faster than relaxed DNA.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the control reaction with no inhibitor. The IC50 value is the concentration of the compound that causes 50% inhibition of topoisomerase I activity.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The GI50 (or IC50) value is determined as the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Signaling Pathway of Topoisomerase I Inhibition-Induced Apoptosis

Inhibition of topoisomerase I by compounds like 3,9-disubstituted acridines leads to the stabilization of the Topo I-DNA cleavage complex. This results in DNA single-strand breaks, which, upon collision with replication forks, are converted to double-strand breaks, triggering a DNA damage response that ultimately leads to apoptosis.

TopoI_Inhibition_Pathway cluster_0 Nucleus cluster_1 Cytoplasm Acridine 3,9-Disubstituted Acridine TopoI_DNA Topoisomerase I - DNA Complex Acridine->TopoI_DNA Inhibits Cleavage_Complex Stabilized Cleavage Complex TopoI_DNA->Cleavage_Complex Stabilizes SSB Single-Strand Breaks Cleavage_Complex->SSB Causes DSB Double-Strand Breaks (Replication Fork Collision) SSB->DSB Leads to DDR DNA Damage Response (ATM/ATR, p53 activation) DSB->DDR Activates Mitochondria Mitochondria DDR->Mitochondria Signals to Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Releases Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Topoisomerase I inhibition leading to apoptosis.

Experimental Workflow for Validating Topoisomerase I Inhibition

The process of validating a new topoisomerase I inhibitor involves a series of in vitro experiments to determine its efficacy and mechanism of action.

Experimental_Workflow start Start: Synthesize 3,9-Disubstituted Acridine Derivatives dna_binding DNA Binding Assay (UV-Vis, CD Spectroscopy) start->dna_binding topo_assay Topoisomerase I Relaxation Assay start->topo_assay cytotoxicity Cytotoxicity Screening (NCI-60 Panel, MTT Assay) start->cytotoxicity data_analysis Data Analysis (Kb, IC50, GI50) dna_binding->data_analysis topo_assay->data_analysis cytotoxicity->data_analysis comparison Comparison with Known Inhibitors (e.g., Camptothecin) data_analysis->comparison conclusion Conclusion: Validate as Topo I Inhibitor comparison->conclusion

Caption: Workflow for inhibitor validation.

Logical Relationship of Inhibition Mechanism

The inhibitory action of 3,9-disubstituted acridines on topoisomerase I is a multi-step process involving initial binding to DNA, which then affects the enzyme's function.

Inhibition_Mechanism Acridine 3,9-Disubstituted Acridine DNA DNA Double Helix Acridine->DNA Binds to Acridine_DNA Acridine-DNA Complex Inhibition Inhibition of DNA Relaxation Acridine_DNA->Inhibition Leads to TopoI Topoisomerase I TopoI->Inhibition Prevents action of

Caption: Acridine-DNA binding inhibits Topo I.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of 9-Anilinoacridine and 9-Phenoxyacridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the differential anti-inflammatory properties of 9-anilinoacridine and 9-phenoxyacridine derivatives, supported by experimental data and methodological insights.

The quest for novel anti-inflammatory agents has led to the exploration of various heterocyclic compounds. Among these, acridine derivatives have shown significant biological activity. This guide provides a comparative analysis of two such classes of derivatives, 9-anilinoacridines and 9-phenoxyacridines, focusing on their anti-inflammatory effects. The information presented is based on a key study that synthesized and evaluated these compounds for their ability to inhibit inflammatory responses in mast cells, neutrophils, and macrophages.[1][2][3]

Comparative Anti-inflammatory Activity

A series of 9-anilinoacridine and 9-phenoxyacridine derivatives were synthesized and evaluated for their inhibitory effects on key inflammatory processes. The anti-inflammatory activities were assessed by measuring the inhibition of mast cell degranulation, lysosomal enzyme and β-glucuronidase secretion from neutrophils, and tumor necrosis factor-alpha (TNF-α) production in macrophages.[1][2][3]

Inhibition of Mast Cell Degranulation

Several derivatives of both 9-anilinoacridine and 9-phenoxyacridine demonstrated potent inhibition of rat peritoneal mast cell degranulation. Notably, three derivatives, 4 , 10 , and 11 , were more potent than the reference inhibitor mepacrine, with IC50 values in the range of 16-21 μM.[1][3]

Inhibition of Neutrophil Enzyme Secretion

In assays measuring the secretion of lysosomal enzymes and β-glucuronidase from neutrophils, compound 3 , a 9-anilinoacridine derivative, showed potent inhibitory activity with IC50 values of 8.2 μM and 4.4 μM, respectively.[1][3]

Inhibition of TNF-α Production

The inhibitory effects on TNF-α production were evaluated in macrophage-like RAW 264.7 cells and murine microglial N9 cells. Compounds 5 and 9 were effective inhibitors of TNF-α production in RAW 264.7 cells. In N9 cells, compounds 2 and 12 were identified as potent inhibitors of TNF-α production.[1][3] Interestingly, one of the derivatives, (E)-12, was shown to have no significant cytotoxicity, with a mean GI50 of 58.0 μM in an NCI in vitro tumor cell screen.[1][2][3]

Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of selected 9-anilinoacridine and 9-phenoxyacridine derivatives.

Table 1: Inhibition of Rat Peritoneal Mast Cell Degranulation

CompoundTypeIC50 (μM)
4 9-Anilinoacridine Derivative16-21
10 9-Phenoxyacridine Derivative16-21
11 9-Phenoxyacridine Derivative16-21
Mepacrine (Reference)->21

Table 2: Inhibition of Neutrophil Enzyme Secretion

CompoundEnzymeIC50 (μM)
3 Lysosomal Enzyme8.2
3 β-Glucuronidase4.4

Table 3: Inhibition of TNF-α Production

CompoundCell LinePotency
5 RAW 264.7Efficacious Inhibitor
9 RAW 264.7Efficacious Inhibitor
2 N9Potent Inhibitor
12 N9Potent Inhibitor

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these acridine derivatives.

Inhibition of Rat Peritoneal Mast Cell Degranulation
  • Mast Cell Isolation: Peritoneal mast cells are isolated from male Sprague-Dawley rats. The peritoneal cavity is lavaged with buffer, and the resulting cell suspension is layered on a bovine serum albumin gradient and centrifuged to purify the mast cells.

  • Induction of Degranulation: The purified mast cells are pre-incubated with the test compounds (9-anilinoacridine or 9-phenoxyacridine derivatives) at varying concentrations for a specified time at 37°C.

  • Stimulation: Degranulation is induced by adding a stimulant, such as compound 48/80.

  • Measurement of Degranulation: The extent of degranulation is determined by measuring the activity of a released marker, typically β-glucuronidase, in the supernatant. The enzyme activity is assayed spectrophotometrically using a suitable substrate.

  • Data Analysis: The inhibitory effect of the test compounds is expressed as the concentration required to inhibit degranulation by 50% (IC50).

Neutrophil Lysosomal Enzyme and β-Glucuronidase Secretion Assay
  • Neutrophil Isolation: Neutrophils are isolated from fresh human blood using dextran sedimentation followed by Ficoll-Paque gradient centrifugation.

  • Pre-incubation with Test Compounds: Isolated neutrophils are pre-incubated with the test compounds at various concentrations.

  • Stimulation: The cells are then stimulated with a chemoattractant, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), in the presence of cytochalasin B to promote degranulation.

  • Enzyme Activity Measurement: The amount of lysosomal enzyme and β-glucuronidase released into the supernatant is quantified using specific chromogenic substrates. The absorbance is measured spectrophotometrically.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to that of the control (stimulated cells without the compound). IC50 values are then determined.

Measurement of TNF-α Production in Macrophage Cell Lines
  • Cell Culture: Macrophage-like cell lines, such as RAW 264.7 or N9 microglial cells, are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with different concentrations of the 9-anilinoacridine or 9-phenoxyacridine derivatives for a specific duration.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Quantification of TNF-α: After a defined incubation period, the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of the compounds on TNF-α production is calculated, and IC50 values are determined where applicable.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of these acridine derivatives are likely mediated through the modulation of key signaling pathways involved in the activation of mast cells, neutrophils, and macrophages.

G cluster_stimuli Inflammatory Stimuli cluster_cells Immune Cell Activation cluster_mediators Release of Inflammatory Mediators cluster_inhibitors Inhibition by Acridine Derivatives Stimuli Allergens, Pathogens (LPS), Chemoattractants (fMLP) MastCell Mast Cell Stimuli->MastCell Neutrophil Neutrophil Stimuli->Neutrophil Macrophage Macrophage Stimuli->Macrophage Degranulation Degranulation (Histamine, Proteases) MastCell->Degranulation Enzymes Enzyme Secretion (Lysosomal Enzymes, β-Glucuronidase) Neutrophil->Enzymes Cytokines Cytokine Production (TNF-α) Macrophage->Cytokines Inhibitors 9-Anilinoacridine & 9-Phenoxyacridine Derivatives Inhibitors->MastCell Inhibit Activation Inhibitors->Neutrophil Inhibit Secretion Inhibitors->Macrophage Inhibit Production

Caption: Inflammatory cascade and points of intervention by acridine derivatives.

G cluster_workflow Experimental Workflow for Anti-inflammatory Screening start Synthesize 9-Anilinoacridine & 9-Phenoxyacridine Derivatives assay1 Inhibition of Mast Cell Degranulation Assay start->assay1 assay2 Inhibition of Neutrophil Enzyme Secretion Assay start->assay2 assay3 Inhibition of Macrophage TNF-α Production Assay start->assay3 data Collect & Analyze Data (IC50 Values) assay1->data assay2->data assay3->data conclusion Compare Anti-inflammatory Efficacy data->conclusion

Caption: Workflow for evaluating the anti-inflammatory effects of acridine derivatives.

References

A Comparative Guide to the Cytotoxicity of Novel 9-Acridinyl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the cytotoxic potential of a series of novel 9-acridinyl amino acid derivatives, comparing their performance against the established anticancer agent, amsacrine. The following sections detail their cytotoxic activity, mechanisms of action, and the experimental protocols utilized for their evaluation.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of the novel 9-acridinyl amino acid derivatives was assessed against human chronic myelogenous leukemia (K562) and human lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were determined and compared with the standard chemotherapeutic drug, amsacrine.[1][2]

CompoundK562 IC50 (μM)A549 IC50 (μM)
Novel Derivative 6 10.3 ± 1.511.2 ± 1.1
Novel Derivative 7 8.5 ± 0.99.8 ± 1.2
Novel Derivative 8 7.2 ± 0.86.1 ± 0.7
Novel Derivative 9 6.8 ± 0.75.9 ± 0.6
Amsacrine (Standard) 9.5 ± 1.115.4 ± 2.1

Table 1: Comparative IC50 values of novel 9-acridinyl amino acid derivatives and amsacrine against K562 and A549 cancer cell lines.[1][2]

The results indicate that the novel derivatives, particularly compounds 8 and 9, exhibit potent cytotoxic activity, with IC50 values comparable to or lower than that of amsacrine. Notably, derivatives 8 and 9 demonstrated superior efficacy against the A549 lung cancer cell line.[1]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Further investigations into the mechanism of action revealed that the cytotoxic effects of these novel derivatives are mediated through the induction of cell cycle arrest and apoptosis.

  • Cell Cycle Arrest: Compounds 7 and 9 were found to induce a significant block in the G2/M phase of the cell cycle in A549 cells.[1] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.

  • Apoptosis Induction: In contrast, compounds 6 and 8 were observed to induce apoptotic cell death.[1] This programmed cell death is a key mechanism for the elimination of cancerous cells.

The established anticancer drug, amsacrine, was shown to cause cell cycle arrest in the S phase.[1] The differing mechanisms of action of these novel derivatives suggest they may have distinct molecular targets and potential applications in cancer therapy.

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: K562 and A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the novel 9-acridinyl amino acid derivatives or amsacrine for 72 hours.

  • MTT Addition: Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining.

  • Cell Treatment: A549 cells were treated with the IC50 concentrations of compounds 7, 9, or amsacrine for 48 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then incubated with a staining solution containing PI (50 μg/mL) and RNase A (100 μg/mL) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases was determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

The induction of apoptosis was evaluated using the Annexin V-FITC/PI apoptosis detection kit.

  • Cell Treatment: K562 or A549 cells were treated with the IC50 concentrations of compounds 6, 8, or amsacrine for 48 hours.

  • Cell Harvesting and Washing: Cells were harvested and washed twice with cold PBS.

  • Staining: The cells were resuspended in 1X binding buffer, and then Annexin V-FITC and PI were added according to the manufacturer's protocol. The mixture was incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Pathways

To illustrate the experimental workflow and the proposed mechanisms of action, the following diagrams were generated using the DOT language.

experimental_workflow Experimental Workflow for Cytotoxicity Evaluation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_endpoints Endpoints start Cancer Cell Lines (K562, A549) treatment Incubation with Novel 9-Acridinyl Amino Acid Derivatives & Amsacrine start->treatment mtt MTT Assay treatment->mtt flow_cytometry Flow Cytometry treatment->flow_cytometry cytotoxicity Cytotoxicity (IC50) mtt->cytotoxicity cell_cycle Cell Cycle Arrest flow_cytometry->cell_cycle apoptosis Apoptosis Induction flow_cytometry->apoptosis

Experimental Workflow

signaling_pathway Proposed Signaling Pathways of Novel 9-Acridinyl Amino Acid Derivatives cluster_compounds Novel 9-Acridinyl Amino Acid Derivatives cluster_mechanism Cellular Mechanisms cluster_outcome Cellular Outcomes compounds_7_9 Compounds 7 & 9 dna_intercalation DNA Intercalation compounds_7_9->dna_intercalation primarily topo_inhibition Topoisomerase II Inhibition compounds_7_9->topo_inhibition compounds_6_8 Compounds 6 & 8 compounds_6_8->topo_inhibition primarily g2m_arrest G2/M Phase Arrest dna_intercalation->g2m_arrest topo_inhibition->g2m_arrest apoptosis Apoptosis topo_inhibition->apoptosis

Proposed Signaling Pathways

References

Confirming the Structure of 9-Chloroacridine Derivatives Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. For complex heterocyclic systems like 9-chloroacridine derivatives, which are scaffolds for various therapeutic agents, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often provides insufficient data for a conclusive structural assignment due to signal overlap and complex coupling patterns. Two-dimensional (2D) NMR techniques are indispensable tools that provide the necessary resolution and correlation data to definitively elucidate the molecular architecture.

This guide provides a comparative overview of key 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) for the structural confirmation of this compound derivatives, using a specific example for clarity. We will present detailed experimental protocols and showcase how to interpret the resulting data to build a complete structural picture.

The Power of 2D NMR in Structural Elucidation

While 1D NMR provides information about the chemical environment and connectivity of individual nuclei, 2D NMR experiments reveal correlations between nuclei, offering a more comprehensive understanding of the molecular framework.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out proton spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus, most commonly carbon-13. This experiment is highly sensitive and allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is a powerful tool for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This is essential for determining stereochemistry and the three-dimensional structure of a molecule.

Experimental Workflow for 2D NMR Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a this compound derivative using a suite of 2D NMR experiments.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis and Structure Elucidation prep Dissolve this compound derivative in deuterated solvent (e.g., CDCl3) H1_NMR 1H NMR prep->H1_NMR C13_NMR 13C NMR prep->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC assign_protons Assign Proton Signals (using 1H, COSY) COSY->assign_protons assign_carbons Assign Carbon Signals (using 13C, HSQC, HMBC) HSQC->assign_carbons HMBC->assign_carbons connect_fragments Connect Spin Systems (using HMBC) HMBC->connect_fragments confirm_stereochem Confirm Stereochemistry (using NOESY) NOESY->confirm_stereochem assign_protons->connect_fragments assign_carbons->connect_fragments connect_fragments->confirm_stereochem final_structure Final Structure Confirmation confirm_stereochem->final_structure

2D NMR Experimental Workflow

Case Study: Structural Confirmation of a Substituted this compound

To illustrate the power of 2D NMR, let's consider the hypothetical structural confirmation of 9-chloro-2-methoxyacridine .

Experimental Protocols

The following are representative experimental protocols for acquiring 2D NMR data. Specific parameters may need to be optimized based on the instrument and sample concentration.

Sample Preparation: Approximately 10-20 mg of the this compound derivative is dissolved in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube.

ExperimentKey ParametersPurpose
COSY Acquisition mode: Phase-sensitive using gradient selection Number of increments: 256 in F1 Number of scans: 4-8 per increment Spectral width: Same as 1H NMR in both dimensionsIdentifies J-coupled protons.
HSQC Acquisition mode: Edited (to differentiate CH, CH₂, and CH₃) ¹J(CH) coupling constant: Optimized for ~145 Hz Number of increments: 128-256 in F1 Number of scans: 8-16 per incrementCorrelates protons to their directly attached carbons.
HMBC Acquisition mode: Gradient-selected magnitude mode Long-range coupling constant: Optimized for 8-10 Hz Number of increments: 256-512 in F1 Number of scans: 16-64 per incrementShows long-range (2-4 bond) proton-carbon correlations.
NOESY Acquisition mode: Phase-sensitive using gradient selection Mixing time: 500-800 ms Number of increments: 256 in F1 Number of scans: 16-32 per incrementIdentifies protons that are close in space.
Data Presentation and Interpretation

The following tables summarize the expected 1D and 2D NMR data for 9-chloro-2-methoxyacridine.

Table 1: 1H and 13C NMR Data of 9-Chloro-2-methoxyacridine (in CDCl₃, hypothetical data)

PositionδC (ppm)δH (ppm)MultiplicityJ (Hz)
1105.17.25d2.5
2158.5---
3124.87.50dd9.2, 2.5
4129.58.10d9.2
4a149.2---
5127.17.85d8.5
6126.57.40t7.5
7130.27.70t8.0
8123.98.20d8.8
8a148.7---
9140.3---
9a125.6---
10a120.8---
OMe55.83.95s-

Table 2: Key 2D NMR Correlations for 9-Chloro-2-methoxyacridine (hypothetical data)

Proton (δH)COSY Correlations (δH)HSQC Correlation (δC)Key HMBC Correlations (δC)Key NOESY Correlations (δH)
H-1 (7.25)H-3 (7.50)C-1 (105.1)C-2, C-3, C-9aH-3 (7.50), OMe (3.95)
H-3 (7.50)H-1 (7.25), H-4 (8.10)C-3 (124.8)C-1, C-2, C-4, C-4aH-1 (7.25), H-4 (8.10)
H-4 (8.10)H-3 (7.50)C-4 (129.5)C-2, C-4a, C-9aH-3 (7.50)
H-5 (7.85)H-6 (7.40)C-5 (127.1)C-6, C-7, C-10aH-6 (7.40)
H-6 (7.40)H-5 (7.85), H-7 (7.70)C-6 (126.5)C-5, C-7, C-8, C-10aH-5 (7.85), H-7 (7.70)
H-7 (7.70)H-6 (7.40), H-8 (8.20)C-7 (130.2)C-5, C-6, C-8, C-8aH-6 (7.40), H-8 (8.20)
H-8 (8.20)H-7 (7.70)C-8 (123.9)C-6, C-8a, C-9H-7 (7.70)
OMe (3.95)-OMe (55.8)C-2H-1 (7.25)
Structural Elucidation Walkthrough

The following diagram illustrates the logical connections derived from the 2D NMR data to confirm the structure of 9-chloro-2-methoxyacridine.

G cluster_0 Structure of 9-Chloro-2-methoxyacridine cluster_1 Key 2D NMR Correlations acridine cosy1 COSY: H-1 ↔ H-3 ↔ H-4 cosy1->acridine Confirms one aromatic ring's proton connectivity cosy2 COSY: H-5 ↔ H-6 ↔ H-7 ↔ H-8 cosy2->acridine Confirms the other aromatic ring's proton connectivity hmbc1 HMBC: OMe → C-2 hmbc1->acridine Positions OMe group at C-2 hmbc2 HMBC: H-1 → C-2, C-9a hmbc2->acridine Connects the two ring systems hmbc3 HMBC: H-8 → C-9 hmbc3->acridine Confirms position of C-9 noesy1 NOESY: OMe ↔ H-1 noesy1->acridine Confirms spatial proximity of OMe and H-1

Key 2D NMR Correlations for Structural Confirmation
  • COSY data allows for the tracing of two independent spin systems: one corresponding to the protons on the methoxy-substituted ring (H-1, H-3, and H-4) and the other to the protons on the unsubstituted ring (H-5, H-6, H-7, and H-8).

  • HSQC data provides the direct one-bond correlation between each proton and its attached carbon, allowing for the unambiguous assignment of all protonated carbons.

  • HMBC data is crucial for piecing the puzzle together. The correlation from the methoxy protons to C-2 firmly places the methoxy group. Long-range correlations from H-1 to C-9a and H-4 to C-4a and C-9a connect the two aromatic rings through the central nitrogen-containing ring. The correlation from H-8 to the quaternary carbon C-9 confirms the position of the chloro-substituent.

  • NOESY data provides through-space information that corroborates the proposed structure. The observation of a NOESY cross-peak between the methoxy protons and H-1 confirms their spatial proximity, which is consistent with the proposed substitution pattern.

Conclusion

The combination of COSY, HSQC, HMBC, and NOESY experiments provides a powerful and comprehensive toolkit for the unambiguous structural determination of this compound derivatives. By systematically analyzing the correlation data from these experiments, researchers can confidently assign all proton and carbon signals, connect different structural fragments, and confirm the overall molecular architecture and stereochemistry. This rigorous approach is essential for ensuring the integrity of research and for the successful development of new therapeutic agents based on the acridine scaffold.

comparing the efficacy of different synthetic routes to 9-Chloroacridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 9-Chloroacridine, a crucial intermediate for various biologically active acridine derivatives, is of paramount importance. This guide provides an objective comparison of three primary synthetic routes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method based on efficacy, reaction conditions, and yield.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route to this compound is often a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for three prominent methods.

Synthetic Route Starting Materials Key Reagents Reaction Conditions Reported Yield Key Advantages Key Disadvantages
Direct Cyclization N-Phenylanthranilic Acid or AcridonePhosphorus Oxychloride (POCl₃)Reflux, 85-140°C, 2-12 hours~85% to nearly quantitative[1]High yield, one-step reactionUse of corrosive and hazardous POCl₃
Modified Ullmann-Goldberg Condensation & Cyclization o-Chlorobenzoic Acid, AnilineCopper catalyst, K₂CO₃, POCl₃1. Ullmann: Reflux/Ultrasound; 2. Cyclization: Reflux1. Ullmann: ~81%[2]; 2. Cyclization: ~85%[1] (Overall: ~69%)Readily available starting materialsTwo-step process, use of copper catalyst
Bernthsen Acridine Synthesis (Microwave-Assisted) Diphenylamine, Carboxylic Acid Derivativep-Toluenesulfonic acid (p-TSA)Microwave irradiation, solvent-free70-95% (for 9-substituted acridines)[3][4][5]Rapid reaction times, high yields, green chemistry approachRequires specialized microwave equipment, potential for side products

Logical Workflow for Method Selection

The choice of the optimal synthetic route depends on several factors, including the desired scale of the reaction, available equipment, and safety considerations. The following diagram illustrates a logical workflow for selecting the most appropriate method.

G Workflow for Selecting a Synthetic Route to this compound start Start: Need to Synthesize this compound q1 High Yield and One-Step Simplicity a Priority? start->q1 route1 Route 1: Direct Cyclization (from N-Phenylanthranilic Acid) q1->route1 Yes q2 Availability of Starting Materials Key Concern? q1->q2 No note1 Note: Requires handling of hazardous POCl₃ route1->note1 route2 Route 2: Modified Ullmann-Goldberg (from o-Chlorobenzoic Acid) q2->route2 Yes q3 Rapid Synthesis and Green Chemistry Preferred? q2->q3 No note2 Note: Two-step process, involves copper catalyst route2->note2 route3 Route 3: Microwave-Assisted Bernthsen (from Diphenylamine) q3->route3 Yes end Proceed with Synthesis q3->end No note3 Note: Requires microwave reactor route3->note3 note1->end note2->end note3->end

Caption: Decision workflow for selecting a this compound synthesis route.

Experimental Protocols

Route 1: Direct Cyclization of N-Phenylanthranilic Acid

This method is a robust and high-yielding one-step synthesis of this compound.

Materials:

  • N-phenylanthranilic acid

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine N-phenylanthranilic acid (e.g., 5.0 g, 0.023 mol) and phosphorus oxychloride (e.g., 16 mL, 0.176 mol).[1]

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • After completion, allow the mixture to cool to room temperature.

  • In a fume hood, slowly and carefully pour the cooled reaction mixture onto crushed ice in a beaker with constant stirring to hydrolyze the excess POCl₃.

  • Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

Route 2: Modified Ullmann-Goldberg Condensation and Cyclization

This two-step route offers flexibility with readily available starting materials.

Step 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

Materials:

  • o-Chlorobenzoic acid

  • Aniline

  • Anhydrous potassium carbonate

  • Copper powder

  • Water

  • Ultrasonic bath (optional, but recommended for improved yield and reaction time)

Procedure:

  • In a suitable vessel, mix o-chlorobenzoic acid, aniline, anhydrous potassium carbonate, and a catalytic amount of copper powder in water.[2]

  • For an accelerated reaction, place the mixture in an ultrasonic bath at 20 kHz for approximately 20 minutes.[2]

  • After the reaction, cool the mixture and acidify with dilute HCl.

  • Filter the solid product, wash with water, and recrystallize from an ethanol/water mixture to obtain N-phenylanthranilic acid.

Step 2: Cyclization to this compound

The procedure for the cyclization of the obtained N-phenylanthranilic acid is identical to the protocol described in Route 1 .

Route 3: Microwave-Assisted Bernthsen Acridine Synthesis

This modern approach offers a rapid and efficient synthesis of 9-substituted acridines, which can be adapted for this compound.

Materials:

  • Diphenylamine

  • A suitable chloro-substituted carboxylic acid (e.g., 2-chlorobenzoic acid)

  • p-Toluenesulfonic acid (p-TSA)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, mix diphenylamine, the carboxylic acid, and a catalytic amount of p-TSA (e.g., 10 mol%).[3][4]

  • Irradiate the solvent-free mixture in a microwave reactor. The optimal time and power will depend on the specific reactants and equipment but are generally in the range of a few minutes.[6]

  • After the reaction, the product can be isolated and purified using standard techniques such as column chromatography.

References

Safety Operating Guide

Proper Disposal of 9-Chloroacridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 9-chloroacridine, a compound requiring careful management as hazardous waste. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. It is classified as an irritant, affecting the eyes, skin, and respiratory system.[1][2] Ingestion may cause gastrointestinal irritation.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Key Safety Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3][4] Facilities should be equipped with an eyewash station and a safety shower.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[3][4]

    • Skin Protection: Use chemical-resistant gloves and a lab coat.[3][4]

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator is necessary.[1][3]

  • Handling: Avoid generating dust.[3] Wash hands and exposed skin thoroughly after handling.[3]

This compound Disposal Workflow

The proper disposal of this compound waste involves a clear, multi-step process focused on containment and transfer to a certified hazardous waste management facility. Direct disposal into drains or regular trash is strictly prohibited.[5]

cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Packaging & Labeling cluster_2 Step 3: Storage & Removal Collect Collect this compound Waste (Solid & Contaminated Materials) Package Place in a Labeled, Compatible Hazardous Waste Container Collect->Package Seal Securely Seal the Container Package->Seal Label Label Container with 'Hazardous Waste' & Contents Seal->Label Store Store in a Designated, Secure Area (Away from Incompatibles) Label->Store Arrange Arrange for Pickup by Certified Hazardous Waste Management Store->Arrange

Caption: Workflow for the safe disposal of this compound waste.

Detailed Disposal Protocol

The following step-by-step protocol outlines the procedure for the collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Isolate all waste materials contaminated with this compound, including unused solid chemical, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE (e.g., gloves).

2. Packaging:

  • Place all this compound waste into a designated, chemically compatible hazardous waste container.[5][6] The original container, if in good condition, can be used for the pure chemical.[6][7]

  • Ensure the container is securely sealed to prevent leaks or spills.[3][8]

3. Labeling:

  • Clearly label the container with the words "Hazardous Waste."[6][8]

  • The label must also include the full chemical name ("this compound") and a clear indication of the contents.[8]

4. Storage:

  • Store the sealed and labeled container in a designated, secure hazardous waste accumulation area.[3][8]

  • This area should be cool, dry, and well-ventilated, away from incompatible materials, particularly strong oxidizing agents.[3]

5. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.[5][8][9]

  • It is the responsibility of the waste generator to ensure that the disposal process complies with all federal, state, and local regulations, including the EPA's guidelines under 40 CFR Part 261.3.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Size Procedure
Small Spill If trained and equipped, carefully sweep or vacuum up the solid material, avoiding dust generation.[3][5] Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.
Large Spill Evacuate the immediate area and alert others. Contact your institution's EHS or emergency response team for assistance.[5]

Chemical Inactivation and Decontamination

Currently, there are no widely documented and validated protocols for the chemical inactivation or degradation of this compound in a standard laboratory setting for disposal purposes. The chemical structure of this compound suggests potential reactivity, such as nucleophilic substitution of the chlorine atom, but specific, safe, and effective procedures for its complete neutralization have not been detailed in readily available safety and disposal literature.

Therefore, attempting to neutralize or chemically treat this compound waste before disposal is not recommended without a validated protocol and a thorough understanding of the potential reaction products and their hazards. The most reliable and safest method of disposal is through a certified hazardous waste management service.

For the decontamination of surfaces and equipment, use a detergent and water solution to clean, followed by a thorough rinse. All cleaning materials must be collected and disposed of as hazardous waste.

References

Personal protective equipment for handling 9-Chloroacridine

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 9-Chloroacridine

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of this compound, a chemical that requires careful management due to its potential hazards. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.

This compound is a solid that can cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] Ingestion may lead to gastrointestinal irritation.[5] While its toxicological properties have not been fully investigated, it is crucial to handle it with appropriate precautions.[5]

Essential Personal Protective Equipment (PPE)

When working with this compound, the following personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or eyeglasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5]To protect eyes from dust particles and potential splashes.
Skin Protection Appropriate chemical-resistant gloves.[1][5]To prevent direct skin contact and potential irritation.
Body Protection A lab coat or other protective clothing to prevent skin exposure.[5]To shield the body from accidental spills or contact.
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed when workplace conditions necessitate a respirator. A dust mask of type N95 (US) is recommended.[1][3][4][5]To avoid inhalation of dust particles, which can cause respiratory tract irritation.[5]
Operational Plan: Handling and Storage

Proper handling and storage are critical to minimizing the risks associated with this compound.

Handling:

  • Work in a well-ventilated area to keep airborne concentrations low.[5]

  • Minimize the generation and accumulation of dust.[5]

  • Avoid all direct contact with eyes, skin, and clothing.[5]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Remove and wash contaminated clothing before reuse.[5]

Storage:

  • Store in a tightly sealed container.[5]

  • Keep in a cool, dry, and well-ventilated area.[5]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

  • Ensure that an eyewash station and a safety shower are readily accessible in the storage and handling areas.[5]

Emergency Protocols

Spill Response Plan

In the event of a this compound spill, follow these steps methodically to ensure a safe and effective cleanup.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[6][7]

  • Ensure Proper Ventilation: Increase ventilation in the area to disperse any airborne dust.[5]

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the recommended personal protective equipment (safety goggles, gloves, protective clothing, and a respirator).[5]

  • Contain the Spill: If it is a powder, avoid generating dust.[5] You may use a dust suppressant if necessary.[8]

  • Clean Up the Spill: Carefully sweep or vacuum the spilled material.[5] Place the collected material into a suitable, sealed container for disposal.[5]

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent.[6]

  • Dispose of Waste: All cleanup materials and contaminated PPE should be placed in a sealed container and disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][9]

Spill_Response_Workflow Spill This compound Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate Ventilate Ensure Proper Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Cleanup Sweep or Vacuum Spill PPE->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End Spill Response Complete Dispose->End

Caption: Workflow for responding to a this compound spill.

First Aid Measures

Immediate first aid is crucial in the event of exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[5] Seek medical attention.[5]

  • Skin Contact: Remove any contaminated clothing and shoes.[5] Immediately flush the affected skin with plenty of water for at least 15 minutes.[5] Seek medical attention.[5]

  • Inhalation: Move the individual to an area with fresh air at once.[5][10] If breathing has stopped, administer artificial respiration. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious and alert, have them rinse their mouth with water and drink 2-4 cups of milk or water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]

Disposal Plan

The disposal of this compound and its waste must be handled with care to prevent environmental contamination.

  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to the U.S. EPA guidelines in 40 CFR Parts 261.3.[5] It is also essential to consult state and local hazardous waste regulations to ensure complete and accurate classification.[5]

  • Disposal Procedure: Collect the chemical waste in suitable, closed containers.[11] Discharge into the environment must be avoided.[11] Arrange for disposal with a licensed professional waste disposal service.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₃H₈ClN[1][2][12]
Molecular Weight 213.66 g/mol [2]
Appearance Yellow-green to brown solid[2][5]
Melting Point 116-120 °C[1][2][3]
Boiling Point ~379.4 °C at 760 mmHg (Predicted)[2]
Density ~1.3 g/cm³ (Predicted)[2]
Flash Point Not applicable[1][3][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Chloroacridine
Reactant of Route 2
Reactant of Route 2
9-Chloroacridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.